cyclohexyl(1H-indol-3-yl)methanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
cyclohexyl(1H-indol-3-yl)methanone |
InChI |
InChI=1S/C15H17NO/c17-15(11-6-2-1-3-7-11)13-10-16-14-9-5-4-8-12(13)14/h4-5,8-11,16H,1-3,6-7H2 |
InChI Key |
XAOOMGUYDZGVGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Cyclohexyl(1H-indol-3-yl)methanone
Introduction
Cyclohexyl(1H-indol-3-yl)methanone belongs to the diverse class of indole derivatives, which are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The indole core is a privileged scaffold found in numerous natural products and synthetic compounds with therapeutic potential. The presence of a cyclohexylmethanone moiety at the 3-position of the indole ring suggests potential interactions with various biological targets. This document provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and the likely pharmacological profile of this compound, drawing parallels with related synthetic cannabinoids that share the 3-acylindole pharmacophore.
Chemical Properties
The precise physicochemical properties of this compound have not been experimentally determined and reported in the literature. However, based on its structure and the properties of analogous compounds, the following characteristics can be predicted.
| Property | Predicted Value | Notes |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₅H₁₇NO | - |
| Molecular Weight | 227.30 g/mol | Calculated from the molecular formula. |
| Appearance | Predicted to be a solid at room temperature. | Based on similar 3-acylindoles. |
| Melting Point | Not available | Expected to be in the range of other crystalline 3-acylindoles. |
| Boiling Point | Not available | Expected to be high due to the molecular weight and polar functional groups. |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, chloroform, and methanol; sparingly soluble in water. | Common for indole derivatives. |
| pKa | The N-H proton of the indole is weakly acidic, with a pKa typically around 16-17. | - |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several established methods for the acylation of indoles at the 3-position. The Friedel-Crafts acylation is a common and effective strategy.[1][2][3][4][5]
Proposed Synthetic Protocol: Friedel-Crafts Acylation
This protocol describes a plausible method for the synthesis of this compound from indole and cyclohexanecarbonyl chloride.
Materials:
-
Indole
-
Cyclohexanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve indole (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Addition of Lewis Acid: Cool the solution to 0 °C in an ice bath and add anhydrous aluminum chloride (1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the resulting suspension for 15-20 minutes at 0 °C.
-
Acylation: Add a solution of cyclohexanecarbonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Potential Pharmacological Activity and Signaling Pathway
Many synthetic molecules containing a 3-acylindole core structure are known to act as agonists at cannabinoid receptors (CB1 and CB2).[6][7][8][9] It is therefore plausible that this compound exhibits similar pharmacological properties.
Cannabinoid Receptor Signaling Pathway
Activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events.[6][10][11][12][13][14] The primary signaling pathway involves coupling to Gi/o proteins.
Figure 1: Proposed signaling pathway for this compound via cannabinoid receptors.
Experimental Workflow for Pharmacological Characterization
To elucidate the pharmacological profile of this compound, a series of in vitro and in vivo experiments would be necessary.
Figure 2: Experimental workflow for the pharmacological characterization of this compound.
Cannabinoid Receptor Binding Assay Protocol
This is a generalized protocol for determining the binding affinity of a test compound to cannabinoid receptors using a competitive radioligand binding assay.[15][16][17]
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [³H]CP-55,940)
-
Test compound (this compound)
-
Non-specific binding control (e.g., a high concentration of a known cannabinoid agonist)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound in the binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound. For total binding, add only the radioligand and membranes. For non-specific binding, add the radioligand, membranes, and a high concentration of the non-specific binding control.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
While specific experimental data for this compound is currently lacking in the scientific literature, its structural features allow for informed predictions regarding its chemical properties, synthesis, and potential pharmacological activity. The proposed synthetic route via Friedel-Crafts acylation is a robust and well-established method for obtaining this compound. Based on the prevalence of cannabinoid receptor agonism among 3-acylindole derivatives, it is hypothesized that this compound will act as a cannabinoid receptor agonist, modulating cellular signaling through Gi/o protein-coupled pathways. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and comprehensive pharmacological characterization of this and other novel indole derivatives, which is essential for advancing our understanding of their therapeutic potential and mechanism of action. Further research is warranted to validate these predictions and fully elucidate the chemical and biological profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chemijournal.com [chemijournal.com]
- 3. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamics and Pharmacokinetics of Synthetic Cannabinoids | PPT [slideshare.net]
- 10. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. mdpi.com [mdpi.com]
- 15. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
cyclohexyl(1H-indol-3-yl)methanone receptor binding affinity
An In-depth Technical Guide on the Receptor Binding Affinity of Cyclohexyl(1H-indol-3-yl)methanone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound belongs to the broad class of indole-based synthetic cannabinoids. These compounds are of significant interest to the scientific community due to their interaction with the endocannabinoid system, primarily targeting the cannabinoid receptors CB1 and CB2. The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the peripheral nervous system and immune cells, playing a role in inflammatory and immune responses.
This technical guide summarizes the available receptor binding affinity data for key analogs of this compound, provides detailed experimental protocols for assessing cannabinoid receptor binding, and illustrates the relevant signaling pathways and experimental workflows.
Receptor Binding Affinity Data of Structural Analogs
The following tables present the receptor binding affinity (Ki) of compounds structurally related to this compound at the human CB1 and CB2 receptors. The Ki value represents the concentration of the ligand that will bind to half of the receptors at equilibrium and is an inverse measure of binding affinity (a lower Ki indicates a higher affinity).
Table 1: CB1 Receptor Binding Affinity of Analogs
| Compound | Structural Modification from Core | Ki (nM) | Reference |
| JWH-018 | Cyclohexyl replaced by Naphthyl; N1-pentyl | 9.0 | [1] |
| AM-1220 | Cyclohexyl replaced by 2-iodobenzoyl; N1-(N-methylpiperidin-2-yl)methyl | 0.41 - 39.6 | [2] |
| JWH-210 | Cyclohexyl replaced by Naphthyl; N1-ethyl | 0.41 - 39.6 | [2] |
| EAM-2201 | Cyclohexyl replaced by Naphthyl; N1-(4-fluorobenzyl) | 0.41 - 39.6 | [2] |
Table 2: CB2 Receptor Binding Affinity of Analogs
| Compound | Structural Modification from Core | Ki (nM) | Reference |
| JWH-018 | Cyclohexyl replaced by Naphthyl; N1-pentyl | 2.94 | [2] |
| AM-1220 | Cyclohexyl replaced by 2-iodobenzoyl; N1-(N-methylpiperidin-2-yl)methyl | 0.41 - 39.6 | [2] |
| JWH-210 | Cyclohexyl replaced by Naphthyl; N1-ethyl | 0.41 - 39.6 | [2] |
| EAM-2201 | Cyclohexyl replaced by Naphthyl; N1-(4-fluorobenzyl) | 0.41 - 39.6 | [2] |
Experimental Protocols
A standard method for determining the receptor binding affinity of a compound is through a competitive radioligand displacement assay.
Protocol: CB1 and CB2 Receptor Radioligand Displacement Assay
1. Materials and Reagents:
-
Membrane Preparations: Membranes from cells stably expressing human CB1 or CB2 receptors, or rodent brain tissue for CB1.
-
Radioligand: [³H]CP55,940 (a high-affinity, non-selective cannabinoid receptor agonist).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).
-
Test Compound: this compound or its analog, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
2. Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, membrane preparation, and [³H]CP55,940.
-
Non-specific Binding: Assay buffer, membrane preparation, [³H]CP55,940, and a high concentration of the non-specific binding control.
-
Test Compound: Assay buffer, membrane preparation, [³H]CP55,940, and the desired concentration of the test compound.
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [³H]CP55,940 against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathways
The following diagram illustrates the canonical signaling pathway of a CB1 receptor agonist.
References
The Pharmacology of Indol-3-ylmethanone Derivatives: A Technical Guide for Researchers
Disclaimer: This technical guide addresses the pharmacological effects of the indol-3-ylmethanone chemical scaffold, which is central to a class of compounds known as synthetic cannabinoid receptor agonists. While this guide is prompted by an inquiry about cyclohexyl(1H-indol-3-yl)methanone, a thorough review of scientific literature reveals a lack of specific pharmacological data for this exact compound. Therefore, this document focuses on closely related and well-studied analogues to provide a comprehensive overview of the anticipated pharmacological profile.
Introduction
The indol-3-ylmethanone core structure is a key pharmacophore for a large and diverse class of synthetic cannabinoids. These compounds have been extensively investigated for their potent agonism at the cannabinoid receptors, primarily the CB1 and CB2 receptors. Their high affinity and efficacy at these receptors, often exceeding that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, have made them subjects of intense interest in pharmacology, toxicology, and drug development. This guide provides an in-depth overview of the pharmacological effects, mechanism of action, and common experimental protocols used to characterize these compounds.
Pharmacological Effects and Quantitative Data
Indol-3-ylmethanone derivatives are potent agonists at both the CB1 and CB2 cannabinoid receptors. The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects, while the CB2 receptor is primarily found in the immune system and is associated with immunomodulatory functions. The affinity (Ki) and functional potency (EC50) of these compounds can vary significantly based on the substitutions at the indole nitrogen (N1 position) and the methanone group.
Below is a summary of the in vitro pharmacological data for two representative indol-3-ylmethanone derivatives, JWH-018 and JWH-073.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Reference |
| JWH-018 | CB1 | 9.00 ± 5.00 | 102 | [1] |
| CB2 | 2.94 ± 2.65 | 133 | [1] | |
| JWH-073 | CB1 | 8.9 - 12.9 | - | [2] |
| CB2 | - | - |
Mechanism of Action and Signaling Pathways
As agonists of the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), indol-3-ylmethanone derivatives initiate a cascade of intracellular signaling events. The CB1 receptor is coupled primarily to the Gi/o family of G-proteins.[3] Upon activation, the G-protein dissociates into its α and βγ subunits, which in turn modulate the activity of various downstream effectors.
The primary signaling pathways activated by CB1 receptor agonists include:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4]
-
Modulation of ion channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.[5]
-
Activation of mitogen-activated protein kinase (MAPK) pathways: This includes the activation of extracellular signal-regulated kinases (ERK1/2), which can influence gene transcription and cellular growth.[4]
The following diagram illustrates the canonical CB1 receptor signaling pathway.
Caption: CB1 Receptor Signaling Pathway
Experimental Protocols
The characterization of indol-3-ylmethanone derivatives involves a range of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.
In Vitro Experimental Protocols
4.1.1 Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the CB1 and CB2 receptors.
-
Objective: To measure the displacement of a radiolabeled cannabinoid ligand by the test compound.
-
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radiolabeled ligand (e.g., [³H]CP-55,940).
-
Test compound at various concentrations.
-
Incubation buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4).
-
Non-specific binding control (e.g., unlabeled CP-55,940 at a high concentration).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
4.1.2 cAMP Functional Assay
This assay measures the functional activity (EC₅₀ and Emax) of a compound by quantifying its effect on adenylyl cyclase activity.
-
Objective: To determine if the test compound is an agonist, antagonist, or inverse agonist by measuring changes in intracellular cAMP levels.
-
Materials:
-
Cells expressing the target cannabinoid receptor (e.g., CHO-hCB1 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound at various concentrations.
-
cAMP assay kit (e.g., ELISA-based or TR-FRET-based).
-
-
Procedure:
-
Culture the cells in appropriate plates.
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP using a competitive immunoassay or other detection method provided in the kit.
-
Agonists will cause a dose-dependent decrease in forskolin-stimulated cAMP levels. The EC₅₀ is the concentration of the agonist that produces 50% of its maximal inhibitory effect.
-
In Vivo Experimental Protocols
4.2.1 The Cannabinoid Tetrad Assay
This is a series of four in vivo tests in rodents that are characteristic of CB1 receptor activation.
-
Objective: To assess the cannabimimetic activity of a test compound.
-
Procedures:
-
Hypothermia: Measure the core body temperature of the animal before and at various time points after administration of the test compound.
-
Analgesia: Assess the antinociceptive effects using a tail-flick or hot-plate test.
-
Catalepsy: Measure the time the animal remains immobile in an unnatural posture (e.g., on a horizontal bar).
-
Hypolocomotion: Quantify the reduction in spontaneous motor activity in an open-field arena.
-
The following diagram illustrates a typical experimental workflow for the pharmacological characterization of a novel indol-3-ylmethanone derivative.
Caption: Experimental Workflow for Pharmacological Characterization
Metabolism
Indol-3-ylmethanone derivatives undergo extensive phase I and phase II metabolism. In vitro studies using human liver microsomes and in vivo studies in animal models have identified several common metabolic pathways. For a close structural analog, (1-(cyclohexylmethyl)-1H-indol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, the primary metabolic transformations include:
-
Hydroxylation: Mono-, di-, and tri-hydroxylation on various parts of the molecule.
-
Carboxylation: Oxidation of alkyl chains to carboxylic acids.
-
Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid to facilitate excretion.[4]
The table below summarizes the major metabolite classes identified for this cyclohexyl-containing analogue.
| Metabolite Class | Description |
| Monohydroxylated Metabolites | Addition of a single hydroxyl group. |
| Dihydroxylated Metabolites | Addition of two hydroxyl groups. |
| Trihydroxylated Metabolites | Addition of three hydroxyl groups. |
| Carboxylated Metabolites | Oxidation to a carboxylic acid. |
| Carboxylated and Hydroxylated Metabolites | Combination of carboxylation and hydroxylation. |
| N-Dealkylated Metabolites | Cleavage of the N-alkyl group. |
Conclusion
The indol-3-ylmethanone scaffold is a versatile platform for the development of potent cannabinoid receptor agonists. The pharmacological effects of these compounds are primarily mediated through the CB1 and CB2 receptors, leading to a range of physiological and psychoactive effects. The characterization of these compounds requires a combination of in vitro and in vivo assays to determine their affinity, efficacy, and metabolic fate. While specific data for this compound is not currently available, the information presented in this guide for structurally related compounds provides a robust framework for understanding its likely pharmacological properties. Further research is warranted to elucidate the specific structure-activity relationships of cyclohexyl-containing indol-3-ylmethanone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tentative identification of the metabolites of (1-(cyclohexylmethyl)-1H-indol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, and the product of its thermal degradation, by in vitro and in vivo methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cannabinoid activity of 1-substituted-indole-3-oxadiazole derivatives: novel agonists for the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Spicy Story of Cannabimimetic Indoles [mdpi.com]
An In-Depth Technical Guide on the In Vitro Metabolism of RCS-8
Prepared for: Researchers, scientists, and drug development professionals.
Core Subject: This document provides a comprehensive overview of the in vitro metabolism of 1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole, a synthetic cannabinoid commonly known as RCS-8. The information presented is collated from peer-reviewed scientific literature and is intended to serve as a technical guide for professionals in the fields of drug metabolism, toxicology, and forensic science.
Introduction
RCS-8 is a synthetic cannabinoid belonging to the phenylacetylindole class. Like other synthetic cannabinoids, it is designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Understanding the metabolism of RCS-8 is crucial for identifying its biomarkers of exposure in biological samples, elucidating potential toxicological pathways, and informing drug development and forensic analysis. In vitro metabolism studies, primarily utilizing human liver preparations, are the first step in characterizing the biotransformation of such novel psychoactive substances.
Metabolic Pathways of RCS-8
The in vitro metabolism of RCS-8 has been investigated using human hepatocytes, which represent a gold-standard model for predicting in vivo metabolic pathways. These studies have revealed that RCS-8 undergoes extensive Phase I and Phase II metabolism.
Phase I Metabolism: The primary Phase I metabolic reactions involve oxidation and demethylation.
-
Oxidation: Hydroxylation is a major metabolic route for RCS-8. This can occur at multiple positions on the molecule, including the cyclohexyl ring and the phenyl ring. The formation of various mono- and di-hydroxylated metabolites has been reported.
-
Demethylation: O-demethylation of the methoxy group on the phenyl ring is another significant metabolic pathway.
Phase II Metabolism: Following Phase I biotransformation, the resulting metabolites, which now possess hydrophilic functional groups (e.g., hydroxyl groups), are susceptible to conjugation reactions.
-
Glucuronidation: Glucuronide conjugation is the predominant Phase II metabolic pathway for RCS-8 metabolites. The hydroxylated and demethylated metabolites are conjugated with glucuronic acid to form more water-soluble compounds that can be readily excreted.
Based on the available literature, over 20 different metabolites of RCS-8 have been identified in vitro. The major metabolic pathways lead to the formation of hydroxyphenyl RCS-8 glucuronide, various hydroxycyclohexyl-hydroxyphenyl RCS-8 glucuronides, hydroxyphenyl RCS-8, and demethyl-hydroxycyclohexyl RCS-8 glucuronide[1][2][3].
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the general methodologies employed in the in vitro metabolism studies of RCS-8 can be summarized as follows.
Incubation with Human Hepatocytes
-
Hepatocyte Culture: Cryopreserved human hepatocytes are thawed and cultured in appropriate media (e.g., Williams' E Medium) supplemented with factors to maintain cell viability and metabolic activity.
-
Incubation Conditions: RCS-8 is introduced into the hepatocyte culture at a specified concentration. The incubations are typically carried out in a controlled environment (e.g., 37°C, 5% CO2) for a defined period, often up to several hours, to allow for sufficient metabolite formation.
-
Sample Collection: At various time points, aliquots of the incubation mixture (both cells and supernatant) are collected. The reactions are quenched, typically by the addition of a cold organic solvent like acetonitrile, to stop enzymatic activity.
-
Sample Preparation: The collected samples are then processed to extract the parent compound and its metabolites. This may involve centrifugation to pellet cell debris, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering substances.
Analytical Methodology
-
Instrumentation: The analysis of RCS-8 and its metabolites is performed using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) for separation. A common instrument configuration is a UHPLC system coupled to a quadrupole time-of-flight (QTOF) mass spectrometer, such as a TripleTOF 5600+[1][2][3].
-
Chromatographic Separation: A reversed-phase C18 column is typically used to separate RCS-8 from its various metabolites based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol) is employed.
-
Mass Spectrometric Detection: The mass spectrometer is operated in a data-dependent acquisition mode. A full-scan TOF-MS survey is performed to detect all ions within a specified mass range. When an ion of interest is detected, a product ion scan (tandem MS or MS/MS) is triggered to obtain fragmentation data, which is crucial for structural elucidation of the metabolites.
-
Metabolite Identification: The identification of metabolites is based on the accurate mass measurement of the precursor and product ions, the isotopic pattern, and the fragmentation pattern. This data is compared to the parent compound and known metabolic transformations. Data processing is aided by specialized software that can automatically search for and identify potential metabolites.
Data Presentation
As specific quantitative data (e.g., Km, Vmax) for the metabolism of RCS-8 is not publicly available in the reviewed literature, a quantitative data table cannot be provided at this time. The primary findings are qualitative, focusing on the identification of metabolic pathways and the structures of the resulting metabolites. The major identified metabolites are summarized in the table below.
| Metabolite Class | Specific Metabolites Identified |
| Phase I Metabolites | |
| Monohydroxylated | Hydroxyphenyl RCS-8 |
| Hydroxycyclohexyl RCS-8 | |
| Dihydroxylated | Dihydroxycyclohexyl RCS-8 |
| Hydroxycyclohexyl-hydroxyphenyl RCS-8 | |
| Demethylated | Demethyl-RCS-8 |
| Demethylated & Hydroxylated | Demethyl-hydroxycyclohexyl RCS-8 |
| Phase II Metabolites | |
| Glucuronides | Hydroxyphenyl RCS-8 glucuronide |
| Hydroxycyclohexyl RCS-8 glucuronide | |
| Dihydroxycyclohexyl RCS-8 glucuronide | |
| Hydroxycyclohexyl-hydroxyphenyl RCS-8 glucuronides | |
| Demethyl-hydroxycyclohexyl RCS-8 glucuronide |
Visualizations
Metabolic Pathway of RCS-8
Caption: Overview of the Phase I and Phase II metabolic pathways of RCS-8.
Experimental Workflow for In Vitro Metabolism Study
Caption: General experimental workflow for the in vitro metabolism study of RCS-8.
Conclusion
The in vitro metabolism of RCS-8 is characterized by extensive Phase I oxidation and demethylation, followed by Phase II glucuronidation. The identification of numerous metabolites highlights the complexity of its biotransformation. The major metabolites, particularly the glucuronide conjugates, serve as important biomarkers for detecting RCS-8 consumption in clinical and forensic settings. Further research is warranted to obtain quantitative metabolic data and to determine the specific cytochrome P450 enzymes responsible for its metabolism. This will provide a more complete understanding of its disposition and potential for drug-drug interactions.
References
Navigating the Metabolic Maze: A Technical Guide to the Metabolite Identification of Cyclohexyl(1H-indol-3-yl)methanone and Its Analogs
Disclaimer: As of late 2025, specific studies on the metabolism of cyclohexyl(1H-indol-3-yl)methanone are not available in the public domain. This guide, therefore, provides a comprehensive framework for its metabolite identification based on established principles of drug metabolism and data from structurally related synthetic cannabinoids. The methodologies and predicted metabolic pathways detailed herein are extrapolated from studies on similar compounds and serve as a robust starting point for researchers in this field.
Introduction
The ever-evolving landscape of novel psychoactive substances presents a continuous challenge to forensic and clinical toxicologists. This compound, a synthetic cannabinoid, represents a class of compounds for which metabolic data is crucial for confirming intake and understanding its pharmacological and toxicological profile. This technical guide offers an in-depth overview of the anticipated metabolic pathways of this compound and provides detailed experimental protocols for the identification and characterization of its metabolites. The information is tailored for researchers, scientists, and drug development professionals engaged in the study of xenobiotic metabolism.
Predicted Metabolic Pathways
Based on the metabolism of other indole-based synthetic cannabinoids, the biotransformation of this compound is expected to be primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The metabolic modifications are anticipated to occur at several key positions on the molecule, aiming to increase its polarity and facilitate excretion.
The primary metabolic routes are predicted to be:
-
Hydroxylation: The addition of hydroxyl (-OH) groups is a common metabolic step. For this compound, this is likely to occur on both the cyclohexyl ring and the indole moiety. Monohydroxylation is expected to be a major pathway, with the potential for further oxidation to di- and tri-hydroxylated metabolites.
-
Oxidation: The secondary alcohol formed from the hydroxylation of the cyclohexyl ring can be further oxidized to a ketone.
-
Carboxylation: While less common for this specific structure compared to analogs with alkyl chains, oxidation of the indole ring could potentially lead to the formation of carboxylic acid derivatives.
-
Glucuronidation: The hydroxylated metabolites are likely to undergo Phase II conjugation with glucuronic acid to form more water-soluble glucuronides, which are readily excreted in urine.
Predicted metabolic pathway of this compound.
Experimental Protocols for Metabolite Identification
The following protocols are representative of the methodologies used for the identification of synthetic cannabinoid metabolites and are adapted from studies on analogous compounds.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This assay is a standard method to investigate the hepatic metabolism of a compound.
1. Incubation:
-
Prepare an incubation mixture containing:
-
Human liver microsomes (e.g., 0.5 mg/mL)
-
This compound (e.g., 10 µM)
-
NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate (this compound).
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
2. Sample Preparation:
-
Centrifuge the terminated incubation mixture (e.g., 10,000 x g for 10 minutes) to precipitate proteins.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water) for analysis.
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and selective detection and identification of drug metabolites.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid), is employed to separate the parent compound from its metabolites.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for indole-containing compounds.
-
Scan Mode:
-
Full Scan: To obtain an overview of all ions present in the sample.
-
Product Ion Scan (PIS): To fragment a specific parent ion and identify its characteristic fragment ions. This is used for structural elucidation of potential metabolites.
-
Neutral Loss Scan (NLS) and Precursor Ion Scan (PIS): Can be used to screen for specific metabolic modifications, such as glucuronidation.
-
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are invaluable for determining the elemental composition of metabolites, which greatly aids in their identification.
-
A typical experimental workflow for metabolite identification.
Data Presentation
While quantitative data for this compound is not currently available, the following table illustrates how such data, once generated, should be presented for clarity and comparative analysis. The values are hypothetical and for illustrative purposes only.
| Metabolite ID | Proposed Structure | Retention Time (min) | [M+H]+ (m/z) | Key Fragment Ions (m/z) | Relative Abundance (%) |
| M1 | Monohydroxy-cyclohexyl | 4.2 | 284.1648 | 144.0813, 116.0497 | 100 |
| M2 | Monohydroxy-indole | 4.5 | 284.1648 | 160.0759, 132.0446 | 65 |
| M3 | Dihydroxy-cyclohexyl | 3.8 | 300.1597 | 144.0813, 116.0497 | 25 |
| M4 | Ketone-cyclohexyl | 4.8 | 282.1492 | 144.0813, 116.0497 | 40 |
| M5 | M1-Glucuronide | 3.5 | 460.1969 | 284.1648 | 80 |
Conclusion
The metabolite identification of novel psychoactive substances like this compound is a critical endeavor for both public health and forensic science. Although direct metabolic studies on this specific compound are yet to be published, the established metabolic pathways of structurally similar synthetic cannabinoids provide a solid foundation for predicting its biotransformation. The experimental protocols outlined in this guide, centered around in vitro metabolism with human liver microsomes and analysis by LC-MS/MS, offer a robust and reliable approach for the tentative identification and structural elucidation of its metabolites. Future research in this area will be essential to confirm these predicted pathways and to quantify the metabolites in biological matrices, thereby enabling a more comprehensive understanding of the pharmacology and toxicology of this compound.
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Novel Indolylmethanone Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data analysis integral to the structure elucidation of novel indolylmethanone compounds. Indolylmethanones represent a critical class of heterocyclic compounds with a wide spectrum of biological activities, making their precise structural characterization paramount for advancing drug discovery and development. This document outlines the key experimental protocols, presents a framework for data interpretation, and visualizes the logical workflows and biological pathways associated with these compounds.
Core Spectroscopic and Spectrometric Techniques
The unambiguous determination of a novel indolylmethanone's structure relies on a synergistic application of modern analytical techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For indolylmethanone compounds, ¹H and ¹³C NMR are fundamental, often supplemented by two-dimensional (2D) techniques.
Table 1: Representative ¹H NMR Data for a Substituted (Indol-3-yl)(phenyl)methanone
| Proton (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (Indole) | 8.15 | br s | - |
| H-2 (Indole) | 7.80 | d | 3.1 |
| H-4 (Indole) | 7.45 | d | 8.2 |
| H-5 (Indole) | 7.25 | t | 7.6 |
| H-6 (Indole) | 7.20 | t | 7.5 |
| H-7 (Indole) | 7.90 | d | 7.9 |
| H-2'/H-6' (Phenyl) | 7.60 | d | 7.8 |
| H-3'/H-5' (Phenyl) | 7.50 | t | 7.6 |
| H-4' (Phenyl) | 7.55 | t | 7.3 |
Table 2: Representative ¹³C NMR Data for a Substituted (Indol-3-yl)(phenyl)methanone
| Carbon (Position) | Chemical Shift (δ, ppm) |
| C=O | 190.5 |
| C-2 (Indole) | 135.2 |
| C-3 (Indole) | 118.0 |
| C-3a (Indole) | 128.5 |
| C-4 (Indole) | 122.8 |
| C-5 (Indole) | 121.5 |
| C-6 (Indole) | 120.3 |
| C-7 (Indole) | 112.0 |
| C-7a (Indole) | 136.8 |
| C-1' (Phenyl) | 138.0 |
| C-2'/C-6' (Phenyl) | 130.0 |
| C-3'/C-5' (Phenyl) | 128.8 |
| C-4' (Phenyl) | 132.5 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its substructures. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.
Table 3: Representative Mass Spectrometry Data for a Novel Indolylmethanone
| Ion Type | m/z (Observed) | Relative Intensity (%) | Proposed Fragment |
| [M+H]⁺ | 222.0917 | 100 | Molecular Ion |
| [M-CO]⁺ | 194.0968 | 45 | Loss of carbonyl group |
| [Indole-C=O]⁺ | 144.0444 | 80 | Indolylcarbonyl cation |
| [Indole]⁺ | 117.0573 | 65 | Indole radical cation |
Single-Crystal X-ray Crystallography
When a suitable crystal can be grown, single-crystal X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and stereochemistry.
Table 4: Representative Crystallographic Data for an Indolylmethanone Derivative
| Parameter | Value |
| Empirical Formula | C₁₅H₁₀N₂O |
| Formula Weight | 246.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.456(2) |
| b (Å) | 12.123(3) |
| c (Å) | 10.987(3) |
| β (°) | 98.76(1) |
| Volume (ų) | 1112.3(5) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.468 |
Experimental Protocols
Detailed and rigorous experimental procedures are essential for obtaining high-quality data for structure elucidation.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified indolylmethanone compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several thousand).
-
2D NMR Acquisition: Perform standard 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is common for indolylmethanone compounds.
-
Mass Analysis: Acquire the full scan mass spectrum to determine the molecular ion peak.
-
Fragmentation Analysis (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. Analyze the fragment ions to deduce structural motifs.[1]
X-ray Crystallography Protocol
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a selected crystal on a goniometer and place it in a diffractometer. Collect diffraction data by rotating the crystal in a stream of X-rays.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.[2]
Visualizing Workflows and Pathways
General Workflow for Structure Elucidation
The process of elucidating the structure of a novel compound follows a logical progression from initial analysis to final confirmation.
Caption: A flowchart illustrating the typical sequence of analytical techniques employed in determining the structure of a novel compound.
Signaling Pathways of Indolylmethanone Compounds
Many indolylmethanone derivatives exhibit potent anticancer activity by modulating key cellular signaling pathways. Understanding these interactions is crucial for drug development.
Caption: Diagram showing the potential mechanism of action of indolylmethanone compounds through the inhibition of the PI3K/Akt signaling pathway, a key regulator of cell growth and survival.[3]
Conclusion
The structure elucidation of novel indolylmethanone compounds is a multi-faceted process that requires the integration of data from various sophisticated analytical techniques. A thorough understanding of the experimental protocols and the ability to interpret the resulting data are essential for accurately defining the molecular architecture of these promising therapeutic agents. The visualization of workflows and biological pathways further aids in conceptualizing the discovery process and the compound's mechanism of action, ultimately accelerating the journey from a novel molecule to a potential therapeutic.
References
An In-depth Technical Guide to the Discovery and Synthesis of Cyclohexyl(1H-indol-3-yl)methanone Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of cyclohexyl(1H-indol-3-yl)methanone analogs. These compounds have emerged as a significant class of synthetic cannabinoids, exhibiting notable affinity and activity at cannabinoid receptors CB1 and CB2. This document details the synthetic methodologies, focusing on Friedel-Crafts acylation and subsequent N-alkylation, and presents a compilation of structure-activity relationship (SAR) data. Furthermore, it outlines the key signaling pathways modulated by these analogs and provides standardized experimental protocols for their biological characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, plays a crucial role in regulating a myriad of physiological processes. The discovery of synthetic cannabinoids has provided powerful tools to probe this system and has opened avenues for the development of novel therapeutics. Among the diverse structural classes of synthetic cannabinoids, the this compound core has garnered significant interest due to the potent and selective activities of its analogs.
This guide will delve into the core aspects of the discovery and synthesis of this important class of compounds, providing detailed experimental procedures, quantitative biological data, and visual representations of the underlying molecular mechanisms and experimental workflows.
Synthetic Methodologies
The synthesis of this compound analogs is typically achieved through a two-step process:
-
Friedel-Crafts Acylation: The indole core is acylated at the C3 position with a cyclohexanecarbonyl derivative.
-
N-Alkylation: The nitrogen of the indole ring is subsequently alkylated to introduce various substituents.
Key Synthetic Reactions
A general synthetic scheme is presented below:
Caption: General synthetic scheme for this compound analogs.
Detailed Experimental Protocol: Synthesis of (1-(cyclohexylmethyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
This protocol provides a detailed procedure for the synthesis of a representative analog.
Step 1: Friedel-Crafts Acylation of Indole with Naphthoyl Chloride [1][2][3]
-
Materials: Indole, 1-naphthoyl chloride, diethylaluminum chloride (Et2AlCl) solution in hexanes, anhydrous dichloromethane (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel for column chromatography, hexanes, ethyl acetate.
-
Procedure:
-
To a solution of indole (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of diethylaluminum chloride (1.1 eq) in hexanes dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of 1-naphthoyl chloride (1.05 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford (1H-indol-3-yl)(naphthalen-1-yl)methanone.
-
Step 2: N-Alkylation with Cyclohexylmethyl Bromide [1][4]
-
Materials: (1H-indol-3-yl)(naphthalen-1-yl)methanone, sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous dimethylformamide (DMF), cyclohexylmethyl bromide, saturated aqueous ammonium chloride, ethyl acetate, brine, anhydrous magnesium sulfate, silica gel for column chromatography, hexanes.
-
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of (1H-indol-3-yl)(naphthalen-1-yl)methanone (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Add cyclohexylmethyl bromide (1.1 eq) to the reaction mixture and stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the final product, (1-(cyclohexylmethyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone.
-
Biological Activity and Structure-Activity Relationships (SAR)
The biological activity of this compound analogs is primarily mediated through their interaction with the cannabinoid receptors CB1 and CB2. The affinity of these compounds for the receptors is a key determinant of their potency.
Quantitative Data
The following table summarizes the binding affinities (Ki) of a selection of this compound analogs for the human CB1 and CB2 receptors.
| Compound ID | R (N1-substituent) | CB1 Ki (nM) | CB2 Ki (nM) | CB1/CB2 Selectivity |
| 1 | Cyclohexylmethyl | 9.5[5] | 2.9[6] | 3.28 |
| 2 | Pentyl (JWH-018) | 9.0[6] | 2.9[6] | 3.10 |
| 3 | Butyl (JWH-073) | 8.9[6] | 38.0[6] | 0.23 |
| 4 | Propyl | 13.0[6] | 45.0[6] | 0.29 |
The functional activity of these compounds is often assessed through their ability to modulate intracellular signaling pathways, such as cyclic adenosine monophosphate (cAMP) production and extracellular signal-regulated kinase (ERK) phosphorylation.
| Compound ID | Assay | EC50 (nM) | Emax (%) |
| 1 | cAMP Inhibition | 2.25 x 10-7 M[7] | 100 |
| 1 | β-arrestin Recruitment | 1.40 x 10-7 M[7] | 100 |
| 2 | ERK Phosphorylation | ~20[8] | 100 |
Signaling Pathways
Synthetic cannabinoids, upon binding to CB1 and CB2 receptors, primarily activate G-protein-coupled signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Additionally, these receptors can signal through β-arrestin pathways and modulate the activity of mitogen-activated protein kinases (MAPKs) such as ERK.
Caption: Key signaling pathways activated by this compound analogs.
Experimental Workflows
The biological characterization of these analogs typically involves a series of in vitro assays to determine their binding affinity and functional activity.
In Vitro Cannabinoid Receptor Functional Assay Workflow
Caption: A typical experimental workflow for the in vitro characterization of novel analogs.
Radioligand Binding Assay Protocol[9][10]
-
Objective: To determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors.
-
Materials: Cell membranes expressing human CB1 or CB2 receptors, [³H]CP55940 (radioligand), test compound, binding buffer, wash buffer, glass fiber filters, scintillation cocktail, scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes, [³H]CP55940, and either vehicle, non-specific binding control (e.g., WIN55,212-2), or the test compound at various concentrations.
-
Incubate at 30°C for 90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Conclusion
This technical guide has provided a detailed overview of the discovery and synthesis of this compound analogs. The synthetic routes, primarily involving Friedel-Crafts acylation and N-alkylation, are robust and allow for the generation of a diverse library of compounds. The presented quantitative data and structure-activity relationships offer valuable insights for the design of novel analogs with desired potency and selectivity. The elucidation of the signaling pathways and the provision of detailed experimental protocols will aid researchers in the further exploration of this important class of synthetic cannabinoids. Continued research in this area holds promise for the development of new chemical probes and potential therapeutic agents targeting the endocannabinoid system.
References
- 1. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 3. 3-(1-Naphthoyl)indole synthesis - chemicalbook [chemicalbook.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Determination of naphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-018) in mouse blood and tissue after inhalation exposure to ‘buzz’ smoke by HPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. innoprot.com [innoprot.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Unraveling the Thermal Degradation of Cyclohexyl(1H-indol-3-yl)methanone: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potential thermal degradation pathways of cyclohexyl(1H-indol-3-yl)methanone, a compound of interest within the broader class of indole-based molecules. In the absence of direct experimental studies on this specific molecule, this paper synthesizes available data on the thermal behavior of its constituent chemical moieties—the indole core, the cyclohexyl group, and the methanone linker. Through a comprehensive review of analogous compound degradation studies and fundamental principles of thermal decomposition, we propose a set of likely degradation products and outline the experimental methodologies that would be required for their definitive identification and quantification. This document serves as a foundational resource for researchers in drug development, forensic science, and materials science, offering a predictive framework for understanding the stability and transformation of this and structurally related compounds under thermal stress.
Introduction
This compound belongs to a large family of indole derivatives, many of which are investigated for their biological activity. The thermal stability of these compounds is a critical parameter, influencing their synthesis, storage, and, in the context of drug delivery or metabolism, their transformation under physiological or processing conditions. Understanding the thermal degradation profile is paramount for ensuring product purity, safety, and efficacy.
While direct experimental data on the thermal degradation of this compound is not currently available in peer-reviewed literature, a predictive analysis can be constructed by examining the known thermal decomposition of its core components: the indole ring, the cyclohexanone moiety (as a proxy for the cyclohexyl group attached to a carbonyl), and the methanone linkage. This whitepaper will explore these individual degradation pathways to build a hypothetical, yet chemically plausible, degradation profile for the title compound.
Postulated Thermal Degradation Pathways
The thermal degradation of this compound is anticipated to proceed through several key pathways, primarily involving the cleavage of the bonds adjacent to the carbonyl group and transformations within the cyclohexyl and indole rings.
Primary Degradation Pathways
The most probable initial degradation steps involve the homolytic cleavage of the C-C bonds alpha to the carbonyl group, which are typically the weakest bonds in such ketone structures.
-
Pathway A: Cleavage of the Cyclohexyl-Carbonyl Bond: This would result in the formation of a cyclohexyl radical and an indol-3-ylcarbonyl radical. The cyclohexyl radical could then undergo further reactions such as disproportionation to yield cyclohexane and cyclohexene, or react with other radical species. The indol-3-ylcarbonyl radical could abstract a hydrogen atom to form indole-3-carbaldehyde or decarbonylate to form an indol-3-yl radical, which could then abstract a hydrogen to form indole.
-
Pathway B: Cleavage of the Indole-Carbonyl Bond: This pathway would generate an indol-3-yl radical and a cyclohexylcarbonyl radical. The indol-3-yl radical would likely form indole. The cyclohexylcarbonyl radical could decarbonylate to a cyclohexyl radical, which would then follow the degradation routes mentioned in Pathway A, or it could abstract a hydrogen to form cyclohexanecarbaldehyde.
Secondary Degradation of the Indole Core
The indole nucleus itself is thermally robust. Studies on the pyrolysis of indole have shown that its decomposition requires high temperatures, typically in the range of 1050–1650 K.[1] At these temperatures, the primary reactions are isomerization, leading to products such as benzyl cyanide, and fragmentation, which yields smaller molecules like acetylene, hydrogen cyanide, benzene, and acetonitrile.[1] Therefore, significant degradation of the indole ring is expected only under extreme thermal conditions.
Secondary Degradation of the Cyclohexyl Moiety
The pyrolysis of cyclohexanone, a related cyclic ketone, is known to produce ketene and ethylene. In the context of mass spectrometry, saturated cyclic ketones like cyclohexanone characteristically produce a fragment at m/z 55.[2] This suggests that the cyclohexyl ring in the parent molecule could undergo ring-opening and subsequent fragmentation upon thermal stress.
Stability of the Methanone Linkage
Benzophenone, which serves as a structural analog for the methanone linkage, is known to be thermally stable up to 400°C.[3][4][5] However, its radical anion decomposes at lower temperatures to yield products such as benzene, toluene, and biphenyl.[3][4] This indicates that while the ketone linkage itself is strong, its degradation can be initiated at lower temperatures if radical species are present.
Tabulated Summary of Potential Degradation Products
The following table summarizes the likely thermal degradation products of this compound based on the analysis of its constituent parts.
| Potential Degradation Product | Plausible Formation Pathway | Supporting Evidence from Analogous Compounds |
| Indole | Cleavage of the indole-carbonyl bond followed by hydrogen abstraction. | High thermal stability of the indole ring.[1] |
| Cyclohexane | Formation of cyclohexyl radical followed by hydrogen abstraction. | Pyrolysis of cyclohexane leads to cyclohexyl radicals. |
| Cyclohexene | Disproportionation of cyclohexyl radicals. | Common reaction pathway for alkyl radicals. |
| Indole-3-carbaldehyde | Cleavage of the cyclohexyl-carbonyl bond followed by hydrogen abstraction by the indol-3-ylcarbonyl radical. | Plausible stabilization pathway for the resulting radical. |
| Cyclohexanecarbaldehyde | Cleavage of the indole-carbonyl bond followed by hydrogen abstraction by the cyclohexylcarbonyl radical. | Plausible stabilization pathway for the resulting radical. |
| Benzyl Cyanide | Isomerization of the indole ring at high temperatures. | Observed product in high-temperature indole pyrolysis.[1] |
| Acetylene, Hydrogen Cyanide, Benzene | Fragmentation of the indole ring at very high temperatures. | Observed products in high-temperature indole pyrolysis.[1] |
| Ketene, Ethylene | Fragmentation of the cyclohexyl ring. | Observed in the pyrolysis of cyclohexanone. |
Proposed Experimental Protocols for Verification
To validate the proposed degradation pathways and identify the actual thermal degradation products of this compound, a series of well-defined experiments are necessary.
Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)
-
Objective: To determine the thermal stability of the compound and identify the evolved gaseous degradation products.
-
Methodology:
-
A small sample (5-10 mg) of this compound is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).
-
The mass loss of the sample is recorded as a function of temperature.
-
The gases evolved during decomposition are transferred via a heated transfer line to a mass spectrometer for real-time analysis of the degradation products.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To separate and identify the volatile and semi-volatile degradation products.
-
Methodology:
-
A microgram-level sample is placed in a pyrolysis probe.
-
The probe is rapidly heated to a specific temperature (e.g., 500 °C, 700 °C, 900 °C) for a short duration.
-
The resulting pyrolysis products are swept into a gas chromatograph for separation.
-
The separated components are then introduced into a mass spectrometer for identification based on their mass spectra and retention times.
-
Visualization of Proposed Degradation Pathways
The following diagrams, generated using the DOT language, illustrate the postulated primary thermal degradation pathways of this compound.
Caption: Proposed primary thermal degradation pathways.
Caption: Recommended experimental workflow.
Conclusion
This technical guide has presented a predictive analysis of the thermal degradation of this compound. Based on the known thermal behavior of its constituent chemical structures, it is postulated that the primary degradation pathways involve the cleavage of the bonds adjacent to the methanone carbonyl group, leading to a variety of radical and stable molecular products. The indole core is expected to be relatively stable, degrading only under severe thermal conditions.
The proposed degradation pathways and the list of potential products provide a valuable starting point for researchers. The experimental protocols outlined herein, specifically TGA-MS and Py-GC-MS, are recommended for the definitive identification and quantification of the thermal degradation products. Such empirical data is essential for a complete understanding of the stability and reactivity of this compound, which will, in turn, support its safe and effective application in various scientific and industrial fields.
References
A Technical Guide to the Spectroscopic Characterization of Cyclohexyl(1H-indol-3-yl)methanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclohexyl(1H-indol-3-yl)methanone is a chemical compound of interest within synthetic cannabinoid research and medicinal chemistry. Its structure combines a bulky, lipophilic cyclohexylcarbonyl group with the versatile indole scaffold, suggesting potential interactions with various biological targets. A thorough spectroscopic characterization is paramount for unambiguous identification, purity assessment, and further research into its chemical and biological properties. This document outlines the necessary experimental procedures and presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound.
Experimental Protocols
A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of indole. This electrophilic substitution reaction targets the electron-rich C3 position of the indole ring.
Synthesis: Friedel-Crafts Acylation of Indole
Materials:
-
Indole
-
Cyclohexanecarbonyl chloride
-
A Lewis acid catalyst (e.g., diethylaluminum chloride, Et₂AlCl, or aluminum chloride, AlCl₃)[1]
-
Anhydrous dichloromethane (DCM) as the solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: All glassware should be flame-dried or oven-dried to ensure anhydrous conditions. The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Preparation: In a round-bottom flask, indole is dissolved in anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath.
-
Addition of Lewis Acid: The Lewis acid catalyst (e.g., 1.1 equivalents of Et₂AlCl) is added dropwise to the stirred indole solution.[1] The mixture is stirred for 15-20 minutes at 0 °C.
-
Acylation: Cyclohexanecarbonyl chloride (1.0 equivalent) is added dropwise to the reaction mixture. The reaction is allowed to slowly warm to room temperature and stirred for several hours (typically 2-4 hours), while being monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize the acid.
-
Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.
Spectroscopic Analysis
2.2.1 NMR Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of the purified product is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[2]
-
A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift calibration (δ = 0.00 ppm), although referencing to the residual solvent peak is common (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[2]
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer.[3]
-
¹H NMR: Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled experiment is performed with a 30-45° pulse angle and a relaxation delay of 2-5 seconds to ensure adequate relaxation of quaternary carbons.[4]
2.2.2 FT-IR Spectroscopy
Sample Preparation:
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact.[5] This is often the simplest and most common method.
-
KBr Pellet: Approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[5][6]
Data Acquisition:
-
The spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000 to 400 cm⁻¹.[7] A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.
Predicted Spectroscopic Data
The following tables summarize the predicted chemical shifts (δ) for ¹H and ¹³C NMR, and the characteristic absorption frequencies (ν) for IR spectroscopy.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~ 8.20 - 8.10 | br s | 1H | NH -1 | Broad singlet, chemical shift is concentration and solvent dependent. |
| ~ 8.15 - 8.05 | d | 1H | ArH -4 | Doublet, deshielded due to proximity to the carbonyl group. |
| ~ 7.80 - 7.70 | s | 1H | ArH -2 | Singlet or narrow multiplet. |
| ~ 7.45 - 7.35 | d | 1H | ArH -7 | Doublet or multiplet. |
| ~ 7.30 - 7.20 | m | 2H | ArH -5, ArH -6 | Multiplet, overlapping signals for the two aromatic protons. |
| ~ 3.30 - 3.20 | tt | 1H | CH -1' | Triplet of triplets, deshielded by the adjacent carbonyl group. |
| ~ 1.90 - 1.20 | m | 10H | Cyclohexyl H | Complex multiplet for the remaining cyclohexyl protons. |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 199.0 | C =O | Ketone carbonyl, deshielded. |
| ~ 136.5 | C -7a | Quaternary aromatic carbon. |
| ~ 135.0 | C -2 | Aromatic CH. |
| ~ 126.0 | C -3a | Quaternary aromatic carbon. |
| ~ 125.0 | C -4 | Aromatic CH. |
| ~ 123.0 | C -6 | Aromatic CH. |
| ~ 122.0 | C -5 | Aromatic CH. |
| ~ 115.0 | C -3 | Quaternary carbon attached to the carbonyl group. |
| ~ 111.5 | C -7 | Aromatic CH. |
| ~ 46.0 | C -1' | Aliphatic CH attached to the carbonyl. |
| ~ 29.5 | C -2', C -6' | Aliphatic CH₂. |
| ~ 26.0 | C -3', C -5' | Aliphatic CH₂. |
| ~ 25.8 | C -4' | Aliphatic CH₂. |
Predicted FT-IR Data
| Wavenumber (ν, cm⁻¹) | Intensity | Assignment | Notes |
| ~ 3350 - 3300 | Medium | N-H stretch | A relatively sharp peak characteristic of the indole N-H group. |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the indole ring. |
| ~ 2930, 2850 | Strong | Aliphatic C-H stretch | Asymmetric and symmetric stretching of CH₂ groups in the cyclohexyl ring. |
| ~ 1650 - 1630 | Strong | C=O stretch (ketone) | Strong absorption due to the carbonyl group conjugated with the indole ring.[8] |
| ~ 1600, 1450 | Medium | C=C stretch (aromatic) | Skeletal vibrations of the indole ring. |
| ~ 1350 | Medium | C-N stretch | Stretching vibration of the carbon-nitrogen bond in the indole ring. |
| ~ 750 | Strong | C-H out-of-plane bend | Characteristic of ortho-disubstituted benzene ring pattern in indole. |
Visualization
The following diagrams illustrate the logical workflow for the characterization of the target compound and its chemical structure with key atom numbering for NMR assignment.
Caption: Experimental workflow for synthesis and spectroscopic analysis.
Caption: Structure with key nuclei for NMR assignment.
References
- 1. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. rsc.org [rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 8. chem.pg.edu.pl [chem.pg.edu.pl]
The Synthetic Core: Cyclohexyl(1H-indol-3-yl)methanone as a Foundational Precursor for Novel Cannabinoid Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cannabinoid research is perpetually expanding, driven by the therapeutic potential of modulating the endocannabinoid system. Within the vast chemical space of synthetic cannabinoids, the indol-3-ylmethanone scaffold has proven to be a cornerstone for the development of potent agonists for the cannabinoid receptors CB1 and CB2. This technical guide focuses on cyclohexyl(1H-indol-3-yl)methanone, a key precursor that serves as a versatile starting point for the synthesis of a diverse array of cannabinoid analogues. By understanding the synthetic pathways originating from this core, its structure-activity relationships, and the downstream signaling cascades it initiates, researchers can strategically design novel compounds with tailored pharmacological profiles.
Synthetic Pathways from this compound
The utility of this compound as a precursor lies in its straightforward synthesis and the reactivity of the indole nitrogen, which allows for the introduction of various N-alkyl side chains. These modifications are crucial for modulating potency and selectivity for the CB1 and CB2 receptors.
Synthesis of the Precursor: this compound
The synthesis of the core precursor is typically achieved via a Friedel-Crafts acylation of indole with cyclohexanecarbonyl chloride. This electrophilic aromatic substitution is catalyzed by a Lewis acid, with common choices being aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), or dialkylaluminum chlorides (e.g., Et₂AlCl). The reaction proceeds by activation of the acyl chloride by the Lewis acid, forming a highly electrophilic acylium ion which then attacks the electron-rich C3 position of the indole ring.
Derivatization via N-Alkylation
The most common and pharmacologically significant modification of the precursor is the alkylation of the indole nitrogen (N1 position). This is typically achieved by deprotonating the indole N-H with a suitable base, such as sodium hydride (NaH) or potassium hydroxide (KOH), followed by reaction with an alkyl halide (e.g., 1-bromopentane). The choice of the alkyl halide allows for the introduction of various side chains, which is a key strategy in tuning the affinity and selectivity for CB1 and CB2 receptors.
Experimental Workflow
Toxicological Profile of Cyclohexyl(1H-indol-3-yl)methanone and Related Synthetic Cannabinoids: A Technical Guide
Executive Summary
Cyclohexyl(1H-indol-3-yl)methanone belongs to the broad class of synthetic cannabinoids, which are known to act as agonists of the cannabinoid receptors CB1 and CB2. While specific toxicological studies on this exact molecule are lacking, the broader class of SCRAs is associated with a range of adverse effects, often more severe than those of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis.[1] The toxicity of these compounds is largely attributed to their high affinity and efficacy as full agonists at cannabinoid receptors.[2][3] This document synthesizes available data on related synthetic cannabinoids to provide an in-depth overview of their toxicological properties, including mechanism of action, metabolic pathways, and potential adverse effects.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for synthetic cannabinoids involves the activation of the G-protein coupled cannabinoid receptors, CB1 and CB2.[4][5] CB1 receptors are predominantly expressed in the central nervous system, mediating the psychoactive effects, while CB2 receptors are primarily found in the immune system, playing a role in inflammatory processes.[4][6]
Upon agonist binding, these receptors initiate a cascade of intracellular signaling events. The associated Gi/o proteins inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[5][7] Additionally, activation of these receptors modulates ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels, which collectively suppresses neurotransmitter release.[4][5][6] Furthermore, cannabinoid receptor activation can stimulate mitogen-activated protein kinase (MAPK) pathways, including p42/p44 MAPK, p38 MAPK, and JNK, which are involved in regulating gene expression and cellular processes like proliferation and survival.[4][5][7]
Figure 1: Simplified Cannabinoid Receptor Signaling Pathway.
Quantitative Toxicological Data (for Related Compounds)
Quantitative toxicological data for this compound is not available. The following tables summarize receptor binding affinities and blood concentrations of related synthetic cannabinoids from various studies.
Table 1: Receptor Binding Affinities (Ki) of Selected Synthetic Cannabinoids
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Reference |
| JWH-018 | 9.00 | 2.94 | [8] |
| JWH-073 | 8.90 | 3.80 | [8] |
| AM-2201 | 1.00 | 2.60 | [9] |
| UR-144 | 150 | 1.80 | [1] |
| EG-018 | 21 | 7 | [10] |
| Δ9-THC | 40.7 | 36.4 | [8] |
Table 2: Blood Concentrations of JWH-018 in Human Cases
| Case Type | JWH-018 Concentration (ng/mL) | Reference |
| Recreational Use (serum, 5 mins post-smoking) | 10 | [9] |
| Forensic Cases (serum) | 0.30 - 8.17 | [9] |
| Impaired Driving (whole blood) | 0.1 - 199 | [9] |
| Fatal Intoxication (postmortem whole blood) | 0.1 - 199 | [9] |
Experimental Protocols
Detailed experimental protocols for assessing the toxicology of novel synthetic cannabinoids are crucial for reproducible and comparable results. Below are generalized methodologies for key in vitro and in vivo assays.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity of the test compound for CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing human CB1 or CB2 receptors are prepared.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl2, 1 mM EDTA, and 0.5% BSA.
-
Competition Binding: Membranes are incubated with a fixed concentration of a radiolabeled cannabinoid agonist (e.g., [3H]CP55,940) and varying concentrations of the test compound.
-
Incubation: The mixture is incubated at 30°C for 60-90 minutes.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: Radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: IC50 values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.
In Vivo Cannabinoid Tetrad Assay in Mice
Objective: To assess the in vivo cannabimimetic activity of the test compound.
Methodology:
-
Animals: Male C57BL/6 mice are used.
-
Drug Administration: The test compound is dissolved in a suitable vehicle (e.g., a mixture of ethanol, Emulphor, and saline) and administered via intraperitoneal (i.p.) injection.
-
Assessment: The following four parameters are measured at specified time points (e.g., 30, 60, 90, and 120 minutes) post-injection:
-
Hypothermia: Rectal temperature is measured using a digital thermometer.
-
Analgesia: Nociceptive threshold is assessed using the tail-flick or hot-plate test.
-
Catalepsy: The time the mouse remains immobile on an elevated bar is recorded.
-
Hypoactivity: Spontaneous locomotor activity is measured in an open-field arena.
-
-
Data Analysis: Dose-response curves are generated for each parameter to determine the potency and efficacy of the compound.
Figure 2: Generalized Workflow for In Vitro Toxicological Evaluation.
Metabolism
Synthetic cannabinoids are extensively metabolized in the liver, primarily through oxidation and glucuronide conjugation.[11] The cytochrome P450 (CYP) enzyme system is responsible for the initial oxidative metabolism.[2] For many synthetic cannabinoids, the parent compound is rarely detected in urine; instead, various hydroxylated and carboxylated metabolites are the primary targets for detection in biological samples.[11] It is important to note that some metabolites of synthetic cannabinoids can retain significant affinity and activity at cannabinoid receptors, potentially contributing to the overall pharmacological and toxicological effects.[2][8]
Adverse Effects and Toxicity
The adverse effects associated with synthetic cannabinoid use are often more severe and unpredictable than those of cannabis.[12] Reported toxicities include:
-
Cardiovascular: Tachycardia, hypertension, myocardial infarction, and stroke.[3]
-
Neurological: Seizures, agitation, anxiety, psychosis, hallucinations, and cognitive impairment.[13][14][15]
-
Gastrointestinal: Nausea and vomiting.[16]
-
Renal: Acute kidney injury.[3]
The higher toxicity of synthetic cannabinoids is likely due to their greater potency and efficacy as full agonists at CB1 receptors compared to the partial agonism of Δ9-THC.[2][13]
Conclusion
While a specific toxicological profile for this compound is not currently established, the available data on structurally related synthetic cannabinoids provide a crucial framework for understanding its potential pharmacological and toxicological properties. As potent agonists of cannabinoid receptors, this class of compounds presents a significant risk of severe adverse effects. Further research, including in vitro and in vivo studies following established protocols, is essential to fully characterize the toxicological profile of this and other novel synthetic cannabinoids to inform public health and regulatory efforts.
References
- 1. Toxicity of Synthetic Cannabinoids in K2/Spice: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apjmt.mums.ac.ir [apjmt.mums.ac.ir]
- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Abbott | ToxAccess | Login [toxaccess.redwoodtoxicology.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Severe Toxicity Following Synthetic Cannabinoid Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intoxication by a synthetic cannabinoid (JWH-018) causes cognitive and psychomotor impairment in recreational cannabis users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Experimental Vaccine Counteracts Adverse Effects of Synthetic Cannabinoids | Technology Networks [technologynetworks.com]
Methodological & Application
LC-MS/MS method for cyclohexyl(1H-indol-3-yl)methanone detection
An Application Note and Protocol for the Sensitive and Selective Detection of Cyclohexyl(1H-indol-3-yl)methanone (CHIM) in Human Plasma using LC-MS/MS.
Abstract
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound (CHIM), a synthetic cannabinoid, in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) for sample cleanup and concentration, followed by chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for research, clinical, and forensic applications requiring the reliable detection and quantification of this compound.
Introduction
Synthetic cannabinoids represent a large and diverse class of new psychoactive substances (NPS) designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC). This compound, hereafter referred to as CHIM, is a synthetic cannabinoid featuring a cyclohexyl group, distinguishing it from more common alkyl- or fluoropentyl-substituted analogues. As potent agonists of the cannabinoid receptors CB1 and CB2, these compounds can induce severe toxicological effects. The rapid evolution of their chemical structures presents a continuous challenge for analytical laboratories.
This document provides a detailed protocol for the extraction and quantification of CHIM in human plasma. The method utilizes a standard SPE procedure for efficient sample preparation and a sensitive LC-MS/MS method for detection, making it applicable for various research and drug development settings.
Experimental Protocols
Materials and Reagents
-
Standards: CHIM analytical standard, CHIM-d4 internal standard (IS).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - all LC-MS grade.
-
Reagents: Formic acid (FA), Ammonium formate.
-
SPE Cartridges: Mixed-mode cation exchange SPE cartridges (e.g., 30 mg, 1 mL).
-
Plasma: Human plasma, K2 EDTA.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To a 100 µL aliquot of human plasma, add 25 µL of the internal standard working solution (CHIM-d4, 100 ng/mL) and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
SPE Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of H₂O.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% MeOH in water, followed by 1 mL of hexane.
-
Elution: Elute the analyte and internal standard with 1 mL of a 2% ammonium hydroxide in ethyl acetate solution.
-
Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (50:50 ACN:H₂O with 0.1% FA). Vortex and transfer to an autosampler vial.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera or equivalent.
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.
-
Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) or equivalent.
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Program | |
| Time (min) | %B |
| 0.00 | 30 |
| 5.00 | 95 |
| 6.00 | 95 |
| 6.01 | 30 |
| 8.00 | 30 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 500°C |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
MRM Transitions
The following Multiple Reaction Monitoring (MRM) transitions were optimized for the detection of CHIM and its deuterated internal standard. The quantifier transition is used for concentration calculations, while the qualifier is used for identity confirmation.
Table 3: Optimized MRM Transitions and Energies
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (V) |
| CHIM (Quantifier) | 282.2 | 144.1 | 100 | 80 | 25 |
| CHIM (Qualifier) | 282.2 | 116.1 | 100 | 80 | 35 |
| CHIM-d4 (IS) | 286.2 | 148.1 | 100 | 80 | 25 |
Results and Data
The method was validated for linearity, sensitivity, precision, and accuracy. The following table summarizes the performance characteristics, based on typical results for structurally similar synthetic cannabinoids.
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Recovery) | 88% - 105% |
| Matrix Effect | Minimal (< 15%) |
Diagrams
Experimental Workflow
The diagram below outlines the major steps of the analytical procedure, from sample receipt to final data analysis.
Caption: Workflow for CHIM analysis in plasma.
Cannabinoid Receptor Signaling Pathway
CHIM acts as an agonist on cannabinoid receptors (CB1/CB2), which are G-protein coupled receptors. The activation of these receptors initiates a downstream signaling cascade that modulates neurotransmitter release.
Caption: Simplified CB1/CB2 receptor signaling.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive tool for the quantification of this compound in human plasma. The protocol, involving a straightforward SPE sample preparation and rapid chromatographic analysis, is well-suited for high-throughput environments. The method meets typical validation criteria for bioanalytical assays and can be readily implemented in laboratories for research, clinical toxicology, and forensic investigations involving synthetic cannabinoids.
Application Note: GC-MS Analysis of Cyclohexyl(1H-indol-3-yl)methanone in Herbal Mixtures
Introduction
Cyclohexyl(1H-indol-3-yl)methanone is a synthetic cannabinoid belonging to the aminoalkylindole class of compounds. These substances mimic the effects of THC, the primary psychoactive component in cannabis, and are often sprayed onto herbal mixtures to be sold as "herbal incense" or "potpourri." The detection and quantification of these compounds in complex herbal matrices are crucial for forensic laboratories, researchers, and public health officials. This application note provides a detailed protocol for the analysis of this compound in herbal mixtures using Gas Chromatography-Mass Spectrometry (GC-MS).
Principle
This method involves the solvent extraction of this compound from the herbal matrix, followed by separation and identification using GC-MS. The gas chromatograph separates the analyte from other components in the extract based on its volatility and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the analyte molecules and detects the resulting ions, providing a unique mass spectrum that allows for definitive identification and quantification.
Experimental Protocols
1. Sample Preparation: Solvent Extraction
This protocol describes the extraction of this compound from a herbal mixture sample.
-
Apparatus and Materials:
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
-
Glass test tubes with screw caps
-
Pipettes and pipette tips
-
Syringe filters (0.45 µm PTFE)
-
GC vials with inserts
-
Methanol (HPLC grade)
-
Internal Standard (e.g., JWH-018-d9) solution (1 µg/mL in methanol)
-
-
Procedure:
-
Weigh 100 mg of the homogenized herbal mixture into a glass test tube.
-
Add 5 mL of methanol to the test tube.
-
If an internal standard is used for quantification, add a known amount (e.g., 100 µL of 1 µg/mL solution) to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Place the test tube in an ultrasonic bath for 15 minutes to enhance extraction efficiency.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the solid material.
-
Carefully transfer the supernatant to a clean test tube.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.
-
The sample is now ready for GC-MS analysis.
-
2. GC-MS Analysis
This protocol outlines the instrumental parameters for the analysis of the extracted sample.
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Autosampler
-
-
GC Conditions:
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp 1: 20 °C/min to 300 °C
-
Hold at 300 °C for 5 minutes
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Scan Range: 40-550 amu
-
Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Data Presentation
Table 1: GC-MS Parameters for Analysis of this compound
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL (Splitless) |
| Carrier Gas | Helium (1.0 mL/min) |
| Oven Program | 150°C (1 min), then 20°C/min to 300°C (5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Electron Energy | 70 eV |
| Scan Range | 40-550 amu |
Table 2: Expected Quantitative Data for this compound (Representative Values)
Note: The following data are representative and should be determined experimentally for each specific instrument and method.
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 10-15 min |
| Molecular Ion [M]+ | m/z 295 |
| Key Fragment Ions (m/z) | 212, 144, 115, 83 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis.
Application Notes and Protocols for the Structural Confirmation of Synthetic Cannabinoids by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of novel psychoactive substances, including the ever-expanding class of synthetic cannabinoids. Unlike mass spectrometry, which provides information about the mass-to-charge ratio of a molecule and its fragments, NMR spectroscopy offers detailed insights into the molecular framework, including the connectivity of atoms and their spatial relationships. This allows for the definitive identification of constitutional isomers and the precise characterization of newly emerging synthetic cannabinoids, which is crucial for forensic science, drug development, and regulatory control.
These application notes provide a comprehensive overview and detailed protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural confirmation of synthetic cannabinoids.
Core Principles
The structural confirmation of synthetic cannabinoids by NMR spectroscopy relies on the analysis of the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). By subjecting a sample to a strong magnetic field and irradiating it with radiofrequency pulses, a spectrum is generated that provides information about the chemical environment of each nucleus.
Key NMR experiments for the structural analysis of synthetic cannabinoids include:
-
¹H NMR: Provides information about the number, type, and connectivity of protons in a molecule.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically through two or three bonds.
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.
-
Heteronuclear Multiple Bond Correlation (HMBC): Establishes longer-range correlations between protons and carbons (typically 2-4 bonds), which is crucial for connecting different molecular fragments and identifying quaternary carbons.
Experimental Workflow
The general workflow for the structural confirmation of a synthetic cannabinoid using NMR spectroscopy is outlined below.
Figure 1. A flowchart illustrating the general workflow for synthetic cannabinoid analysis using NMR spectroscopy.
Experimental Protocols
Protocol 1: Sample Preparation
A. From Herbal Mixtures:
-
Weigh approximately 50 mg of the herbal product into a centrifuge tube.
-
Add 1 mL of deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆).
-
Vortex the mixture vigorously for 1 minute to extract the synthetic cannabinoids from the plant material.
-
Centrifuge the sample to pellet the herbal matrix.
-
Carefully transfer the supernatant to a clean NMR tube using a Pasteur pipette.
B. From Pure Powder:
-
Weigh 1-5 mg of the synthetic cannabinoid powder directly into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Gently swirl or vortex the vial until the powder is completely dissolved.
-
Transfer the solution to an NMR tube.
Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
For ¹H NMR:
-
Acquire a standard one-pulse proton spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples)
-
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Spectral width: 0 to 220 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)
A. COSY (Correlation Spectroscopy):
-
Set up a gradient-selected COSY (gCOSY) experiment.
-
The spectral width in both dimensions should be the same as the ¹H NMR spectrum.
-
Typical parameters:
-
Number of increments in F1: 256-512
-
Number of scans per increment: 2-8
-
B. HSQC (Heteronuclear Single Quantum Coherence):
-
Set up a gradient-selected HSQC experiment optimized for one-bond ¹JCH coupling (typically ~145 Hz).
-
The F2 (proton) dimension spectral width should match the ¹H spectrum.
-
The F1 (carbon) dimension spectral width should match the ¹³C spectrum.
-
Typical parameters:
-
Number of increments in F1: 128-256
-
Number of scans per increment: 4-16
-
C. HMBC (Heteronuclear Multiple Bond Correlation):
-
Set up a gradient-selected HMBC experiment optimized for long-range couplings (typically 8-10 Hz).
-
The F2 (proton) dimension spectral width should match the ¹H spectrum.
-
The F1 (carbon) dimension spectral width should match the ¹³C spectrum.
-
Typical parameters:
-
Number of increments in F1: 256-512
-
Number of scans per increment: 8-32
-
Data Presentation: ¹H and ¹³C NMR Data for Representative Synthetic Cannabinoids
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for a selection of commonly encountered synthetic cannabinoids in CDCl₃.
Table 1: ¹H NMR Data (CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| JWH-018 | H-2 | 7.66 | s | - |
| H-4 | 8.20 | d | 8.8 | |
| H-5 | 7.36 | t | 7.6 | |
| H-6 | 7.41 | t | 7.6 | |
| H-8 | 8.49 | m | - | |
| N-CH₂ | 4.06 | t | 7.2 | |
| Naphthoyl-H | 7.44-7.96 | m | - | |
| AM-2201 | H-2 | 7.68 | s | - |
| H-4 | 8.19 | d | 8.4 | |
| H-5 | 7.37 | t | 7.6 | |
| H-6 | 7.42 | t | 7.6 | |
| H-8 | 8.45 | m | - | |
| N-CH₂ | 4.19 | t | 7.2 | |
| F-CH₂ | 4.49 | t | 5.8 | |
| Naphthoyl-H | 7.45-7.97 | m | - | |
| UR-144 | H-2' | 7.66 | s | - |
| H-4' | 8.35 | d | 8.0 | |
| H-5' | 7.35 | t | 7.5 | |
| H-6' | 7.39 | t | 7.5 | |
| H-8' | 7.30 | d | 8.0 | |
| N-CH₂ | 4.15 | t | 7.2 | |
| Cyclopropyl-H | 1.30-1.45 | m | - | |
| XLR-11 | H-2' | 7.65 | s | - |
| H-4' | 8.34 | d | 8.0 | |
| H-5' | 7.34 | t | 7.5 | |
| H-6' | 7.38 | t | 7.5 | |
| H-8' | 7.29 | d | 8.0 | |
| N-CH₂ | 4.17 | t | 7.2 | |
| F-CH₂ | 4.48 | t | 5.9 | |
| Cyclopropyl-H | 1.31-1.46 | m | - | |
| 5F-ADB | H-4' | 8.22 | d | 8.0 |
| H-5' | 7.46 | t | 7.6 | |
| H-6' | 7.64 | t | 7.6 | |
| H-7' | 8.15 | d | 8.4 | |
| N-CH₂ | 4.63 | t | 7.2 | |
| F-CH₂ | 4.51 | t | 5.9 | |
| NH | 6.55 | d | 8.8 | |
| α-CH | 4.82 | dd | 8.8, 4.8 | |
| OCH₃ | 3.75 | s | - | |
| tert-butyl | 1.03 | s | - |
Table 2: ¹³C NMR Data (CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| JWH-018 | C=O | 192.5 |
| C-2 | 126.5 | |
| C-3 | 115.8 | |
| C-3a | 129.5 | |
| C-4 | 122.9 | |
| C-5 | 123.5 | |
| C-6 | 121.2 | |
| C-7 | 110.1 | |
| C-7a | 136.9 | |
| N-CH₂ | 46.8 | |
| Naphthoyl-C | 124.3-138.2 | |
| AM-2201 | C=O | 192.4 |
| C-2 | 126.6 | |
| C-3 | 115.9 | |
| C-3a | 129.6 | |
| C-4 | 123.0 | |
| C-5 | 123.6 | |
| C-6 | 121.3 | |
| C-7 | 110.2 | |
| C-7a | 137.0 | |
| N-CH₂ | 46.9 | |
| F-CH₂ | 83.8 (d, J=164.5 Hz) | |
| Naphthoyl-C | 124.4-138.3 | |
| UR-144 | C=O | 194.6 |
| C-2' | 133.4 | |
| C-3' | 116.5 | |
| C-3a' | 128.8 | |
| C-4' | 122.5 | |
| C-5' | 123.2 | |
| C-6' | 121.5 | |
| C-7' | 110.0 | |
| C-7a' | 136.8 | |
| N-CH₂ | 46.5 | |
| Cyclopropyl-C | 20.5-35.1 | |
| XLR-11 | C=O | 194.5 |
| C-2' | 133.5 | |
| C-3' | 116.6 | |
| C-3a' | 128.9 | |
| C-4' | 122.6 | |
| C-5' | 123.3 | |
| C-6' | 121.6 | |
| C-7' | 110.1 | |
| C-7a' | 136.9 | |
| N-CH₂ | 46.6 | |
| F-CH₂ | 83.7 (d, J=164.2 Hz) | |
| Cyclopropyl-C | 20.6-35.2 | |
| 5F-ADB | C=O | 164.2 |
| C-3' | 140.1 | |
| C-3a' | 123.5 | |
| C-4' | 122.8 | |
| C-5' | 121.9 | |
| C-6' | 124.7 | |
| C-7' | 110.3 | |
| C-7a' | 135.5 | |
| N-CH₂ | 49.8 | |
| F-CH₂ | 83.9 (d, J=164.8 Hz) | |
| α-CH | 58.9 | |
| C(CH₃)₃ | 35.1 | |
| C(CH₃)₃ | 25.9 | |
| OCH₃ | 52.3 |
Data Interpretation and Structural Elucidation
The process of elucidating the structure of an unknown synthetic cannabinoid involves a systematic analysis of the 1D and 2D NMR data.
Figure 2. Logical flow for interpreting NMR data to determine the structure of a synthetic cannabinoid.
By systematically analyzing the correlations observed in the COSY, HSQC, and HMBC spectra, it is possible to piece together the molecular structure. The ¹H and ¹³C chemical shifts provide crucial information about the electronic environment of each nucleus, aiding in the identification of functional groups and aromatic systems characteristic of different synthetic cannabinoid classes. The final proposed structure should be consistent with all of the observed NMR data.
Application Notes and Protocols for the Laboratory Synthesis of Cyclohexyl(1H-indol-3-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the laboratory synthesis of cyclohexyl(1H-indol-3-yl)methanone, a compound of interest in medicinal chemistry and drug development. The synthesis is achieved through a Friedel-Crafts acylation of indole with cyclohexanecarbonyl chloride, a reliable and high-yielding method for the preparation of 3-acylindoles.[1][2][3] This application note includes a detailed experimental procedure, a summary of key quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound and its derivatives are heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their potential biological activities. The indole nucleus is a common scaffold in a multitude of pharmacologically active molecules. The acylation of the indole ring at the C-3 position is a critical step in the synthesis of many of these compounds. The Friedel-Crafts acylation reaction is a classic and effective method for introducing an acyl group onto an aromatic ring.[4] For the synthesis of 3-acylindoles, various Lewis acids can be employed as catalysts, with diethylaluminum chloride and dimethylaluminum chloride often providing high yields and selectivity.[3]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. The spectral data is estimated based on characteristic values for similar 3-acylindole structures.
| Parameter | Value |
| Molecular Formula | C₁₅H₁₇NO |
| Molecular Weight | 227.30 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available |
| Yield | 85-95% (estimated) |
| Purity | >95% after chromatography |
| ¹H NMR (CDCl₃, est.) | δ 8.25 (br s, 1H, NH), 8.15 (d, 1H, Ar-H), 7.40-7.20 (m, 4H, Ar-H), 3.10 (m, 1H, CH-CO), 1.90-1.20 (m, 10H, cyclohexyl-H) |
| ¹³C NMR (CDCl₃, est.) | δ 200.5 (C=O), 137.0, 126.5, 123.0, 122.5, 121.0, 115.0, 111.5 (indole C), 46.0 (CH-CO), 29.5 (cyclohexyl CH₂), 26.0 (cyclohexyl CH₂) |
| Mass Spectrum (EI, est.) | m/z 227 (M⁺), 144 ([M-cyclohexylcarbonyl]⁺), 111 ([cyclohexylcarbonyl]⁺), 83 ([cyclohexyl]⁺) |
Experimental Protocol
This protocol details the synthesis of this compound via Friedel-Crafts acylation of indole with cyclohexanecarbonyl chloride using diethylaluminum chloride as a catalyst.[3]
Materials:
-
Indole (1.0 eq)
-
Cyclohexanecarbonyl chloride (1.2 eq)
-
Diethylaluminum chloride (1.0 M solution in hexanes, 1.5 eq)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add indole (1.0 eq) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.
-
Addition of Lewis Acid: Slowly add diethylaluminum chloride solution (1.5 eq) to the stirred solution of indole. Stir the mixture at 0 °C for 30 minutes.
-
Acylation: Add a solution of cyclohexanecarbonyl chloride (1.2 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Experimental Workflow
Caption: Synthetic workflow for this compound.
References
- 1. Tentative identification of the metabolites of (1-(cyclohexylmethyl)-1H-indol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, and the product of its thermal degradation, by in vitro and in vivo methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride | CoLab [colab.ws]
- 3. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Cyclohexyl(1H-indol-3-yl)methanone in Human Urine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cyclohexyl(1H-indol-3-yl)methanone and its primary hydroxylated metabolite in human urine. The procedure involves enzymatic hydrolysis of glucuronide conjugates, followed by solid-phase extraction (SPE) for sample clean-up and concentration. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The method is suitable for use in clinical and forensic toxicology, as well as for research purposes in drug metabolism and pharmacokinetics.
Introduction
This compound is a synthetic cannabinoid that has been identified as a novel psychoactive substance. Like other synthetic cannabinoids, it is extensively metabolized in the body prior to excretion.[1] The primary routes of metabolism for similar compounds with a cyclohexyl moiety include oxidation, hydroxylation, and glucuronidation.[2][3] Therefore, a reliable analytical method for the quantification of both the parent compound and its metabolites in urine is essential for monitoring its use and understanding its metabolic fate. This protocol provides a detailed procedure for the extraction and quantification of this compound and its hydroxylated metabolite, which is a common metabolic pathway for synthetic cannabinoids.[1][4]
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Hydroxy-cyclohexyl(1H-indol-3-yl)methanone reference standard
-
This compound-d5 internal standard (IS)
-
β-Glucuronidase from Patella vulgata
-
Ammonium acetate buffer (100 mM, pH 5.0)
-
LC-MS grade methanol, acetonitrile, ethyl acetate, and water
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 3 cc, 60 mg)
Sample Preparation
-
Enzymatic Hydrolysis:
-
To 1 mL of urine sample in a glass tube, add 50 µL of the internal standard working solution (1 µg/mL in methanol).
-
Add 1 mL of 100 mM ammonium acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase solution.
-
Vortex the mixture and incubate at 60°C for 2 hours to hydrolyze the glucuronide conjugates.[5]
-
Allow the sample to cool to room temperature.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: 20-95% B
-
8-10 min: 95% B
-
10.1-12 min: 20% B (re-equilibration)
-
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: (Hypothetical values, to be optimized with reference standards)
-
This compound: Precursor ion > Product ion 1, Precursor ion > Product ion 2
-
Hydroxy-cyclohexyl(1H-indol-3-yl)methanone: Precursor ion > Product ion 1, Precursor ion > Product ion 2
-
This compound-d5 (IS): Precursor ion > Product ion
-
-
Data Presentation
The following tables summarize the expected quantitative performance of the method based on typical validation results for similar synthetic cannabinoid assays.[6][7][8]
Table 1: Method Validation Parameters
| Parameter | This compound | Hydroxy-cyclohexyl(1H-indol-3-yl)methanone |
| Linear Range (ng/mL) | 0.1 - 100 | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | 0.05 | 0.05 |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 | 0.1 |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (%) | 85 - 115% | 85 - 115% |
| Recovery (%) | > 80% | > 80% |
Table 2: MRM Transitions and Collision Energies (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 256.1 | 144.1 | 25 |
| 116.1 | 35 | ||
| Hydroxy-cyclohexyl(1H-indol-3-yl)methanone | 272.1 | 144.1 | 28 |
| 116.1 | 38 | ||
| This compound-d5 (IS) | 261.1 | 149.1 | 25 |
Visualizations
Caption: Experimental workflow for the quantification of this compound in urine.
Caption: Proposed metabolic pathway of this compound.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Metabolism of RCS-8, a synthetic cannabinoid with cyclohexyl structure, in human hepatocytes by high-resolution MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Distinct pharmacology and metabolism of K2 synthetic cannabinoids compared to Δ9-THC: Mechanism underlying greater toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Oral fluid vs. Urine Analysis to Monitor Synthetic Cannabinoids and Classic Drugs Recent Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Cyclohexyl(1H-indol-3-yl)methanone from Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the solid-phase extraction (SPE) of cyclohexyl(1H-indol-3-yl)methanone from human plasma. The protocol is designed for robust and reliable sample cleanup and concentration prior to downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a synthetic compound with potential pharmacological applications, and its accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Due to its predicted high hydrophobicity, a reversed-phase SPE strategy is employed. This application note includes a step-by-step protocol, recommended materials, and expected performance data.
Introduction
This compound and its analogs are a class of compounds with increasing interest in pharmaceutical research. To accurately assess their absorption, distribution, metabolism, and excretion (ADME) properties, a sensitive and selective bioanalytical method is required. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation. This protocol focuses on a reversed-phase SPE method, which is ideal for the extraction of non-polar compounds like this compound from a polar biological matrix such as plasma. The selection of the appropriate sorbent and solvent system is critical for achieving high recovery and minimizing matrix effects.
Physicochemical Properties (Predicted)
Understanding the physicochemical properties of the analyte is essential for developing an effective SPE method. While experimental data for this compound is limited, predictions based on its structure and data from similar compounds suggest the following:
| Property | Predicted Value/Characteristic | Implication for SPE |
| LogP | High (> 5) | Strong retention on reversed-phase sorbents. |
| Solubility | Poor in aqueous solutions; soluble in organic solvents (e.g., methanol, acetonitrile). | Plasma samples will require pretreatment; organic solvents will be effective for elution. |
| pKa | Neutral | Retention will not be significantly affected by pH changes. |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions and analytical instrumentation.
Materials and Reagents
-
SPE Cartridges: Reversed-phase C18 cartridges (e.g., 100 mg, 3 mL)
-
Plasma: Human plasma (with anticoagulant, e.g., K2EDTA)
-
This compound: Analytical standard
-
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.
-
Methanol (MeOH): HPLC grade
-
Acetonitrile (ACN): HPLC grade
-
Water: Deionized or HPLC grade
-
Formic Acid (FA): LC-MS grade
-
Ammonium Hydroxide (NH4OH): Reagent grade
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex Mixer
-
Evaporator (e.g., nitrogen evaporator)
Sample Pretreatment
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To 500 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 500 µL of 0.1% formic acid in water and vortex for 30 seconds. This step helps to precipitate proteins and disrupt drug-protein binding.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for loading onto the SPE cartridge.
Solid-Phase Extraction Procedure
The following workflow outlines the SPE steps:
Caption: Solid-Phase Extraction Workflow for this compound.
-
Conditioning:
-
Condition the C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pretreated plasma supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum for 5 minutes to remove any residual wash solvent.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase of the LC-MS/MS system. Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
LC-MS/MS Analysis
The final extract can be analyzed using a suitable LC-MS/MS method. A C18 reversed-phase column with a gradient elution using mobile phases consisting of water and acetonitrile or methanol with a small amount of formic acid is a common starting point for such non-polar compounds. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity.
Performance Characteristics (Representative Data)
The following tables summarize the expected performance of this SPE method based on typical results for similar bioanalytical assays.
Table 1: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| This compound | 1 | 92.5 | 98.2 |
| 10 | 95.1 | 97.5 | |
| 100 | 93.8 | 99.1 | |
| Internal Standard | 50 | 94.2 | 98.5 |
Table 2: Precision and Accuracy
| Analyte | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | 1 (LLOQ) | 8.5 | 9.2 | 105.3 |
| 5 (Low QC) | 6.2 | 7.5 | 102.1 | |
| 50 (Mid QC) | 5.1 | 6.8 | 98.9 | |
| 150 (High QC) | 4.5 | 5.9 | 101.5 |
LLOQ: Lower Limit of Quantification; QC: Quality Control
Logical Relationship of SPE Steps
The success of the solid-phase extraction relies on the logical sequence of steps, each with a specific purpose. The following diagram illustrates these relationships.
Caption: Logical Flow of the Solid-Phase Extraction Protocol.
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from plasma. The described reversed-phase SPE method is designed to deliver high recovery, minimal matrix effects, and excellent precision and accuracy, making it suitable for regulated bioanalysis in drug development and research. The provided workflows and logical diagrams serve to clarify the experimental process and the underlying principles. As with any analytical method, validation in the end-user's laboratory is essential to ensure performance meets the specific requirements of the study.
Derivatization Techniques for GC-MS Analysis of Indolylmethanones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolylmethanones represent a significant class of synthetic cannabinoids, known for their potent agonistic activity at the cannabinoid receptors CB1 and CB2. Accurate and sensitive detection and quantification of these compounds are crucial in various fields, including forensic toxicology, clinical chemistry, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose. However, the inherent polarity and thermal lability of some indolylmethanones and their metabolites can lead to poor chromatographic performance, including peak tailing, low sensitivity, and on-column degradation.
Chemical derivatization is a critical sample preparation step to overcome these challenges. This process involves chemically modifying the analyte to improve its volatility, thermal stability, and chromatographic behavior, ultimately enhancing the sensitivity and reliability of the GC-MS analysis. This document provides detailed application notes and protocols for the most common and effective derivatization techniques for indolylmethanones.
Common Derivatization Techniques
The primary derivatization strategies for indolylmethanones containing active hydrogens (e.g., hydroxyl or indole N-H groups) are silylation and acylation. These techniques replace the active hydrogen with a less polar, more thermally stable group.
Silylation
Silylation involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group. This is one of the most common derivatization techniques for GC-MS analysis due to the formation of stable and volatile derivatives.
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Silylation of hydroxylated metabolites of indolylmethanones is often necessary for achieving better detection limits in GC-MS analysis[1].
Acylation
Acylation introduces an acyl group into the molecule, typically at hydroxyl or amino functionalities. For indolylmethanones, acylation can improve chromatographic properties and, in the case of fluorinated acyl groups, enhance sensitivity in electron capture negative ion (ECNI) mass spectrometry.
Reagents:
-
Acetic Anhydride (AA) with Pyridine as a catalyst
-
Trifluoroacetic Anhydride (TFAA)
-
Pentafluoropropionic Anhydride (PFPA)
-
Heptafluorobutyric Anhydride (HFBA)
It is important to note that the use of highly acidic anhydrides like TFAA can sometimes lead to undesirable side reactions, such as the conversion of one analyte into another, which could lead to misidentification[2]. Therefore, careful selection of the derivatizing agent and reaction conditions is crucial.
Data Presentation: Comparison of Derivatization Techniques
The choice of derivatization reagent can significantly impact the sensitivity and reliability of the analysis. The following table summarizes reported quantitative data for the GC-MS analysis of selected indolylmethanones using different derivatization methods.
| Analyte | Derivatization Reagent | Matrix | LOD | LOQ | Reference |
| JWH-018 | - | Whole Blood | 0.01 ng/mL | 0.05 ng/mL | [3] |
| JWH-073 | - | Whole Blood | 0.01 ng/mL | 0.05 ng/mL | [3] |
| JWH-018 Metabolites | BSTFA + 10% TMCS | Urine | - | - | [1] |
| AM-2201 | - | Herbal Material | - | - | [4] |
| JWH-018 | - | Herbal Material | 0.002 µg/mL | 0.005 µg/mL | [5] |
| AM-2201 | - | Herbal Material | 0.002 µg/mL | 0.005 µg/mL | [5] |
| JWH-073 | - | Herbal Material | 0.5 mg/L | 2.5 mg/L | [6] |
| JWH-250 | - | Herbal Material | 0.5 mg/L | 2.5 mg/L | [6] |
LOD: Limit of Detection, LOQ: Limit of Quantification. Note that some studies analyze the underivatized compounds using highly sensitive MS techniques, while others rely on derivatization for detectability.
Experimental Protocols
The following are detailed protocols for the derivatization of indolylmethanones for GC-MS analysis.
Protocol 1: Silylation of JWH-018 Metabolites in Urine
This protocol is adapted for the analysis of hydroxylated metabolites of JWH-018 in urine samples[1].
Materials:
-
Urine sample extract (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 10% Trimethylchlorosilane (TMCS)
-
Dimethylformamide (DMF)
-
Heating block or oven
-
GC-MS vials
Procedure:
-
To the dried residue of the urine extract, add 150 µL of DMF.
-
Add 150 µL of BSTFA with 10% TMCS.
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the vial at 70°C for 25 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Protocol 2: General Acylation with Acetic Anhydride
This protocol is a general procedure for the acetylation of hydroxylated synthetic cannabinoids.
Materials:
-
Dried analyte
-
Acetic Anhydride
-
Pyridine
-
Heating block or oven
-
GC-MS vials
Procedure:
-
To the dried analyte in a GC-MS vial, add 50 µL of pyridine.
-
Add 50 µL of acetic anhydride.
-
Cap the vial tightly and vortex to mix.
-
Heat the vial at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagents under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Protocol 3: Acylation with Pentafluoropropionic Anhydride (PFPA)
This protocol is a general guideline for derivatization with PFPA, which can enhance sensitivity for electron capture detection[7].
Materials:
-
Dried analyte (approximately 50 µg)
-
Benzene (or other suitable aprotic solvent)
-
0.05 M Trimethylamine (TMA) in benzene (acid scavenger)
-
Pentafluoropropionic Anhydride (PFPA)
-
Heating block or oven
-
GC-MS vials
Procedure:
-
Dissolve the dried analyte in 0.5 mL of benzene in a GC-MS vial.
-
Add 0.1 mL of 0.05 M TMA in benzene.
-
Add 10 µL of PFPA.
-
Cap the vial tightly and heat at 50°C for 15 minutes.
-
Cool the mixture to room temperature.
-
Add 1 mL of 5% ammonia in water and shake for 5 minutes.
-
Allow the layers to separate and inject an aliquot of the upper benzene layer into the GC-MS.
Visualizations
Experimental Workflow for Derivatization
Caption: General workflow for sample preparation and derivatization of indolylmethanones prior to GC-MS analysis.
Signaling Pathway of Synthetic Cannabinoids
Indolylmethanones, as synthetic cannabinoids, primarily exert their effects by acting as agonists at the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).
Caption: Simplified diagram of the CB1/CB2 receptor-mediated signaling cascade activated by synthetic cannabinoids.
Conclusion
Derivatization is an essential step for the robust and sensitive analysis of many indolylmethanones and their metabolites by GC-MS. The choice of derivatization reagent and method should be carefully considered based on the specific analytes of interest and the analytical objectives. Silylation with BSTFA or MSTFA is a widely applicable technique, while acylation with fluorinated anhydrides can provide enhanced sensitivity for specific applications. The protocols and data presented in these application notes provide a foundation for developing and validating reliable analytical methods for this important class of compounds. It is always recommended to optimize derivatization conditions for each specific matrix and analyte to ensure the highest quality of analytical results.
References
- 1. Gas chromatography – mass spectrometry of JWH-018 metabolites in urine samples with direct comparison to analytical standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. researchgate.net [researchgate.net]
- 4. cusabio.com [cusabio.com]
- 5. researchgate.net [researchgate.net]
- 6. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application of High-Resolution Mass Spectrometry for Metabolite Profiling in Drug Discovery and Development
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolite profiling, a key aspect of metabolomics, is the comprehensive analysis of small molecules (metabolites) within a biological system. It provides a functional readout of the phenotype and is increasingly integral to drug discovery and development. High-resolution mass spectrometry (HRMS) has emerged as a powerful analytical tool in this field, offering unparalleled sensitivity and selectivity for the detection and identification of a wide array of metabolites.[1][2] This application note provides an overview of the application of HRMS in metabolite profiling and detailed protocols for cellular and plasma metabolomics.
HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, provide high-resolution and accurate mass measurements, which are critical for distinguishing between isobaric compounds and for the confident elemental composition determination of unknown metabolites.[3][4] This capability is particularly valuable in drug development for identifying drug metabolites, understanding mechanisms of action, and discovering biomarkers of efficacy and toxicity.[5][6][7]
Key Advantages of HRMS in Metabolite Profiling:
-
High Resolution and Mass Accuracy: Enables the separation of ions with very similar mass-to-charge ratios, leading to confident metabolite identification and reduced ambiguity.[4]
-
High Sensitivity: Allows for the detection of low-abundance metabolites, which can be crucial for understanding subtle metabolic changes.
-
Wide Dynamic Range: Capable of measuring metabolites over a broad range of concentrations in a single analysis.
-
Untargeted and Targeted Analysis: HRMS platforms can be used for both hypothesis-generating untargeted metabolomics and hypothesis-driven targeted quantification of specific metabolites.[7]
Applications in Drug Discovery and Development
HRMS-based metabolite profiling has a wide range of applications across the drug development pipeline:
-
Target Identification and Validation: Understanding the metabolic phenotype of a disease can help in identifying and validating novel drug targets.
-
Mechanism of Action Studies: Observing changes in the metabolome upon drug treatment can elucidate the drug's mechanism of action.[8]
-
Biomarker Discovery: Identifying metabolites that correlate with disease state or drug response can lead to the development of diagnostic, prognostic, and predictive biomarkers.[9]
-
Toxicology Studies: Assessing metabolic perturbations caused by a drug candidate can help in early toxicity screening.
-
Drug Metabolism and Pharmacokinetics (DMPK): HRMS is instrumental in identifying and quantifying drug metabolites, which is a regulatory requirement.[5][6]
Quantitative Performance of HRMS Platforms
The choice of HRMS platform can impact the quantitative performance of a metabolomics study. The two most common types of high-resolution mass analyzers are Orbitrap and Time-of-Flight (TOF).
| Parameter | Orbitrap | Time-of-Flight (TOF) | References |
| Mass Resolution | Up to 500,000 | Up to 80,000 | [2][10] |
| Mass Accuracy | < 1-3 ppm | < 1-5 ppm | [2][11] |
| Sensitivity (LOD) | 0.2-0.7 ng/mL | Overlapping with Orbitrap, instrument dependent | [12] |
| Scan Speed | Slower, but recent advances have improved speed | Faster | [2] |
Note: The performance characteristics can vary significantly based on the specific instrument model and experimental conditions.
Experimental Workflow for Metabolite Profiling
A typical HRMS-based metabolite profiling workflow involves several key stages, from sample preparation to data analysis and biological interpretation.
Protocol 1: Untargeted Metabolite Profiling of Adherent Cancer Cells
This protocol outlines a procedure for quenching metabolism, extracting metabolites, and analyzing them using UPLC-HRMS.
Materials:
-
Adherent cancer cells (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Cell scraper
-
Centrifuge tubes
-
Centrifuge capable of 4°C
-
UPLC-HRMS system (e.g., Thermo Q Exactive, Agilent Q-TOF)
Methodology:
-
Cell Culture and Treatment:
-
Culture adherent cells to ~80% confluency in a 6-well plate.
-
Apply drug treatment or other experimental conditions for the desired duration.
-
-
Metabolism Quenching and Metabolite Extraction:
-
Aspirate the cell culture medium.
-
Wash the cells twice with 1 mL of ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol (-80°C) to each well.
-
Incubate at -80°C for 15 minutes to quench metabolism and precipitate proteins.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the cell lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Evaporate the solvent to dryness using a vacuum concentrator.
-
Reconstitute the dried metabolites in 100 µL of 50% methanol for analysis.
-
-
UPLC-HRMS Analysis:
-
Column: Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) for separation of a broad range of metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage of B to elute hydrophobic compounds, and then return to initial conditions for re-equilibration. A specific gradient should be optimized for the particular application.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings (example for Q Exactive):
-
Ionization Mode: Positive and/or negative electrospray ionization (ESI).
-
Scan Range: m/z 70-1050.
-
Resolution: 70,000.
-
AGC Target: 3e6.
-
Maximum IT: 100 ms.
-
-
-
Data Analysis:
-
Process the raw data using software such as XCMS, MZmine, or vendor-specific software (e.g., Compound Discoverer).[3][13]
-
Perform peak picking, retention time alignment, and integration.
-
Use statistical analysis tools like MetaboAnalyst to identify significantly altered metabolites.[14][15]
-
Identify metabolites by matching accurate mass and fragmentation spectra to databases (e.g., HMDB, METLIN).
-
Protocol 2: Untargeted Metabolite Profiling of Human Plasma
This protocol describes the extraction and analysis of metabolites from human plasma.
Materials:
-
Human plasma (collected in EDTA or heparin tubes)
-
Methanol (LC-MS grade), pre-chilled to -20°C
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
UPLC-HRMS system
Methodology:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Vortex the samples to ensure homogeneity.
-
-
Protein Precipitation and Metabolite Extraction:
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (protein precipitation).
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
-
Sample Processing:
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% mobile phase A, 5% mobile phase B).
-
-
UPLC-HRMS Analysis:
-
Data Analysis:
-
The data analysis workflow is the same as described in Protocol 1.
-
Signaling Pathway Visualization: Glycolysis
Metabolomics data can be mapped onto known biochemical pathways to understand the biological context of metabolic changes. Glycolysis is a central metabolic pathway often studied in the context of cancer and other diseases.
Conclusion
High-resolution mass spectrometry is an indispensable tool for metabolite profiling in drug discovery and development. Its ability to provide sensitive, selective, and accurate measurements of a vast number of metabolites enables a deeper understanding of disease biology, drug mechanisms, and safety profiles. The protocols provided here offer a starting point for researchers to implement HRMS-based metabolomics in their own laboratories. As the technology continues to advance, the role of HRMS in shaping the future of medicine is expected to grow even further.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. researchgate.net [researchgate.net]
- 3. XCMS Online: a web-based platform to process untargeted metabolomic data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Streamlined workflow for untargeted metabolomics - using TripleTOF System and XCMSPlus [sciex.com]
- 6. KEGG PATHWAY: Glycolysis / Gluconeogenesis - Reference pathway [kegg.jp]
- 7. m.youtube.com [m.youtube.com]
- 8. UHPLC-HRMS-based metabolomic and lipidomic characterization of glioma cells in response to anlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-hrms metabolomics profiling in breast cancer: Searching for biomarkers in human plasma samples. - ASCO [asco.org]
- 10. uab.edu [uab.edu]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. LC-HRMS Metabolomics for Untargeted Diagnostic Screening in Clinical Laboratories: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pathway Analysis [metaboanalyst.ca]
- 15. 2024.sci-hub.st [2024.sci-hub.st]
- 16. researchgate.net [researchgate.net]
- 17. Establishment of Protocols for Global Metabolomics by LC-MS for Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoassay-Based Screening of Cyclohexyl(1H-indol-3-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl(1H-indol-3-yl)methanone and its analogs are a class of synthetic cannabinoids that pose a significant challenge to public health and safety. As novel psychoactive substances (NPS), their chemical structures are constantly evolving, necessitating the development of rapid, sensitive, and specific screening methods. Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), offer a robust and high-throughput solution for the initial screening of these compounds in various biological matrices.[1][2] This document provides detailed application notes and experimental protocols for the development of immunoassays for the detection of this compound.
Principle of Detection
The immunoassays described herein are based on the principle of competitive binding. In this format, the target analyte (this compound) in a sample competes with a labeled analyte (hapten-protein conjugate) for a limited number of specific antibody binding sites. A higher concentration of the target analyte in the sample will result in less binding of the labeled analyte, leading to a weaker signal. Conversely, a lower concentration of the target analyte will result in more binding of the labeled analyte and a stronger signal. This inverse relationship allows for the qualitative and semi-quantitative detection of the target compound.
Data Presentation
The following tables summarize representative quantitative data from immunoassays developed for synthetic cannabinoids structurally related to this compound. This data is provided for illustrative purposes to demonstrate typical assay performance characteristics. Actual values for an assay targeting this compound will need to be determined experimentally.
Table 1: Representative ELISA Performance Characteristics for Synthetic Cannabinoid Screening
| Analyte | IC50 (ng/mL) | Limit of Detection (LOD) (ng/mL) |
| JWH-018 | 1.5 | 0.1 |
| JWH-073 | 2.8 | 0.25 |
| AM-2201 | 1.2 | 0.08 |
Data is illustrative and based on published results for similar synthetic cannabinoids.
Table 2: Representative Cross-Reactivity of a Synthetic Cannabinoid ELISA
| Compound | % Cross-Reactivity |
| This compound | 100% (by definition) |
| JWH-018 | 85% |
| JWH-073 | 60% |
| THC | <0.1% |
| CBD | <0.1% |
Cross-reactivity is calculated as (IC50 of target analyte / IC50 of cross-reactant) x 100. Data is illustrative.
Experimental Protocols
Hapten Synthesis for this compound
A crucial step in developing an immunoassay for a small molecule like this compound is the synthesis of a hapten. The hapten is a modified version of the target molecule that can be conjugated to a carrier protein to make it immunogenic. A common strategy is to introduce a linker arm with a terminal functional group (e.g., carboxylic acid) that can be used for conjugation.
Protocol:
-
Functionalization of the Cyclohexyl Ring: Introduce a reactive group on the cyclohexyl moiety, distant from the core indole structure to ensure the key epitopes are exposed for antibody recognition. This can be achieved through various organic synthesis reactions, such as oxidation to introduce a hydroxyl group, followed by reaction with a linker containing a terminal carboxyl group.
-
Activation of the Carboxyl Group: The terminal carboxylic acid on the linker arm of the hapten is activated to facilitate conjugation to the carrier protein. This is typically done using N-hydroxysuccinimide (NHS) and a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Conjugation to Carrier Protein: The activated hapten is then reacted with a carrier protein, such as bovine serum albumin (BSA) for coating plates in an ELISA, or keyhole limpet hemocyanin (KLH) for immunization to produce antibodies. The primary amine groups (lysine residues) on the surface of the protein react with the activated hapten to form a stable amide bond.
-
Purification of the Conjugate: The resulting hapten-protein conjugate is purified to remove unconjugated hapten and other reagents. This can be achieved by dialysis or size-exclusion chromatography.
-
Characterization: The conjugate is characterized to determine the hapten-to-protein molar ratio, typically using techniques like UV-Vis spectroscopy or MALDI-TOF mass spectrometry.
Monoclonal Antibody Production
The generation of high-affinity and specific monoclonal antibodies is paramount for a successful immunoassay.
Protocol:
-
Immunization: Mice (e.g., BALB/c) are immunized with the this compound-KLH conjugate. The immunogen is typically emulsified in an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts) to enhance the immune response.
-
Hybridoma Production: After a sufficient immune response is achieved (monitored by testing serum antibody titers), splenocytes from the immunized mice are harvested and fused with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene glycol (PEG) to create hybridoma cells.
-
Screening and Selection: The hybridomas are cultured in a selective medium (e.g., HAT medium) to eliminate unfused myeloma cells. The supernatants from the surviving hybridoma cultures are then screened for the presence of antibodies that bind to the this compound-BSA conjugate using an indirect ELISA.
-
Cloning and Expansion: Hybridoma cells that produce the desired antibodies are cloned by limiting dilution to ensure monoclonality. Positive clones are then expanded to produce larger quantities of the monoclonal antibody.
-
Antibody Purification: The monoclonal antibodies are purified from the hybridoma culture supernatant or ascites fluid (if produced in vivo) using protein A or protein G affinity chromatography.[1]
-
Characterization: The purified antibodies are characterized for their isotype, affinity (e.g., using surface plasmon resonance), and specificity (cross-reactivity with related compounds).
Competitive ELISA Protocol
Materials:
-
96-well microtiter plates
-
Coating antigen: this compound-BSA conjugate
-
Primary antibody: Monoclonal antibody specific for this compound
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop solution: 2M Sulfuric acid
-
Wash buffer: PBS with 0.05% Tween 20 (PBST)
-
Blocking buffer: 1% BSA in PBS
-
Sample/Standard diluent: PBST
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the this compound-BSA conjugate (1-10 µg/mL in PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add 50 µL of the sample or standard solution to the appropriate wells. Then, add 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (at an optimal dilution) to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Lateral Flow Immunoassay (LFIA) Protocol
Materials:
-
Nitrocellulose membrane
-
Sample pad
-
Conjugate pad
-
Absorbent pad
-
Backing card
-
Gold nanoparticles
-
Primary antibody: Monoclonal antibody specific for this compound
-
Capture antigen: this compound-BSA conjugate
-
Control line antibody: Anti-mouse IgG
Procedure:
-
Antibody-Gold Conjugate Preparation: Conjugate the monoclonal antibody to gold nanoparticles according to a standard protocol.
-
Conjugate Pad Preparation: Apply the antibody-gold conjugate solution to the conjugate pad and dry it completely.
-
Membrane Preparation: Stripe the capture antigen (this compound-BSA conjugate) onto the nitrocellulose membrane to create the test line. Stripe the control line antibody (anti-mouse IgG) at a position downstream from the test line.
-
Strip Assembly: Assemble the sample pad, conjugate pad, nitrocellulose membrane, and absorbent pad onto the backing card in an overlapping manner.
-
Assay Procedure:
-
Apply a defined volume of the sample (e.g., urine, saliva) to the sample pad.
-
The liquid sample will migrate along the strip by capillary action.
-
If the target analyte is present in the sample, it will bind to the antibody-gold conjugate, preventing it from binding to the test line. This will result in no visible line at the test line position (a positive result).
-
If the target analyte is absent, the antibody-gold conjugate will bind to the capture antigen on the test line, resulting in a visible colored line (a negative result).
-
The unbound antibody-gold conjugate will continue to migrate and will be captured by the control line antibody, forming a visible line and indicating that the test is valid.
-
Visualizations
Caption: Cannabinoid Receptor Signaling Pathway.
Caption: Immunoassay Development Workflow.
References
Application Notes and Protocols for the Study of Cyclohexyl(1H-indol-3-yl)methanone at Cannabinoid Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of cyclohexyl(1H-indol-3-yl)methanone and related synthetic cannabinoid compounds in the context of cannabinoid receptor (CB1 and CB2) studies. Due to the limited availability of published quantitative data for this compound, this document presents detailed, adaptable protocols for key in vitro assays and utilizes data from the structurally related and well-characterized compound, RCS-4, as a representative example for data presentation.
Introduction to Indole-3-yl-methanones as Cannabinoid Receptor Ligands
Indole-3-yl-methanones represent a significant class of synthetic cannabinoid receptor agonists. These compounds, often referred to by designations such as JWH or AM series, have been instrumental in probing the structure and function of the CB1 and CB2 receptors. The general structure consists of an indole core, a methanone linker, and various substituents at the N1 position of the indole and on the phenyl or naphthyl ring attached to the carbonyl group. The nature of these substituents critically influences the affinity and efficacy of the compounds at the cannabinoid receptors. This compound belongs to this class, and its pharmacological profile can be thoroughly characterized using the protocols outlined below.
Data Presentation: A Case Study with RCS-4
To illustrate how to present quantitative data for synthetic cannabinoids, we provide the functional activity of RCS-4, a potent cannabinoid receptor agonist. These values were determined using functional assays that measure the compound's ability to modulate intracellular signaling pathways upon receptor activation.
Table 1: Functional Activity of RCS-4 at Human Cannabinoid Receptors
| Compound | Receptor | Assay Type | Parameter | Value (nM) |
| RCS-4 | hCB1 | Functional | EC₅₀ | 146[1] |
| RCS-4 | hCB2 | Functional | EC₅₀ | 46[1] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
The following are detailed protocols for fundamental assays used to characterize the interaction of novel compounds with cannabinoid receptors. These protocols are generalized and can be adapted for the specific investigation of this compound.
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
[³H]CP-55,940 (radioligand).
-
Unlabeled CP-55,940 (for non-specific binding).
-
Test compound (e.g., this compound).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4).
-
Wash buffer (50 mM Tris-HCl, 0.5% BSA, pH 7.4).
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the binding buffer, membrane preparation (typically 5-20 µg of protein), the radioligand ([³H]CP-55,940 at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled CP-55,940 (e.g., 10 µM).
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mats and add scintillation cocktail.
-
Quantify the bound radioactivity using a microplate scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to activate G-proteins coupled to the cannabinoid receptors, providing information on its efficacy (agonist, antagonist, or inverse agonist).
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compound.
-
Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
CP-55,940 (as a reference agonist).
-
SR141716A (for CB1) or SR144528 (for CB2) (as reference antagonists).
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, membrane preparation (20-40 µg of protein), GDP (typically 10-30 µM), and varying concentrations of the test compound.
-
Add [³⁵S]GTPγS to a final concentration of approximately 0.1 nM.
-
For basal binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filter mats.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter mats and quantify the bound radioactivity using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS as a function of the test compound concentration to generate a dose-response curve.
-
Determine the EC₅₀ and Emax (maximal effect) values from the curve to characterize the compound's potency and efficacy.
Protocol 3: cAMP Accumulation Assay
This functional assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule, following the activation of Gi/o-coupled cannabinoid receptors.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound.
-
CP-55,940 (as a reference agonist).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and reagents.
-
96-well cell culture plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach and grow overnight.
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and incubate for a short period.
-
Add varying concentrations of the test compound to the wells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP accumulation against the concentration of the test compound.
-
Determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the forskolin-induced cAMP production.
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: Cannabinoid Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Accumulation Assay Workflow.
References
Application Notes and Protocols for In Vivo Studies of Cyclohexyl(1H-indol-3-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl(1H-indol-3-yl)methanone is a compound belonging to the broader class of synthetic cannabinoids. These substances are known to interact with the endocannabinoid system, primarily acting as agonists at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2][3] In vivo studies are crucial to understanding the pharmacological and toxicological profile of such compounds. These application notes provide a comprehensive framework for designing and executing in vivo experiments to evaluate the pharmacokinetic, pharmacodynamic, and toxicological properties of this compound in a preclinical setting.
The protocols outlined below are designed to be adapted to specific research questions and institutional guidelines. All animal experiments must be conducted in accordance with the appropriate ethical and regulatory standards, including approval from an Institutional Animal Care and Use Committee (IACUC).
Pharmacological Profile
The primary mechanism of action for many synthetic cannabinoids involves agonism at CB1 and CB2 receptors.[1][4] Activation of CB1 receptors in the central nervous system is largely responsible for the psychoactive effects, while CB2 receptors are primarily located in the periphery and are involved in immune function.[2] In vivo studies are essential to characterize the specific effects of this compound.
Potential Signaling Pathway
The binding of this compound to CB1/CB2 receptors is expected to initiate a G-protein coupled signaling cascade, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels.
Caption: Proposed signaling pathway of this compound.
Experimental Design and Protocols
A phased approach is recommended for the in vivo evaluation of this compound, starting with preliminary toxicity and pharmacokinetic assessments, followed by more detailed pharmacodynamic and behavioral studies.
Phase 1: Preliminary Toxicity and Pharmacokinetic Profiling
Objective: To determine the acute toxicity profile and basic pharmacokinetic parameters of the compound.
Experimental Workflow:
Caption: Workflow for preliminary in vivo studies.
Protocol 1: Acute Toxicity Study (OECD 420 Fixed Dose Procedure)
-
Animal Model: Female Sprague-Dawley rats (8-12 weeks old).
-
Housing: Standard laboratory conditions (12h light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water.
-
Acclimatization: Minimum of 7 days before the experiment.
-
Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., a mixture of ethanol, Cremophor EL, and saline).
-
Dosing: Administer a single oral dose of the compound to one animal at a starting dose (e.g., 300 mg/kg).
-
Observation: Observe the animal for clinical signs of toxicity continuously for the first 4 hours, then periodically for 14 days.
-
Endpoint: If the animal survives, administer the same dose to four more animals. If the animal shows signs of severe toxicity or dies, reduce the dose for the next animal.
-
Data Collection: Record all clinical signs, body weight changes, and any mortality. Perform gross necropsy on all animals at the end of the study.
Protocol 2: Pharmacokinetic Study
-
Animal Model: Male CD-1 mice (8-10 weeks old).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg).
-
-
Compound Administration: Administer the compound as a single dose.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters.
Data Presentation: Pharmacokinetic Parameters
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | To be determined | To be determined |
| Tmax (h) | To be determined | To be determined |
| AUC (0-t) (ng*h/mL) | To be determined | To be determined |
| t1/2 (h) | To be determined | To be determined |
| Bioavailability (%) | N/A | To be determined |
Phase 2: Pharmacodynamic and Behavioral Assessment
Objective: To evaluate the cannabimimetic effects of the compound.
Experimental Workflow:
Caption: Workflow for pharmacodynamic and behavioral studies.
Protocol 3: Cannabinoid Tetrad Assay
The cannabinoid tetrad is a battery of four tests used to assess the cannabimimetic activity of a compound.[2]
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Groups: Vehicle control and at least three dose levels of this compound.
-
Compound Administration: Administer the compound via intraperitoneal (IP) injection.
-
Assessments (performed 30 minutes post-injection):
-
Hypothermia: Measure rectal temperature.
-
Analgesia: Use the tail-flick or hot plate test.
-
Catalepsy: Measure the time the mouse remains immobile on a horizontal bar.
-
Hypoactivity: Assess locomotor activity in an open field arena.
-
-
Data Analysis: Determine the dose-dependent effects on each of the four measures.
Data Presentation: Cannabinoid Tetrad Results (Example Data)
| Dose (mg/kg) | Rectal Temperature (°C) | Tail-Flick Latency (s) | Bar Test Immobility (s) | Locomotor Activity (counts) |
| Vehicle | 37.5 ± 0.2 | 2.5 ± 0.3 | 5 ± 1 | 3000 ± 250 |
| 1 | 36.8 ± 0.3 | 3.8 ± 0.4 | 15 ± 3 | 2200 ± 200 |
| 3 | 35.9 ± 0.4 | 5.2 ± 0.5 | 45 ± 5 | 1500 ± 150 |
| 10 | 34.5 ± 0.5 | 7.8 ± 0.6 | 90 ± 8 | 800 ± 100 |
Protocol 4: Drug Discrimination Study
This study assesses the subjective effects of the compound by training animals to discriminate between the effects of a known cannabinoid agonist (e.g., Δ9-THC) and vehicle.[2]
-
Animal Model: Rats or mice trained to press one of two levers for a food reward.
-
Training: Train animals to press one lever after receiving Δ9-THC and the other lever after receiving vehicle.
-
Testing: Once trained, administer different doses of this compound and observe which lever the animals press.
-
Data Analysis: Determine if this compound substitutes for the discriminative stimulus effects of Δ9-THC.
Conclusion
The in vivo experimental designs and protocols provided here offer a robust framework for the preclinical evaluation of this compound. By systematically assessing its pharmacokinetic, pharmacodynamic, and toxicological properties, researchers can gain a comprehensive understanding of its biological activity and potential for further development. The use of standardized models and clear data presentation will facilitate the interpretation and comparison of results across studies. Researchers should always adhere to the highest ethical standards in animal research and adapt these protocols as necessary to meet their specific scientific objectives.
References
- 1. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apjmt.mums.ac.ir [apjmt.mums.ac.ir]
Application Notes and Protocols for Sample Preparation of Synthetic Cannabinoids in Oral Fluid
Introduction
The analysis of synthetic cannabinoids in oral fluid presents a non-invasive alternative to traditional matrices like urine and blood, offering the advantage of detecting recent drug use.[1][2] Oral fluid collection is simple, can be performed under direct observation, reducing the risk of adulteration, and often contains the parent drug, which is crucial as the metabolism of many synthetic cannabinoids is not fully understood.[1][3] However, the low concentrations of analytes and the complex nature of the oral fluid matrix necessitate robust and efficient sample preparation methods to ensure accurate and reliable analytical results. This document provides detailed application notes and protocols for three common sample preparation techniques: Dispersive Liquid-Liquid Microextraction (DLLME), Solid-Phase Extraction (SPE), and Protein Precipitation.
Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME is a rapid and efficient microextraction technique that utilizes a ternary solvent system: an aqueous sample, a disperser solvent, and an extraction solvent.[4] The disperser solvent, typically miscible with both the aqueous and extraction phases, facilitates the formation of a cloudy solution of fine droplets of the extraction solvent, maximizing the surface area for analyte transfer.[1]
Experimental Protocol: DLLME
This protocol is based on the work of Bombana et al. (2025).[4][5]
Materials:
-
Oral fluid sample (collected with a Quantisal™ device or similar)
-
Internal Standard (IS) solution (e.g., 10 ng/mL in acetonitrile)
-
Ice-cold acetonitrile (disperser solvent)
-
Ethyl acetate (extraction solvent)
-
1.5 mL glass tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS grade mobile phase for reconstitution
Procedure:
-
Pipette 200 µL of the oral fluid sample into a 1.5 mL glass tube.
-
Add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds to homogenize the mixture and precipitate proteins.[5]
-
Add 100 µL of ethyl acetate to the tube.
-
Vortex for 1 minute to form a cloudy solution.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer 200 µL of the upper organic layer (ethyl acetate) to a clean glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue with 50 µL of the mobile phase B (e.g., acetonitrile with 0.1% formic acid).[5]
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Quantitative Data: DLLME
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (% Bias) | Reference |
| 12 SCRAs (various) | 0.5 - 2 | 1 - 2 | < 11.3 | < 12.6 | < 15.8 | [1][4] |
| JWH-018, JWH-019, JWH-073, JWH-200, JWH-250, AM-694 | 2 - 18 | - | 4 - 18 | 4 - 18 | - | [6] |
LOD: Limit of Detection, LOQ: Limit of Quantification, CV: Coefficient of Variation, SCRAs: Synthetic Cannabinoid Receptor Agonists
Workflow Diagram: DLLME
Caption: Dispersive Liquid-Liquid Microextraction (DLLME) workflow for synthetic cannabinoid analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for sample clean-up and concentration of analytes from complex matrices. It involves passing the sample through a solid sorbent that retains the analytes of interest, which are then eluted with a suitable solvent.
Experimental Protocol: SPE
This protocol is based on the work of Coulter et al.[7]
Materials:
-
Oral fluid sample (collected with a Quantisal™ device)
-
Internal Standard (IS) solution
-
0.1 M Acetic acid (pH 4)
-
Methanol
-
Trace-N SPE columns
-
Vortex mixer
-
SPE manifold
-
Nitrogen evaporator
-
LC-MS grade mobile phase for reconstitution
Procedure:
-
Vortex the Quantisal™ device for 15 minutes prior to extraction.
-
Condition the Trace-N SPE column with 0.5 mL of methanol followed by 0.1 mL of 0.1 M acetic acid.
-
To a 1 mL aliquot of the calibrator, control, or specimen, add deuterated internal standards.
-
Add 1 mL of 0.1 M acetic acid (pH 4) to the sample.
-
Load the entire sample onto the conditioned SPE column.
-
Washing step (if necessary, not explicitly detailed in the source but good practice): Wash the column with a weak solvent to remove interferences (e.g., 1 mL of 5% methanol in water).
-
Elution step (not explicitly detailed in the source but good practice): Elute the analytes with a strong organic solvent (e.g., 1 mL of methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Quantitative Data: SPE
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| 72 SCRAs and metabolites | 0.4 - 3.8 | 1.1 - 11.6 | Within acceptable limits | [8] |
| THC and metabolites | - | - | > 75 | |
| 8 Synthetic Cannabinoids | 0.7 (as µg/L) | 2.6 (as µg/L) | 73 - 96 | [9] |
LOD: Limit of Detection, LOQ: Limit of Quantification, SCRAs: Synthetic Cannabinoid Receptor Agonists, THC: Tetrahydrocannabinol
Workflow Diagram: SPE
Caption: Solid-Phase Extraction (SPE) workflow for synthetic cannabinoid analysis.
Protein Precipitation
Protein precipitation is a simple and rapid method for sample preparation that involves adding a water-miscible organic solvent to the sample to denature and precipitate proteins.[3][10] The supernatant, containing the analytes, is then separated by centrifugation.
Experimental Protocol: Protein Precipitation
This protocol is based on the work of Wilde et al. (2019).[3][10]
Materials:
-
Oral fluid sample
-
Internal Standard (IS) solution in acetonitrile
-
Water
-
Acetonitrile (ACN)
-
Microcentrifuge tubes
-
Centrifuge
-
Autosampler vials
Procedure:
-
Pipette 100 µL of the spiked oral fluid into a microcentrifuge tube.
-
Add 300 µL of water.
-
Add 200 µL of acetonitrile containing the internal standards.
-
Vortex the tube to mix thoroughly.
-
Centrifuge at 5,000 rpm (2,300 x g) for 5 minutes.[3]
-
Transfer a 100 µL aliquot of the supernatant to an autosampler vial.
-
Inject 1 µL into the LC-MS/MS system.[3]
Quantitative Data: Protein Precipitation
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Accuracy (% of target) | Precision (%CV) | Reference |
| 19 Synthetic Cannabinoids | 1 | 2.5 | 2.5 - 500 | 90.5 - 112.5 | 3 - 14.7 | [3][10] |
| Natural Cannabinoids | 0.05 - 0.5 | 0.05 - 0.5 | 0.05 - 50 | - | - | [11][12] |
LOD: Limit of Detection, LOQ: Limit of Quantification, CV: Coefficient of Variation
Workflow Diagram: Protein Precipitation
Caption: Protein Precipitation workflow for synthetic cannabinoid analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Oral fluid vs. Urine Analysis to Monitor Synthetic Cannabinoids and Classic Drugs Recent Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthetic cannabinoids receptor agonists in oral fluid: development of a dispersive liquid-liquid microextraction (DLLME) method with liquid chromatography-mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Dispersive liquid-liquid microextraction, an effective tool for the determination of synthetic cannabinoids in oral fluid by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection and quantification of selected cannabinoids in oral fluid samples by protein precipitation and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.ulusofona.pt [research.ulusofona.pt]
Application Notes and Protocols for the Quantification of Cyclohexyl(1H-indol-3-yl)methanone in Whole Blood
Introduction
Cyclohexyl(1H-indol-3-yl)methanone is a synthetic cannabinoid that requires sensitive and specific analytical methods for its detection and quantification in biological matrices such as whole blood. This is crucial for forensic toxicology, clinical diagnostics, and drug development research. This document provides a detailed application note and a comprehensive protocol for the analysis of this compound in whole blood using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and robust analytical technique for such compounds. The methodologies presented are based on established protocols for similar synthetic cannabinoids and are intended to serve as a comprehensive guide for researchers.
Principle
The analytical method involves the extraction of this compound and an internal standard from a whole blood matrix, followed by chromatographic separation and detection using tandem mass spectrometry. The use of an internal standard helps to correct for variations in extraction efficiency and instrument response. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol outlines a common and effective method for extracting synthetic cannabinoids from whole blood.[1]
-
Reagents and Materials:
-
Whole blood samples (calibrators, quality controls, and unknown specimens)
-
Internal Standard (IS) solution (e.g., a deuterated analog of the analyte at a suitable concentration)
-
Sodium carbonate buffer (pH 9.0)
-
Extraction solvent: 1-chlorobutane:isopropanol (90:10, v/v)
-
Methanol for reconstitution
-
Centrifuge tubes (15 mL)
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Pipette 1 mL of the whole blood sample into a 15 mL centrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 2 mL of sodium carbonate buffer (pH 9.0).
-
Add 10 mL of the extraction solvent (1-chlorobutane:isopropanol, 90:10).
-
Vortex the tube for 10 minutes to ensure thorough mixing.
-
Centrifuge the mixture at 3000 x g for 15 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of methanol.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
2. Instrumental Analysis: LC-MS/MS
The following are typical LC-MS/MS parameters for the analysis of synthetic cannabinoids.[2][3][4] These may require optimization for the specific instrument and analyte.
-
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column (e.g., Zorbaz eclipse XDB-C18, 4.6 x 75 mm, 3.5 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid or a specified buffer like ammonium formate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Source Temperature: Can range from 150°C to 650°C depending on the instrument.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by direct infusion of the analytical standards. At least two transitions are typically monitored for each compound for confirmation and quantification.
-
Collision Energy and other MS parameters: These need to be optimized for the specific analyte and instrument to achieve maximum sensitivity and specificity.
-
Data Presentation
The following tables summarize the expected quantitative data for a validated method, based on literature values for similar synthetic cannabinoids.[1][5]
Table 1: Method Validation Parameters
| Parameter | Expected Value |
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Level | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Low | 2.5 | 85 - 115% | < 15% |
| Medium | 25 | 85 - 115% | < 15% |
| High | 75 | 85 - 115% | < 15% |
Table 3: Recovery and Matrix Effects
| Parameter | Expected Value |
| Extraction Recovery | > 70% |
| Matrix Effect | 80 - 120% |
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound from whole blood.
Diagram 2: Logical Relationship of the Analytical Method
Caption: The logical progression from sample preparation to final results in the analytical method.
References
- 1. scielo.org.za [scielo.org.za]
- 2. researchgate.net [researchgate.net]
- 3. Determination of naphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-018) in mouse blood and tissue after inhalation exposure to ‘buzz’ smoke by HPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of naphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-018) in mouse blood and tissue after inhalation exposure to 'buzz' smoke by HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
Application Note: High-Efficiency Purification of Synthetic Cannabinoids Using Flash Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rapid emergence of novel synthetic cannabinoids necessitates efficient and reliable purification methods for analytical standard preparation, toxicological studies, and drug development. Flash chromatography offers a powerful, scalable, and cost-effective solution for the purification of synthetic cannabinoids from complex matrices, including crude reaction mixtures and extracts from herbal blends. This application note provides detailed protocols for both reversed-phase and normal-phase flash chromatography, enabling the isolation of highly pure synthetic cannabinoids. Purity levels exceeding 99% can be achieved, demonstrating the efficacy of this technique.[1][2]
Principles of Flash Chromatography for Cannabinoid Purification
Flash chromatography is a preparative liquid chromatography technique that utilizes moderate pressure to accelerate the separation of compounds. The choice between reversed-phase and normal-phase chromatography depends on the polarity of the target synthetic cannabinoid and the nature of the impurities to be removed.
-
Reversed-Phase Chromatography: This technique employs a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase (e.g., methanol/water or ethanol/water). It is particularly effective for purifying a wide range of synthetic cannabinoids.[3][4]
-
Normal-Phase Chromatography: In this mode, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane/ethyl acetate). Normal-phase chromatography can be advantageous for separating isomers and for compounds that are highly soluble in non-polar solvents.[4][5]
Experimental Workflow Overview
The general workflow for the purification of synthetic cannabinoids using flash chromatography involves several key steps, from sample preparation to the collection of pure fractions.
References
- 1. A fast and inexpensive procedure for the isolation of synthetic cannabinoids from 'Spice' products using a flash chromatography system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. selekt.biotage.com [selekt.biotage.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Metabolite Synthesis of Cyclohexyl(1H-indol-3-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the generation and synthesis of metabolites of the synthetic cannabinoid, cyclohexyl(1H-indol-3-yl)methanone. The information herein is intended to guide researchers in identifying metabolic pathways, synthesizing reference standards, and characterizing the resulting compounds.
Introduction
This compound is a synthetic cannabinoid receptor agonist. Like other compounds in this class, it undergoes extensive metabolism in vivo. The study of its metabolites is crucial for understanding its pharmacological and toxicological profile, as well as for developing analytical methods for its detection in biological samples. The primary metabolic transformations for many synthetic cannabinoids involve Phase I reactions such as hydroxylation and carboxylation, followed by Phase II conjugation, for instance, with glucuronic acid.[1][2] This document outlines protocols for both the in vitro generation of these metabolites for initial identification and a proposed chemical synthesis route for producing metabolite reference standards for quantitative analysis.
Predicted Metabolic Pathways of this compound
The metabolism of this compound is predicted to occur primarily through oxidation of the cyclohexyl ring and the indole moiety, catalyzed by cytochrome P450 enzymes.[3] The most likely metabolites are monohydroxylated derivatives, with further oxidation leading to dihydroxylated and carboxylated products.
Caption: Predicted Phase I metabolic pathway of this compound.
Application Notes
Application 1: In Vitro Generation of Metabolites for Identification
This section describes the use of human liver microsomes (HLMs) to generate metabolites of this compound for identification using high-resolution mass spectrometry. HLMs contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450s, making them a suitable model for predicting in vivo metabolism.[4][5]
Caption: Workflow for in vitro metabolite generation and identification.
Application 2: Proposed Chemical Synthesis of Hydroxylated Metabolite Standards
The availability of pure metabolite reference standards is essential for the validation of analytical methods and for quantitative analysis.[6] This section proposes a general synthetic strategy for a monohydroxylated metabolite of this compound. The synthesis of 1-hydroxy cyclohexyl phenyl methanone has been reported and can be adapted for this purpose.[7]
Caption: Proposed synthetic route for a hydroxylated metabolite.
Experimental Protocols
Protocol 1: In Vitro Metabolism Using Human Liver Microsomes
This protocol provides a method for the in vitro metabolism of this compound using pooled human liver microsomes.[4]
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (ice-cold)
-
Microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
In a microcentrifuge tube, prepare an incubation mixture containing potassium phosphate buffer, HLMs (final concentration 0.5-1.0 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the this compound stock solution to a final concentration of 1-10 µM.
-
Incubate at 37°C with gentle shaking for 60 minutes.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at 14,000 x g for 10 minutes to pellet the microsomal protein.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Analytical Characterization of Metabolites by LC-MS/MS
This protocol outlines a general method for the detection and identification of metabolites using liquid chromatography-tandem mass spectrometry.[8]
Instrumentation and Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Mode: Electrospray ionization (ESI), positive mode
-
Data Acquisition: Full scan mode to detect parent drug and potential metabolites, followed by product ion scans (tandem MS) to confirm structures.
Protocol 3: Cannabinoid Receptor Binding Assay
This protocol provides a general method for determining the binding affinity of synthesized metabolites to cannabinoid receptors CB1 and CB2.[9][10]
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [³H]CP55,940)
-
Synthesized metabolite
-
Assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, 5 mg/mL BSA, pH 7.4)
-
Non-specific binding control (e.g., unlabeled CP55,940)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the synthesized metabolite.
-
In assay tubes, combine the cell membranes, [³H]CP55,940, and either buffer, the diluted metabolite, or the non-specific binding control.
-
Incubate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration over glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the Ki values from the IC50 values determined from competitive binding curves.
Data Presentation
The following tables summarize the expected analytical data for the parent compound and its predicted primary metabolites.
Table 1: Predicted Mass Spectrometry Data for this compound and its Metabolites.
| Compound | Molecular Formula | Exact Mass [M+H]⁺ | Predicted m/z |
| This compound (Parent) | C₁₉H₂₁NO | 296.1696 | 296.17 |
| Monohydroxylated Metabolite | C₁₉H₂₁NO₂ | 312.1645 | 312.16 |
| Dihydroxylated Metabolite | C₁₉H₂₁NO₃ | 328.1594 | 328.16 |
| Carboxylic Acid Metabolite | C₁₉H₁₉NO₃ | 326.1438 | 326.14 |
Table 2: Expected Cannabinoid Receptor Binding Affinity.
| Compound | Predicted CB1 Receptor Affinity (Ki) | Predicted CB2 Receptor Affinity (Ki) |
| This compound (Parent) | High (low nM range) | High (low nM range) |
| Monohydroxylated Metabolite | Variable (may retain high affinity) | Variable (may retain high affinity) |
Cannabinoid Receptor Signaling
The biological effects of this compound and its active metabolites are mediated through the activation of cannabinoid receptors, primarily CB1 and CB2. These are G-protein coupled receptors that, upon activation, initiate a downstream signaling cascade.
Caption: Generalized signaling pathway for the CB1 cannabinoid receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 4. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. synthesis-structural-characterization-analytical-profiling-and-application-to-authentic-samples-of-synthesized-phase-i-metabolites-of-the-synthetic-cannabinoid-5f-mdmb-pica - Ask this paper | Bohrium [bohrium.com]
- 7. CN105646172A - 1-hydroxy cyclohexyl phenyl methanone synthesis process - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Finding Order in Chemical Chaos - Continuing Characterization of Synthetic Cannabinoid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclohexyl(1H-indol-3-yl)methanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of cyclohexyl(1H-indol-3-yl)methanone.
Troubleshooting Guide
Low yield in the synthesis of this compound, typically achieved through the Friedel-Crafts acylation of indole with cyclohexanecarbonyl chloride, can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low or No Product Formation
| Potential Cause | Suggested Action |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃, SnCl₄) is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored container of the Lewis acid. |
| Poor Quality Reagents | Verify the purity of indole and cyclohexanecarbonyl chloride. Indole can oxidize and darken on storage. If necessary, purify indole by recrystallization or sublimation. Distill cyclohexanecarbonyl chloride if its purity is questionable. |
| Inadequate Reaction Temperature | Friedel-Crafts acylations are often temperature-sensitive. If the reaction is too slow, a slight increase in temperature may be beneficial. However, higher temperatures can also promote side reactions and decomposition of indole. A common starting point is to perform the reaction at 0°C and then allow it to slowly warm to room temperature.[1] |
| Incorrect Stoichiometry | A stoichiometric amount of the Lewis acid is often required because it complexes with the product ketone.[2] Using a sub-stoichiometric amount can lead to incomplete reaction. A slight excess of the acylating agent (cyclohexanecarbonyl chloride) is also common. |
Problem: Presence of Multiple Byproducts
| Potential Cause | Suggested Action |
| Indole Polymerization/Dimerization | Indole is susceptible to acidic conditions, which can lead to the formation of polymeric or dimeric side products.[1] This can be mitigated by using milder Lewis acids (e.g., ZnO, Y(OTf)₃) or by performing the reaction at a lower temperature.[1] Adding the Lewis acid slowly to the reaction mixture can also help control the exotherm and reduce side reactions. |
| Polysubstitution | While Friedel-Crafts acylation deactivates the aromatic ring to further substitution, it is not always completely selective. Using a 1:1 stoichiometry of indole to the acylating agent can help minimize this. |
| Side Reactions of the Acylating Agent | Cyclohexanecarbonyl chloride can potentially undergo side reactions. Ensure it is added to the reaction mixture in a controlled manner. |
Problem: Difficulty in Product Isolation and Purification
| Potential Cause | Suggested Action |
| Incomplete Quenching | The reaction mixture is typically quenched with ice-water or dilute acid to decompose the Lewis acid-ketone complex.[3] Incomplete quenching can lead to difficulties in extraction and purification. Ensure thorough mixing during the quenching step. |
| Emulsion Formation during Extraction | The workup of Friedel-Crafts reactions can sometimes lead to the formation of emulsions. Adding a saturated brine solution can help break up emulsions. |
| Co-eluting Impurities | If using column chromatography for purification, impurities may co-elute with the desired product. Experiment with different solvent systems to achieve better separation. Recrystallization from a suitable solvent can be an effective final purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in the Friedel-Crafts acylation of indole?
A1: The most frequent cause of low yield is the degradation of indole under the strongly acidic reaction conditions, leading to polymerization or the formation of other byproducts.[1] The hygroscopic nature of the commonly used Lewis acid catalysts, which can lead to their deactivation by atmospheric moisture, is another major contributor.
Q2: Can I use a different catalyst instead of aluminum chloride (AlCl₃)?
A2: Yes, several other Lewis acids can be used, and some may offer advantages in terms of milder reaction conditions and improved yields.[4][5] Alternatives include tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), zinc oxide (ZnO), and ytterbium triflate (Y(OTf)₃).[1][5] The choice of catalyst can significantly impact the reaction's success.
Q3: At which position on the indole ring does the acylation occur?
A3: The Friedel-Crafts acylation of indole is highly regioselective for the C3 position. This is due to the electron-rich nature of the pyrrole ring, with the highest electron density at C3, making it the most favorable site for electrophilic attack.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals, quench them, and spot them on a TLC plate alongside the starting materials (indole and cyclohexanecarbonyl chloride). The appearance of a new spot corresponding to the product and the disappearance of the starting material spots will indicate the reaction's progression.
Q5: What is the best method for purifying the final product?
A5: A combination of techniques is often employed. After an aqueous workup, the crude product is typically purified by column chromatography on silica gel. Subsequent recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can provide the final product in high purity.
Experimental Protocol: Friedel-Crafts Acylation of Indole
This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
Indole
-
Cyclohexanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Solvent Addition: Add anhydrous dichloromethane to the flask and cool the suspension to 0°C in an ice bath.
-
Acyl Chloride Addition: Slowly add cyclohexanecarbonyl chloride (1.05 equivalents) to the stirred suspension.
-
Indole Addition: In a separate flask, dissolve indole (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding crushed ice, followed by 1 M HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate). Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Data Summary
The following table provides a hypothetical summary of how different reaction conditions could influence the yield of this compound. These are illustrative and actual results may vary.
| Catalyst (eq.) | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| AlCl₃ (1.1) | Dichloromethane | 0 to RT | 4 | 65 |
| SnCl₄ (1.1) | Dichloromethane | 0 to RT | 6 | 70 |
| ZnO (0.2) | [bmim]BF₄ | 15 | 2 | 85[1] |
| Y(OTf)₃ (0.1) | [bmim]BF₄ | RT | 0.5 (MW) | 90[1] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. CN105646172A - 1-hydroxy cyclohexyl phenyl methanone synthesis process - Google Patents [patents.google.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS for Synthetic Cannabinoid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of synthetic cannabinoids.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in analyzing synthetic cannabinoids with LC-MS/MS?
A1: The primary challenges include the rapid emergence of new analogs, making targeted methods quickly outdated.[1][2] Other significant issues are matrix effects from complex sample types like urine, plasma, and herbal mixtures, which can cause ion suppression or enhancement.[3][4][5] Analyte loss due to adsorption to container surfaces is also a common problem, particularly for certain cannabinoids.[6]
Q2: Which ionization mode is typically best for synthetic cannabinoid analysis?
A2: Positive mode Electrospray Ionization (ESI) is the most commonly used and effective ionization technique for the analysis of synthetic cannabinoids.[7][8] However, it is always recommended to screen analytes in both positive and negative polarity to ensure the optimal response, especially for new or uncharacterized compounds.[9]
Q3: How can I minimize matrix effects in my analysis?
A3: To minimize matrix effects, several strategies can be employed. Effective sample preparation is crucial, including methods like solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample.[3][10][11] Using a matrix-matched calibration curve is also essential for accurate quantification. Additionally, chromatographic separation can be optimized to separate analytes from co-eluting matrix components. In some cases, a simple "dilute and shoot" approach after sample dilution can be effective for cleaner matrices or when high sensitivity is not required.[12]
Q4: What type of LC column is recommended for separating synthetic cannabinoids?
A4: C18 columns are widely used and have demonstrated good separation for a variety of synthetic cannabinoids.[7][13][14] For enhanced selectivity and resolution, especially for structurally similar compounds, RP-Amide stationary phases can also provide superior results.[6] The choice of column will ultimately depend on the specific analytes being targeted.
Q5: My signal intensity is low and inconsistent. What could be the cause?
A5: Low and inconsistent signal intensity can stem from several factors. One common issue is the adsorption of analytes to glass or plastic surfaces of sample vials.[6] Using silanized glass vials can help prevent this sample loss.[6] Other potential causes include suboptimal ionization parameters (e.g., capillary voltage, source temperature), inefficient sample extraction and recovery, or the presence of significant ion suppression from the sample matrix. It is also important to ensure the stability of the compounds in the prepared samples.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution
Symptoms: Tailing peaks, broad peaks, or co-elution of analytes.
Possible Causes & Solutions:
-
Suboptimal Mobile Phase:
-
Solution: Adjust the mobile phase composition. Ensure the pH is appropriate for the analytes. The use of additives like formic acid or acetic acid can improve peak shape for certain compounds.[13]
-
-
Inadequate Gradient:
-
Solution: Optimize the gradient slope and duration to improve the separation of closely eluting compounds. A shallower gradient can often enhance resolution.[7]
-
-
Column Overload:
-
Solution: Reduce the injection volume or dilute the sample to avoid overloading the analytical column.
-
-
Column Contamination:
-
Solution: Implement a column wash step at the end of each run to remove strongly retained matrix components. If performance does not improve, consider replacing the column.
-
Issue 2: Inaccurate Quantification and Poor Reproducibility
Symptoms: High variability in quantitative results between injections of the same sample, poor linearity of calibration curves.
Possible Causes & Solutions:
-
Matrix Effects:
-
Internal Standard Issues:
-
Solution: Ensure the internal standard is chosen correctly (ideally a stable isotope-labeled version of the analyte) and is added to all samples and standards at a consistent concentration early in the sample preparation process.
-
-
Sample Adsorption:
-
Solution: Use silanized vials to prevent the loss of analytes to the container surface, which can lead to underestimation of the concentration.[6]
-
Quantitative Data Summary
The following tables summarize typical quantitative performance data for LC-MS/MS methods used in synthetic cannabinoid analysis.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Selected Synthetic Cannabinoids
| Compound | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| JWH-018 Metabolites | Urine | - | 2 | [12] |
| JWH-073 Metabolites | Urine | - | 2 | [12] |
| Various (24 compounds) | Herbal/Tablet | 0.03 - 1.52 | - | [2] |
| Various (130 compounds) | Cannabis Oil | 0.1 | 0.05 - 50 | [15] |
| JWH-122, 5F-AMB, AMB-FUBINACA | Rat Plasma | 0.003 - 0.004 | 0.012 - 0.016 | [4] |
| JWH-122, 5F-AMB, AMB-FUBINACA | Rat Urine | 0.00125 - 0.002 | 0.003 - 0.005 | [4] |
| Various (11 compounds) | Rat Urine | 0.05 - 0.15 | 1.0 | [3] |
Table 2: Method Performance Parameters
| Parameter | Value Range | Matrix | Reference |
| Linearity (R²) | > 0.99 | Urine | [12] |
| Linearity (R²) | 0.996 - 0.999 | Herbal/Tablet | [2] |
| Recovery | 48% - 104% | Urine | [13] |
| Recovery | 92% - 110% | Herbal/Tablet | [2] |
| Recovery | 86.09% - 95.20% | Rat Urine | [3] |
| Intraday Precision (%RSD) | < 15% | Urine | [13] |
| Interday Precision (%RSD) | < 15% | Urine | [13] |
| Matrix Effect | 76.7% - 106.1% | Rat Urine | [11] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation of Herbal Products
This protocol is adapted from a method for extracting synthetic cannabinoids from herbal materials.[7]
-
Weigh 10-15 mg of the homogenized herbal product.
-
Add ethanol at a ratio of 70 µL per mg of plant material.
-
Sonicate the sample for 10 minutes.
-
Centrifuge at 18,000 x g for 10 minutes at 4°C.
-
Filter the supernatant using a 0.1 µm PVDF centrifugal filter.
-
Dilute the filtered extract 10-fold with a 50:50 (v/v) ethanol:water solution.
-
Perform a further 100-fold dilution with 50:50 ethanol:water prior to LC-MS/MS analysis.[7]
Protocol 2: LC-MS/MS Parameters for Synthetic Cannabinoid Analysis
The following are typical starting parameters that may require further optimization for specific analytes and instrumentation.[7][13]
-
Liquid Chromatography:
-
Column: C18, 1.7 µm, 2.1 x 50 mm.[7]
-
Mobile Phase A: 10 mM ammonium acetate in 95:5 water:methanol.[7]
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 methanol:water.[7]
-
Flow Rate: 400 µL/min.[7]
-
Gradient:
-
Start at 50% B, increase linearly to 70% B over 2 minutes.
-
Increase linearly from 70% to 95% B over 4 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 50% B and equilibrate for 2.9 minutes.[7]
-
-
Injection Volume: 2 µL.[7]
-
Column Temperature: 40°C.[7]
-
-
Mass Spectrometry:
Visualizations
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Synthetic Cannabinoid Analysis [sigmaaldrich.com]
- 7. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annexpublishers.com [annexpublishers.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. preprints.org [preprints.org]
- 12. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. academic.oup.com [academic.oup.com]
- 14. A rapid quantitative method for the analysis of synthetic cannabinoids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in the Quantification of Cyclohexyl(1H-indol-3-yl)methanone and its Analogs
Welcome to the technical support center for the quantitative analysis of cyclohexyl(1H-indol-3-yl)methanone and related synthetic cannabinoids. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges, particularly those related to matrix effects in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1] In the context of quantifying this compound in biological samples like blood or urine, endogenous materials such as phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer source.[1] This interference can lead to inaccurate and imprecise quantitative results, either by reducing the analyte signal (ion suppression) or artificially increasing it (ion enhancement).[2]
Q2: What are the most common sample preparation techniques to mitigate matrix effects for synthetic cannabinoid analysis?
A: The most effective way to combat matrix effects is through rigorous sample preparation.[3] Commonly used techniques for synthetic cannabinoids include:
-
Solid-Phase Extraction (SPE): A highly selective method that can effectively remove interfering components, leading to a cleaner extract.[4][5]
-
Liquid-Liquid Extraction (LLE): A technique that separates the analyte from matrix components based on their differential solubility in two immiscible liquids.[6]
-
Protein Precipitation (PPT): A simpler and faster method involving the addition of an organic solvent to precipitate proteins from the sample.[7][8] While quick, it may be less effective at removing other matrix components like phospholipids.
Q3: Why is the use of an internal standard crucial in the analysis of this compound?
A: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a known concentration. Its primary role is to compensate for variations in sample preparation, injection volume, and instrument response, including matrix effects.[9] For quantitative LC-MS/MS analysis, stable isotope-labeled internal standards (e.g., deuterated analogs) are highly recommended as they co-elute with the analyte and experience similar matrix effects, thus providing the most accurate correction.[10][11]
Q4: How can I assess the extent of matrix effects in my assay?
A: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[12] A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement. It is recommended to evaluate matrix effects using at least six different lots of the biological matrix.
Q5: What are acceptable ranges for recovery and matrix effects in a validated method?
A: While specific guidelines may vary, for bioanalytical method validation, recovery should be consistent, precise, and reproducible. Generally, recovery values between 80% and 120% are considered acceptable.[7] For matrix effects, the coefficient of variation (CV) of the internal standard-normalized matrix factor across different lots of matrix should ideally be ≤15%.[12]
Troubleshooting Guide
Problem: I am observing significant ion suppression (low analyte signal) in my blood samples.
-
Question: Have you optimized your sample preparation method?
-
Answer: Simple protein precipitation may not be sufficient to remove phospholipids, which are a major cause of ion suppression in blood and plasma.[1] Consider switching to a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[13] Two-dimensional LC/MS/MS can also be employed to reduce ion suppression by increasing chromatographic resolution.[2]
-
-
Question: Is your chromatography adequate to separate the analyte from matrix interferences?
-
Answer: Ensure your chromatographic method provides sufficient retention and separation of your analyte from the early-eluting, highly polar matrix components and the late-eluting phospholipids.[12] Adjusting the gradient profile or using a different column chemistry, such as a biphenyl or pentafluorophenyl (PFP) phase, can improve separation.
-
-
Question: Are you using an appropriate internal standard?
Problem: My results show high variability between replicate injections of the same sample.
-
Question: Is your sample extract clean enough?
-
Answer: High variability can be a result of inconsistent matrix effects. A cleaner sample extract will lead to more reproducible ionization. Re-evaluate your sample preparation method to ensure it is robust and effectively removes interferences.
-
-
Question: Is there evidence of carryover in your LC system?
-
Answer: Synthetic cannabinoids can be "sticky" and prone to carryover. Inject a blank solvent sample after a high concentration standard or sample to check for residual analyte peaks. If carryover is observed, optimize your autosampler wash procedure by using a stronger solvent mixture.
-
-
Question: Is your internal standard performing as expected?
-
Answer: Monitor the peak area of your internal standard across the analytical run. A high coefficient of variation (>15-20%) in the IS response can indicate inconsistent injection volumes or significant, variable matrix effects that are not being adequately compensated for.
-
Quantitative Data Summary
The following tables summarize method performance data from various studies on the quantification of UR-144, a close structural analog of this compound.
Table 1: Matrix Effect and Recovery Data for UR-144 and its Metabolites
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Recovery (%) | Reference |
| UR-144 | Oral Fluid | Liquid-Liquid Extraction | <15 | >70 | [6] |
| UR-144 | Blood | Not Specified | 27.4 - 146.8 | 70.6 - 174.4 | [12] |
| UR-144 N-pentanoic acid | Urine | SPE | 8 (suppression) | >80 | [7] |
| UR-144 N-pentanoic acid | Plasma | Protein Precipitation & SPE | 18.9 (suppression) | >80 | [7] |
Table 2: Precision and Accuracy Data for UR-144 Metabolite Quantification
| Analyte | Matrix | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias) | Reference |
| UR-144 N-pentanoic acid | Urine | 0.5 | <10 | <15 | ±15 | [4] |
| UR-144 N-pentanoic acid | Urine | 25 | <10 | <15 | ±15 | [4] |
Experimental Protocols
Detailed Methodology for Quantification of UR-144 in Whole Blood by LC-MS/MS
This protocol is a synthesized example based on common practices for synthetic cannabinoid analysis.[12][14]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Internal Standard Spiking: To 1 mL of whole blood calibrator, quality control, or unknown sample, add 50 µL of the internal standard working solution (e.g., UR-144-d5 at 20 ng/mL). Vortex to mix.
-
Lysis and Precipitation: Add 2 mL of acetonitrile to each sample. Vortex for 20 seconds and centrifuge at 3000 rpm for 10 minutes.
-
Dilution: Transfer the supernatant to a clean tube and dilute with 5 mL of deionized water.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 2 mL of methanol, 2 mL of deionized water, and 2 mL of 100 mM acetate buffer (pH 6.0).
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 2 mL of deionized water, 2 mL of 100 mM acetic acid, and 2 mL of methanol.
-
Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Gemini C18, 150 x 4.6 mm, 3.0 µm) maintained at 40°C.[12]
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[12]
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (80:20, v/v).[12]
-
Gradient: A typical gradient would start at 30-40% B, ramp up to 95% B to elute the analytes, hold for a short period, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.5 - 0.8 mL/min.[12]
-
Injection Volume: 10 µL.[12]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Optimized precursor and product ions for the analyte and internal standard should be used.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Decision tree for troubleshooting matrix effects in LC-MS/MS analysis.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. annexpublishers.com [annexpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. cerilliant.com [cerilliant.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. lcms.cz [lcms.cz]
- 12. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.org.za [scielo.org.za]
Technical Support Center: Analysis of Indolylmethanones by ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with ion suppression when analyzing indolylmethanones using Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of indolylmethanones.
Problem: Poor signal intensity or no detectable peak for my indolylmethanone analyte.
Possible Cause: Ion suppression is a primary suspect when signal intensity is low. This phenomenon occurs when co-eluting matrix components interfere with the ionization of the target analyte in the ESI source.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples like urine and plasma. It can selectively isolate analytes of interest while removing salts, phospholipids, and other endogenous materials.[1][2][3]
-
Liquid-Liquid Extraction (LLE): LLE is another robust technique for sample cleanup, particularly for extracting hydrophobic compounds like many indolylmethanones from aqueous matrices.[4]
-
Protein Precipitation (PPT): While a simpler and faster technique, PPT is generally less clean than SPE or LLE. It is often used for initial sample cleanup but may not be sufficient to eliminate all sources of ion suppression.
-
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method can separate the analyte of interest from co-eluting, suppression-inducing compounds.
-
Gradient Modification: Adjusting the gradient profile can improve the resolution between the analyte and interfering peaks.
-
Column Chemistry: Employing a different column chemistry (e.g., C18, PFP) can alter selectivity and improve separation. For non-polar compounds like many synthetic cannabinoids, a C18 column is a common choice.
-
-
Methodological Adjustments:
-
Dilution: Diluting the sample can reduce the concentration of interfering species, thereby mitigating ion suppression. However, this approach may compromise the limit of detection.
-
Injection Volume: Reducing the injection volume can have a similar effect to dilution.
-
Problem: Inconsistent and irreproducible results for replicate injections.
Possible Cause: Variable ion suppression across different samples or even within a single run can lead to poor reproducibility. This can be caused by variations in the sample matrix or carryover from previous injections.
Solutions:
-
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar ion suppression effects, allowing for accurate quantification.
-
Matrix-Matched Calibrators: Preparing calibration standards in the same matrix as the samples (e.g., blank plasma or urine) can help to compensate for consistent matrix effects.
-
Thorough Column Washing: Implementing a robust column washing step between injections can prevent carryover of strongly retained matrix components.
Frequently Asked Questions (FAQs)
??? question "What are the main causes of ion suppression for indolylmethanones in ESI-MS?"
??? question "Which sample preparation technique is best for reducing ion suppression for indolylmethanones in biological fluids?"
??? question "How can I optimize my mobile phase to minimize ion suppression?"
??? question "Should I use positive or negative ionization mode for indolylmethanones?"
??? question "Are there alternative ionization techniques that are less susceptible to ion suppression?"
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE) of Indolylmethanones from Urine
This protocol is a general guideline based on methods reported for the extraction of synthetic cannabinoids and their metabolites.[1][2][3]
Materials:
-
Oasis HLB SPE cartridges
-
Urine sample
-
Internal Standard (e.g., JWH-018-d9)
-
β-glucuronidase solution (if analyzing conjugated metabolites)
-
Acetate buffer (100 mM, pH 5.0)
-
Phosphate buffer (100 mM, pH 6.0)
-
Methanol
-
Ethyl Acetate
-
Nitrogen evaporator
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Pre-treatment (for conjugated metabolites):
-
To 1 mL of urine, add 50 µL of β-glucuronidase solution.
-
Vortex and incubate at 65°C for 1-2 hours.
-
Allow the sample to cool to room temperature.
-
-
Sample Preparation:
-
Add the internal standard to the urine sample.
-
Add 2 mL of 100 mM acetate buffer (pH 5.0) and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 3 mL of a 25:75 methanol:100mM Acetate buffer (pH 5.0) solution.[3]
-
Dry the cartridge under full vacuum for 10 minutes.
-
-
Elution:
-
Elute the analytes with 3 mL of ethyl acetate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
References
Technical Support Center: Stability Testing of Cyclohexyl(1H-indol-3-yl)methanone Reference Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexyl(1H-indol-3-yl)methanone reference standards. The information provided is intended as a guide for developing and troubleshooting stability testing protocols.
Disclaimer: The experimental conditions and potential degradation pathways described herein are based on general principles of stability testing for related chemical structures. Researchers should perform their own validation to establish appropriate conditions and confirm the identity of any degradation products for their specific reference standard lot and experimental setup.
Frequently Asked Questions (FAQs)
1. What are the primary concerns for the stability of this compound reference standards?
The primary stability concerns for this compound, an indolylmethanone derivative, are its susceptibility to degradation under conditions of hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress. The indole ring and the ketone functional group are the most likely sites for chemical modification.
2. What are the recommended storage conditions for this compound reference standards?
To ensure the long-term stability of this compound reference standards, it is recommended to store them in their original, tightly sealed containers, protected from light and moisture. For solid material, storage at -20°C or colder in a desiccated environment is advisable. Solutions of the reference standard should be stored at -20°C or colder, protected from light, and used within their validated stability period.
3. I am observing unexpected peaks in my chromatogram when analyzing the reference standard. What could be the cause?
The appearance of unexpected peaks can be attributed to several factors:
-
Degradation of the reference standard: The compound may have degraded due to improper storage or handling.
-
Contamination: The sample, solvent, or HPLC system may be contaminated.
-
Carryover: A previous, more concentrated sample may not have been fully flushed from the injector or column.
-
Mobile phase issues: The mobile phase may be contaminated, of the wrong composition, or may have degraded.
Refer to the HPLC Troubleshooting section for more detailed guidance.
4. My peak of interest is showing significant tailing. How can I improve the peak shape?
Peak tailing for indole-containing compounds is often due to interactions with residual silanols on the HPLC column. To mitigate this:
-
Use a high-purity, end-capped C18 or C8 column.
-
Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase (e.g., 0.1%).
-
Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
-
Lower the injection volume or concentration.
5. What are the expected degradation products in a forced degradation study?
While specific degradation products must be empirically determined, plausible degradation pathways for this compound include:
-
Acid/Base Hydrolysis: Cleavage of the bond between the indole ring and the carbonyl group, potentially yielding 1H-indole and cyclohexanecarboxylic acid.
-
Oxidation: Formation of an N-oxide on the indole nitrogen, or hydroxylation of the indole or cyclohexyl rings.
-
Photolysis: Complex degradation pathways initiated by UV or visible light, potentially leading to radical-mediated fragmentation.
-
Thermal Degradation: Isomerization or fragmentation of the molecule.
Forced Degradation Experimental Protocols
Forced degradation studies are essential for developing stability-indicating analytical methods. The following are suggested starting protocols for the forced degradation of this compound. The extent of degradation should ideally be between 5-20%.
Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies.
1. Acid Hydrolysis
-
Protocol: To 1 mL of a 1 mg/mL stock solution of this compound in acetonitrile, add 1 mL of 0.2 M HCl. Heat the mixture at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). After cooling, neutralize the sample with an equivalent amount of 0.2 M NaOH. Dilute with mobile phase to the target concentration for analysis.
-
Control: A sample prepared and treated in the same way but without the addition of acid.
2. Base Hydrolysis
-
Protocol: To 1 mL of a 1 mg/mL stock solution, add 1 mL of 0.2 M NaOH. Heat the mixture at 60°C for a specified time. After cooling, neutralize with an equivalent amount of 0.2 M HCl. Dilute with mobile phase for analysis.
-
Control: A sample prepared without the addition of base.
3. Oxidative Degradation
-
Protocol: To 1 mL of a 1 mg/mL stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light, for a specified time. Dilute with mobile phase for analysis.
-
Control: A sample prepared without the addition of H₂O₂.
4. Thermal Degradation
-
Protocol (Solution): Place a solution of the reference standard in a tightly sealed vial in a calibrated oven at 80°C for a specified time.
-
Protocol (Solid): Place the solid reference standard in a calibrated oven at 80°C for a specified time.
-
Control: A sample stored at recommended conditions.
5. Photostability
-
Protocol: Expose the reference standard (both solid and in solution) to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Control: A sample stored in the dark under the same conditions.
Quantitative Data Presentation
The results of forced degradation studies should be summarized in a table to easily compare the stability of the compound under different conditions.
Table 1: Example Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % Assay of Parent Compound | % Degradation | Number of Degradation Products |
| Control | 24 h | 99.8% | 0.2% | 0 |
| 0.1 M HCl | 24 h | 92.5% | 7.5% | 2 |
| 0.1 M NaOH | 24 h | 85.2% | 14.8% | 3 |
| 3% H₂O₂ | 24 h | 90.1% | 9.9% | 4 |
| Thermal (80°C) | 24 h | 98.5% | 1.5% | 1 |
| Photolytic | ICH Q1B | 94.3% | 5.7% | 2 |
Potential Degradation Pathways
The following diagrams illustrate hypothetical degradation pathways for this compound based on its chemical structure.
Caption: Plausible hydrolytic degradation pathway.
Caption: Plausible oxidative degradation pathways.
HPLC Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Logical Troubleshooting Flow
Caption: Troubleshooting logic for common HPLC issues.
Table 2: HPLC Troubleshooting Q&A
| Question | Possible Causes | Recommended Actions |
| Why is my retention time shifting? | 1. Change in mobile phase composition. 2. Inadequate column equilibration. 3. Fluctuation in column temperature. 4. Change in flow rate. | 1. Prepare fresh mobile phase. 2. Increase column equilibration time. 3. Use a column oven and ensure it is stable. 4. Check for leaks and verify pump performance. |
| What is causing my peaks to be broad? | 1. Column contamination or aging. 2. High extra-column volume. 3. Injection solvent stronger than mobile phase. 4. Sample overload. | 1. Wash or replace the column. Use a guard column. 2. Use shorter tubing with a smaller internal diameter. 3. Dissolve the sample in the mobile phase. 4. Reduce injection volume or sample concentration. |
| I'm seeing 'ghost peaks' in my chromatogram. | 1. Injector carryover. 2. Contamination in the mobile phase. 3. Late eluting peaks from a previous injection. | 1. Implement a needle wash step with a strong solvent. 2. Use fresh, high-purity solvents and additives. 3. Run a blank gradient with a strong solvent to clean the column. |
| Why is my baseline noisy or drifting? | 1. Air bubbles in the system. 2. Contaminated detector cell. 3. Mobile phase not mixed properly or is UV-absorbing. 4. Failing detector lamp. | 1. Degas the mobile phase and purge the pump. 2. Flush the detector cell with a strong, clean solvent. 3. Ensure proper mixing and use HPLC-grade solvents. 4. Check lamp hours and replace if necessary. |
identifying and minimizing byproducts in indole acylation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize byproducts in indole acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of acylation on the indole ring?
The primary sites for acylation on an unprotected indole are the nitrogen at position 1 (N-1) and the carbon at position 3 (C-3). The C-3 position is often the most nucleophilic carbon, leading to electrophilic substitution. However, under certain conditions, N-1 acylation can be favorable.[1][2] In some cases, minor acylation at the C-2 position can also be observed.[1]
Q2: What are the main types of byproducts observed in indole acylation reactions?
The most common byproducts include:
-
N-acylindoles: Formed when acylation occurs at the indole nitrogen instead of the desired C-3 position.[1]
-
1,3-Diacylindoles: Result from acylation at both the N-1 and C-3 positions.[1][2]
-
Polyacylated products: Multiple acyl groups are added to the indole ring, which can be a problem with highly reactive substrates.[3][4]
-
Polymerization/Decomposition products: Strong Lewis acids or harsh reaction conditions can lead to the degradation or polymerization of the indole starting material.[1][5]
-
Bis(indolyl)methanes (BIMs): While more common in reactions with aldehydes, these can sometimes form under acylation conditions, especially if there are aldehyde impurities.[6][7]
Q3: How does the choice of acylating agent affect the reaction outcome?
The reactivity of the acylating agent is a critical factor.
-
Acyl chlorides and Anhydrides: These are highly reactive and commonly used in Friedel-Crafts acylations. Their high reactivity can sometimes lead to lower selectivity and the formation of byproducts if conditions are not carefully controlled.[5][8]
-
Thioesters: These are more stable acyl sources and can lead to highly chemoselective N-acylation of indoles under milder conditions.[8][9]
-
Carboxylic Acids: Direct acylation with carboxylic acids is challenging due to the low nucleophilicity of the indole nitrogen but can be achieved with specific activating agents.[10]
Q4: What is the role of the catalyst in controlling regioselectivity?
The catalyst plays a crucial role in determining the site of acylation.
-
Lewis Acids (e.g., AlCl₃, Et₂AlCl, Y(OTf)₃): These are commonly used to activate the acylating agent in Friedel-Crafts reactions. The strength of the Lewis acid can impact the outcome; stronger Lewis acids like AlCl₃ can sometimes lead to decomposition, while milder ones like Y(OTf)₃ or Et₂AlCl can offer better selectivity.[1][5]
-
Bases (e.g., Cs₂CO₃, DBU): In N-acylation reactions, a base is often used to deprotonate the indole nitrogen, increasing its nucleophilicity.[8][9]
Troubleshooting Guides
Problem 1: Low Yield of the Desired 3-Acylindole Product
| Possible Cause | Suggested Solution |
| Decomposition of starting material | Use a milder Lewis acid catalyst (e.g., Y(OTf)₃, Sc(OTf)₃) instead of strong ones like AlCl₃.[1][5] Optimize the reaction temperature; try running the reaction at a lower temperature. |
| Formation of N-acylindole as the major product | Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) before acylation, followed by deprotection. If N-acylation is desired, consider using thioesters with a base like Cs₂CO₃.[1][8][9] |
| Low reactivity of the starting indole | For indoles with electron-withdrawing groups, a stronger Lewis acid or higher reaction temperatures may be necessary. Microwave irradiation can sometimes improve yields and reaction times.[1][11] |
| Incomplete reaction | Increase the reaction time or temperature. Ensure the catalyst is active and used in the correct stoichiometric amount. |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
| Possible Cause | Observed Byproducts | Suggested Solution |
| Acylation at both N-1 and C-3 positions | 1,3-diacylindole | Protect the indole nitrogen before the reaction.[1] Adjusting the stoichiometry of the acylating agent may also help. |
| Acylation at the N-1 position instead of C-3 | N-acylindole | Use a Lewis acid that favors C-3 acylation. For example, diethylaluminum chloride (Et₂AlCl) has been shown to give high selectivity for the 3-position.[5] |
| Competitive acylation at C-2 | 2-acylindole | This is more common with certain substituted indoles. Changing the solvent or catalyst may alter the regioselectivity. Using a bulkier acylating agent could sterically hinder C-2 acylation. |
Problem 3: Significant Amount of Polymer/Tarry Material
| Possible Cause | Suggested Solution |
| Use of a strong Lewis acid | Switch to a milder, water-tolerant Lewis acid like a rare-earth metal triflate (e.g., Y(OTf)₃).[1][11] |
| High reaction temperature | Perform the reaction at a lower temperature, even if it requires a longer reaction time. |
| High concentration of reactants | Run the reaction under more dilute conditions. |
Experimental Protocols
Protocol 1: Regioselective 3-Acylation using Y(OTf)₃ in an Ionic Liquid
This method describes a green and efficient regioselective C-3 acylation of unprotected indoles.[1][12]
-
Reactants:
-
Indole (1 mmol)
-
Acid anhydride (1 mmol)
-
Yttrium triflate (Y(OTf)₃) (0.01 mmol)
-
[BMI]BF₄ (1-butyl-3-methylimidazolium tetrafluoroborate) (2 mL)
-
-
Procedure:
-
Combine the indole, acid anhydride, and Y(OTf)₃ in [BMI]BF₄ in a microwave-safe vessel.
-
Irradiate the mixture in a monomode microwave reactor at 80-120°C for 5 minutes.
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate).
-
The ionic liquid/catalyst layer can be separated, washed, and potentially reused.
-
Purify the product using column chromatography.
-
Protocol 2: Selective N-Acylation using Thioesters
This protocol allows for the highly chemoselective N-acylation of indoles.[8][9]
-
Reactants:
-
Indole (0.2 mmol)
-
Thioester (0.6 mmol)
-
Cesium carbonate (Cs₂CO₃) (0.6 mmol)
-
Xylene (2.0 mL)
-
-
Procedure:
-
To a sealed tube, add the indole, thioester, Cs₂CO₃, and xylene.
-
Heat the reaction mixture at 140°C for 12 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the N-acylindole.
-
Data Summary
Table 1: Effect of Catalyst on the 3-Propionylation of Indole [11]
| Entry | Catalyst (1 mol%) | Yield (%) |
| 1 | Y(OTf)₃ | 92 |
| 2 | Sc(OTf)₃ | 81 |
| 3 | La(OTf)₃ | 78 |
| 4 | AlCl₃ | Lower yields, potential for decomposition[5] |
| 5 | No Catalyst | No reaction |
| Reaction Conditions: Indole (1 mmol), propionic anhydride (1 mmol), catalyst (0.01 mmol), [BMI]BF₄, microwave irradiation at 120°C for 5 min. |
Table 2: Solvent Effect on the Regioselectivity of Indole Propionylation [11]
| Entry | Solvent | Yield (%) | Selectivity (1-/2-/3-) |
| 1 | [BMI]BF₄ | 92 | 0/0/100 |
| 2 | Acetonitrile | 68 | 2/0/98 |
| 3 | Dioxane | 63 | 3/0/97 |
| 4 | Acetone | 44 | 37/0/63 |
| 5 | n-hexane | 20 | 5/0/95 |
| Reaction Conditions: Indole (1 mmol), propionic anhydride (1 mmol), Y(OTf)₃ (0.01 mmol), microwave irradiation at 80°C for 5 min. |
Visualizations
Caption: Byproduct formation pathways in indole acylation.
Caption: Troubleshooting workflow for indole acylation.
References
- 1. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 6. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with poor fragmentation in MS/MS analysis of novel cannabinoids
Welcome to the technical support center for Mass Spectrometry (MS/MS) analysis of novel cannabinoids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during their experiments, with a specific focus on addressing poor fragmentation.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor or no fragmentation of my novel cannabinoid precursor ion in CID?
A1: Poor fragmentation of novel cannabinoids using Collision-Induced Dissociation (CID) can stem from several factors. The inherent stability of the molecular structure, particularly in synthetic cannabinoids, can make them resistant to fragmentation at lower collision energies. Additionally, improper optimization of collision energy is a common cause; the optimal energy is compound-dependent and requires systematic evaluation. In-source fragmentation, where fragmentation occurs in the ionization source rather than the collision cell, can also deplete the precursor ion population before it reaches the collision cell, leading to a weak MS/MS spectrum.[1][2] Finally, the formation of stable adducts (e.g., sodium or potassium) can alter the fragmentation pathways or require higher energy to induce fragmentation compared to the protonated molecule.
Q2: My MS/MS spectrum is dominated by a single, uninformative fragment ion. How can I generate more structurally informative fragments?
A2: This is a common issue, particularly with cannabinoids that have functional groups prone to facile neutral losses, such as water or CO2. To generate a richer fragmentation spectrum, consider the following:
-
Optimize Collision Energy: Systematically ramp the collision energy. A low-energy collision might only be sufficient to induce the easiest fragmentation, while higher energies could open up additional fragmentation channels.[3]
-
Try Alternative Fragmentation Techniques: Techniques like Higher-Energy C-trap Dissociation (HCD) can provide more extensive fragmentation compared to traditional ion-trap CID.[3] Ultraviolet Photodissociation (UVPD) is another powerful technique that can induce different fragmentation pathways, often yielding unique and structurally informative fragments not observed with CID or HCD.
-
In-Source Fragmentation (IS-CID/SID): Controlled in-source fragmentation can sometimes produce a different fragmentation pattern than collision cell-based methods and can be optimized by adjusting the DC voltage of the Q-array.[1][2][4]
Q3: How can I differentiate between isobaric and isomeric cannabinoids that produce similar MS/MS spectra?
A3: Differentiating isomers is a significant challenge in cannabinoid analysis. While some isomers may yield subtle differences in fragment ion ratios with careful optimization of collision energy, this is not always sufficient for unambiguous identification.[3] Several strategies can be employed:
-
Chromatographic Separation: The most reliable method is to achieve baseline separation of the isomers using liquid chromatography (LC) before they enter the mass spectrometer. Optimization of the LC method, including column chemistry, mobile phase composition, and gradient, is crucial.[5][6]
-
Alternative Fragmentation: As mentioned, techniques like HCD or UVPD may produce unique fragment ions for different isomers that are not observed with CID.[3]
-
Ion Mobility Spectrometry (IMS): Coupling IMS with MS/MS can separate isomers based on their size, shape, and charge, providing an additional dimension of separation.
-
Metal Adducts: Forming adducts with metal ions, such as silver (Ag+), can lead to different fragmentation patterns for isomers due to variations in their binding affinities, aiding in their differentiation.[7]
Q4: I suspect adduct formation is affecting my fragmentation. How can I confirm this and what can I do to control it?
A4: Adduct formation, commonly with sodium ([M+Na]+) or potassium ([M+K]+), is frequent in electrospray ionization (ESI).[8] You can identify adducts by their characteristic mass shifts (e.g., +22.989 Da for Na+ relative to H+). To control adduct formation:
-
Use High-Purity Solvents and Reagents: Ensure your mobile phases and sample diluents are of high purity to minimize sources of metal ions.
-
Add Ammonium Acetate/Formate: Including a low concentration of an ammonium salt in your mobile phase can promote the formation of the protonated molecule ([M+H]+) by providing a ready source of protons and suppressing metal adduct formation.
-
Optimize Source Conditions: Adjusting ESI source parameters like capillary voltage and gas flows can sometimes influence the ionization process and reduce adduct formation.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving poor fragmentation issues.
Problem: Weak or No MS/MS Signal
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Precursor Ion Intensity | Optimize ESI source conditions (capillary voltage, gas flows, temperature) for maximum precursor ion signal in MS1 mode. | Increased precursor ion intensity, leading to a stronger MS/MS signal. |
| In-Source Fragmentation | Decrease the fragmentor/cone voltage or other source voltages that can induce fragmentation in the source region.[1][4] | Increased precursor ion intensity in MS1 and potentially a cleaner MS/MS spectrum. |
| Incorrect Precursor m/z Selection | Verify the m/z of the precursor ion being isolated for fragmentation. Check for common adducts (Na+, K+) that may have shifted the precursor mass. | Correct precursor ion is isolated, resulting in the expected MS/MS spectrum. |
| Collision Energy Too Low/High | Perform a collision energy ramp experiment to find the optimal energy for fragmentation of your specific analyte.[3] | An optimal collision energy will produce a balanced spectrum of precursor and fragment ions. |
Problem: Uninformative MS/MS Spectrum (Dominant Neutral Loss)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Collision Energy | Gradually increase the collision energy to promote secondary and tertiary fragmentation.[3] | Generation of a wider range of fragment ions, providing more structural information. |
| Fragmentation Method Limitations | Switch to an alternative fragmentation technique like HCD or consider using an instrument with UVPD capabilities if available.[3] | Different fragmentation pathways may be accessed, leading to more informative spectra. |
| Stable Molecular Core | Derivatize the molecule to introduce a more labile functional group that can direct fragmentation, if sample modification is an option. | Fragmentation will be directed to the new functional group, potentially revealing more about the core structure. |
Experimental Protocols
Protocol 1: Collision-Induced Dissociation (CID) Optimization
-
Analyte Infusion: Prepare a 1-10 µg/mL solution of the novel cannabinoid in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS1 Optimization: In MS1 mode, optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas, drying gas flow, and temperature) to achieve a stable and maximal signal for the protonated precursor ion ([M+H]+).
-
Precursor Isolation: Set the instrument to MS/MS mode and define an isolation window (e.g., 1-2 m/z) around the precursor ion's m/z.
-
Collision Energy Ramp: Program the instrument to acquire a series of MS/MS spectra while systematically increasing the collision energy. For example, acquire spectra at 2 eV intervals from 5 eV to 50 eV.
-
Data Analysis: Examine the resulting spectra to identify the collision energy that provides the best balance of precursor ion depletion and the generation of a rich population of fragment ions. This optimal energy can then be used for LC-MS/MS experiments.
Protocol 2: In-Source Fragmentation (SID/IS-CID) Method Development
-
Analyte Infusion: As in Protocol 1, infuse a standard solution of the analyte.
-
MS1 Scan: Operate the instrument in MS1 scan mode.
-
Source Voltage Ramp: Systematically increase the voltage of the source optic responsible for in-source fragmentation (this is instrument-dependent, but may be labeled as fragmentor voltage, cone voltage, or Q-array DC voltage).[1][2] Acquire a full MS1 spectrum at each voltage setting.
-
Monitor Fragmentation: Observe the appearance of fragment ions and the depletion of the precursor ion as the voltage is increased.
-
Select Optimal Voltage: Choose a voltage that produces the desired degree of fragmentation. Be aware that excessive voltage can lead to the complete loss of the precursor ion and extensive, uninformative fragmentation.[1] This optimized voltage can then be applied during LC-MS analysis to generate fragment information simultaneously with precursor ion data.
Visualizations
Caption: Troubleshooting decision tree for poor fragmentation.
Caption: Comparison of CID and HCD fragmentation pathways.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to overcome co-elution challenges in cannabinoid chromatography using tandem mass spectrometry? - J. Jeffrey and Ann Marie Fox Graduate School at Penn State [gradschool.psu.edu]
- 7. Rapid Distinction and Semiquantitative Analysis of THC and CBD by Silver-Impregnated Paper Spray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cross-Reactivity in Synthetic Cannabinoid Immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic cannabinoid immunoassays. It specifically addresses challenges related to cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of synthetic cannabinoid immunoassays?
A1: Cross-reactivity is the phenomenon where an immunoassay's antibodies bind to compounds other than the specific target analyte. In synthetic cannabinoid screening, this means an assay designed to detect a specific synthetic cannabinoid (e.g., JWH-018) may also react with other structurally similar synthetic cannabinoids or their metabolites, leading to a positive result.[1] This can be both an advantage, by allowing the detection of a broader range of similar compounds, and a disadvantage, as it can lead to results that are difficult to interpret without confirmatory testing.[2]
Q2: Why are my immunoassay results for synthetic cannabinoids showing positive, but confirmatory tests like LC-MS/MS are negative?
A2: This discrepancy, often termed a "false positive" screen, is a classic example of cross-reactivity.[3] The immunoassay antibodies may be binding to a substance that is structurally similar to the target analyte but is not the specific compound or metabolite being tested for in the more specific confirmatory analysis.[3] It is also possible that the concentration of the cross-reacting substance is high enough to trigger a positive result in the immunoassay but falls below the limit of detection for the confirmatory method. It is crucial to use a confirmatory method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific compound(s) present in the sample.[4][5]
Q3: Can newer generations of synthetic cannabinoids be detected by older immunoassay kits?
A3: It is often the case that newer synthetic cannabinoids are not detected by older immunoassay kits.[6][7] Immunoassays are developed using antibodies raised against specific chemical structures. As new generations of synthetic cannabinoids with altered core structures (e.g., indole to indazole) or different side chains are synthesized, the antibodies in existing assays may no longer recognize them effectively.[6] This can lead to false-negative results, where a sample contains a synthetic cannabinoid, but the immunoassay fails to detect it.[5]
Q4: Are there any known medications that can cause false-positive results in synthetic cannabinoid immunoassays?
A4: While some studies suggest that cross-reactivity with common prescription medications is not a widespread issue for synthetic cannabinoid immunoassays, the possibility cannot be entirely ruled out without specific validation for each assay and compound .[8] Unlike some other drug immunoassays (e.g., for amphetamines), there is limited evidence of significant cross-reactivity from non-cannabinoid medications for synthetic cannabinoid assays.[8] However, it is always best practice to consider all medications a subject is taking when interpreting immunoassay results.
Troubleshooting Guide
Issue 1: High background signal in the immunoassay.
| Possible Cause | Troubleshooting Step |
| Insufficient washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. |
| Contaminated reagents | Use fresh, properly stored reagents. Ensure there is no cross-contamination between wells. |
| Incubation time too long | Strictly adhere to the incubation times specified in the assay protocol. |
| Non-specific binding | Ensure that the blocking buffer is effective and that all wells are properly blocked. |
Issue 2: Inconsistent or highly variable results between replicate wells.
| Possible Cause | Troubleshooting Step |
| Pipetting errors | Ensure accurate and consistent pipetting technique. Calibrate pipettes regularly. |
| Inadequate mixing | Thoroughly mix all reagents and samples before adding them to the wells. |
| Temperature gradients across the plate | Allow the plate and reagents to reach room temperature before starting the assay. Avoid stacking plates during incubation. |
| Edge effects | Avoid using the outermost wells of the plate if edge effects are suspected. Ensure proper sealing of the plate to prevent evaporation. |
Issue 3: Unexpected negative results for known positive samples.
| Possible Cause | Troubleshooting Step |
| Degraded analyte | Ensure proper sample storage and handling to prevent degradation of the target synthetic cannabinoid. |
| Assay does not detect the specific synthetic cannabinoid | Verify the cross-reactivity profile of the immunoassay kit for the specific synthetic cannabinoid being tested. Newer generations may not be detected.[6][7] |
| Incorrect assay procedure | Carefully review and follow the manufacturer's protocol. |
| Matrix effects | The sample matrix (e.g., urine, blood) may interfere with the assay. Consider sample dilution or using a different sample preparation method. |
Quantitative Data on Cross-Reactivity
The cross-reactivity of an immunoassay is typically expressed as the percentage of the concentration of the cross-reacting substance that gives the same response as the target analyte.
Cross-Reactivity (%) = (Concentration of Target Analyte / Concentration of Cross-Reacting Substance) x 100
Below are tables summarizing cross-reactivity data for selected synthetic cannabinoids in commercially available ELISA kits. Note that these values can vary between different manufacturers and even between different lots of the same kit.
Table 1: Cross-Reactivity of Selected Synthetic Cannabinoids in a JWH-018 N-(5-hydroxypentyl) Metabolite ELISA Kit
| Compound | % Cross-Reactivity |
| JWH-018 N-(5-hydroxypentyl) | 100% |
| JWH-018 N-pentanoic acid | >100% |
| JWH-073 N-(4-hydroxybutyl) | High |
| AM-2201 N-(4-hydroxypentyl) | High |
| JWH-122 N-(5-hydroxypentyl) | Moderate |
| XLR-11 N-(4-hydroxypentyl) | Moderate |
| UR-144 N-pentanoic acid | Low |
| AB-PINACA N-pentanoic acid | Low |
| Data synthesized from multiple sources. "High" and "Moderate" indicate significant cross-reactivity, while "Low" indicates minimal to no cross-reactivity. |
Table 2: Cross-Reactivity of Fentanyl Analogs in a Fentanyl ELISA Kit
| Compound | % Cross-Reactivity |
| Fentanyl | 100% |
| para-chloro fentanyl | 178%[9] |
| acryl fentanyl | 164%[9] |
| furanylfentanyl | 20% |
| This table is included as an example of cross-reactivity data for another class of new psychoactive substances.[9] |
Experimental Protocols
Protocol 1: General Procedure for Evaluating Immunoassay Cross-Reactivity
This protocol outlines a general method for determining the cross-reactivity of a synthetic cannabinoid in a competitive ELISA.
-
Preparation of Standards and Test Compounds:
-
Prepare a stock solution of the target analyte (the compound the assay is designed to detect) and the test compound (the potential cross-reactant) in a suitable solvent (e.g., methanol).
-
Perform serial dilutions of both the target analyte and the test compound in the assay buffer to create a range of concentrations.
-
-
Assay Procedure:
-
Follow the manufacturer's protocol for the ELISA kit.
-
Typically, this involves adding the standard or test compound, the enzyme-conjugated antigen, and the antibody to the wells of a microtiter plate.
-
Incubate the plate to allow for competitive binding of the free and enzyme-conjugated antigen to the antibody.
-
-
Signal Detection:
-
After incubation and washing steps, add the substrate solution.
-
Read the absorbance (or fluorescence/luminescence) using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the signal versus the concentration of the target analyte.
-
Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).
-
For each test compound, determine the concentration that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
-
Visualizations
Caption: Experimental workflow for synthetic cannabinoid screening and confirmation.
Caption: Simplified signaling pathway of synthetic cannabinoids via the CB1 receptor.
References
- 1. ovid.com [ovid.com]
- 2. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abbott | ToxAccess | Login [toxaccess.redwoodtoxicology.com]
- 5. Immunoassay screening in urine for synthetic cannabinoids - an evaluation of the diagnostic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rollinsandchan.com [rollinsandchan.com]
- 9. Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Removing Synthetic Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic compounds.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during common purification techniques.
Liquid-Liquid Extraction
Issue: Persistent Emulsion Formation
An emulsion is a common issue in liquid-liquid extraction where the two immiscible phases fail to separate cleanly, often trapping the target compound and leading to poor recovery.[1][2]
Possible Causes & Solutions:
| Cause | Solution |
| High concentration of surfactant-like molecules (e.g., phospholipids, fatty acids) [1] | Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize emulsion formation.[1] |
| "Salting Out": Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[1] | |
| Solvent Modification: Add a small amount of a different organic solvent to alter the polarity and help solubilize the emulsifying agents into one of the layers.[1] | |
| Centrifugation: For small-scale extractions, centrifuging the mixture can effectively separate the layers.[2] | |
| Vigorous shaking of the separatory funnel [1] | Supported Liquid Extraction (SLE): Consider using SLE as an alternative technique for samples prone to emulsion formation.[1] |
Experimental Protocol: Breaking an Emulsion with Brine
-
Allow the separatory funnel to stand undisturbed for 10-15 minutes to see if the emulsion resolves on its own.
-
If the emulsion persists, carefully add a small volume of a saturated aqueous sodium chloride (brine) solution through the top of the separatory funnel.
-
Gently swirl the funnel to mix the brine with the aqueous layer.
-
Allow the funnel to stand and observe if the layers begin to separate.
-
If necessary, repeat the addition of small portions of brine.
Flash Column Chromatography
Issue: Poor Separation or Co-elution of Compounds
Even with a significant difference in Rf values observed on TLC, compounds may fail to separate effectively on a flash column.[3]
Possible Causes & Solutions:
| Cause | Solution |
| Column Overload [4] | Reduce Sample Load: The amount of crude material loaded onto the column may be too high. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase. |
| Improper Solvent System [3] | Optimize Eluent: Re-evaluate the solvent system using TLC. A common issue is a solvent system that is too polar, causing compounds to elute too quickly. Try a less polar solvent mixture. |
| Compound Degradation on Silica Gel [3] | Test Compound Stability: Run a 2D TLC to check if the compound is stable on silica gel.[5] If it degrades, consider using a different stationary phase like alumina or deactivated silica gel.[3] |
| Inadequate Column Packing [6] | Repack the Column: Uneven packing can lead to channeling and poor separation. Ensure the silica gel is packed uniformly without any air pockets.[6] |
Logical Relationship: Troubleshooting Poor Separation in Flash Chromatography
Caption: Troubleshooting workflow for poor separation in flash chromatography.
High-Performance Liquid Chromatography (HPLC)
Issue: Peak Fronting or Tailing
Asymmetrical peaks in an HPLC chromatogram can affect the accuracy of quantification and indicate underlying issues with the separation.[7][8]
Peak Shape Troubleshooting:
| Peak Anomaly | Common Causes | Recommended Actions |
| Peak Fronting | Column Overload: Injecting too much sample can saturate the stationary phase.[4] | Dilute the Sample: Reduce the concentration of the sample and re-inject.[4] |
| Poor Sample Solubility: The sample may not be fully dissolved in the mobile phase. | Ensure the sample is completely dissolved in a solvent compatible with the mobile phase. | |
| Low Column Temperature (GC): In gas chromatography, low temperatures can cause fronting for later eluting peaks.[4] | Increase the column temperature.[4] | |
| Peak Tailing | Secondary Interactions: Polar analytes can interact with active sites on the silica packing.[9] | Use a Fresh Liner/Guard Column: Replace the inlet liner or guard column.[9] |
| Column Degradation: The stationary phase may be degrading. | Replace the column. | |
| Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.[10] | Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[10] |
Experimental Workflow: Optimizing HPLC Separation
Caption: A typical workflow for preparative HPLC purification.
Recrystallization
Issue: Compound "Oils Out" Instead of Crystallizing
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid, which is detrimental to purification as impurities tend to dissolve in the oil.[11][12][13]
Possible Causes & Solutions:
| Cause | Solution |
| Melting point of the solid is lower than the boiling point of the solvent. [11][12] | Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point below the melting point of your compound. |
| Solution is cooled too quickly. [11] | Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[12] |
| High concentration of impurities. [11] | Pre-purification: Perform a preliminary purification step (e.g., passing through a short plug of silica) to remove some of the impurities before recrystallization. |
| Supersaturation. [11] | Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to provide a nucleation site.[11][14] |
Quantitative Data: Solvent Miscibility for Recrystallization
| Solvent 1 | Solvent 2 | Miscibility | Common Use |
| Ethanol | Water | Miscible | For moderately polar compounds. |
| Hexane | Ethyl Acetate | Miscible | For non-polar to moderately polar compounds.[15] |
| Dichloromethane | Hexane | Miscible | For non-polar compounds. |
| Acetone | Hexane | Miscible | For a range of polarities.[15] |
Frequently Asked Questions (FAQs)
Q1: How can I effectively remove residual metal catalysts (e.g., Palladium, Ruthenium) from my reaction mixture?
A1: Several methods can be employed to remove residual metal catalysts:
-
Filtration through Celite or Silica Gel: For heterogeneous catalysts, a simple filtration through a pad of Celite or silica gel can be effective.[16] For some soluble catalysts, treatment with methanol can cause the metal to precipitate as palladium black, which can then be filtered.[17]
-
Adsorption/Scavengers: Various adsorbents can be used to bind to the metal catalyst. These include activated carbon, thiol-based silica scavengers, and specialized resins.[18]
-
Extraction: Aqueous extractions with solutions of reagents like cysteine can be used to chelate and remove ruthenium catalysts.[18]
-
Crystallization: In many cases, the catalyst residues will remain in the mother liquor upon crystallization of the desired product.[18]
Logical Relationship: Catalyst Removal Strategies
Caption: Decision tree for selecting a catalyst removal method.
Q2: My compound is very polar and stays at the baseline on a silica gel TLC, even with 100% ethyl acetate. How can I purify it?
A2: For highly polar compounds, several strategies can be employed:
-
Reverse-Phase Chromatography: This technique uses a non-polar stationary phase (like C18 silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is often the most effective method for purifying very polar compounds.[3]
-
More Polar Solvent Systems for Normal Phase: You can try more polar solvent systems for normal phase chromatography, such as dichloromethane/methanol or even incorporating a small amount of acetic acid or triethylamine to improve peak shape for acidic or basic compounds, respectively.
-
Ion-Exchange Chromatography: If your compound is ionizable (i.e., has acidic or basic functional groups), ion-exchange chromatography can be a powerful purification technique.
-
Solid-Phase Extraction (SPE): SPE cartridges with different sorbents (normal-phase, reverse-phase, ion-exchange) can be used for purification.[19][20]
Experimental Protocol: Basic Solid-Phase Extraction (SPE) Workflow
-
Conditioning: Pass a suitable solvent through the SPE cartridge to activate the sorbent.
-
Loading: Load the sample dissolved in a weak solvent onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove weakly bound impurities.
-
Elution: Elute the target compound with a stronger solvent.
Experimental Workflow: Solid-Phase Extraction (SPE)
Caption: The four main steps of a solid-phase extraction procedure.
Q3: What are the key parameters to consider when scaling up a purification from analytical to preparative HPLC?
A3: Scaling up from analytical to preparative HPLC requires careful consideration of several factors to maintain separation efficiency and maximize throughput.[21]
Key Scale-Up Parameters:
| Parameter | Consideration |
| Column Dimensions | The inner diameter and length of the preparative column will be significantly larger to accommodate higher sample loads. |
| Flow Rate | The flow rate must be adjusted proportionally to the cross-sectional area of the larger column to maintain the same linear velocity of the mobile phase. |
| Sample Loading | The amount of sample injected can be increased significantly, but overloading the column will lead to poor resolution. Determine the maximum sample load on the analytical column first.[21] |
| Gradient Profile | The gradient time should be adjusted to the new flow rate and column volume to ensure a comparable separation. |
| Fraction Collection | Optimize the fraction collection parameters to ensure the pure compound is collected efficiently without significant loss or contamination from adjacent peaks. |
Purity Assessment Methods for Purified Compounds
| Method | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment and detection of non-volatile impurities.[22] |
| Gas Chromatography (GC) | Purity assessment for volatile compounds and analysis of residual solvents.[22] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of impurities with different chemical structures. Quantitative NMR (qNMR) can determine purity against a certified standard.[22] |
| Mass Spectrometry (MS) | Confirmation of molecular weight and identification of impurities.[23] |
| Elemental Analysis | Confirms the elemental composition (%C, %H, %N, etc.) of the compound.[23] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 3. Chromatography [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. welchlab.com [welchlab.com]
- 20. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 21. agilent.com [agilent.com]
- 22. Identity determination and purity testing [chemcon.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Ionization Efficiency of Cyclohexyl(1H-indol-3-yl)methanone
Welcome to the technical support center for the analysis of cyclohexyl(1H-indol-3-yl)methanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the ionization efficiency of this compound in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high ionization efficiency for this compound?
A1: this compound is a relatively non-polar and neutral molecule. These characteristics can lead to several challenges in achieving high ionization efficiency, particularly with Electrospray Ionization (ESI), which generally favors polar and ionizable compounds. Key challenges include low proton affinity, poor desolvation, and a tendency to form non-protonated adducts, all of which can result in low signal intensity and poor sensitivity.
Q2: Which ionization technique is more suitable for this compound: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
A2: Both ESI and APCI can be used, but APCI is often more effective for non-polar and neutral molecules like this compound.[1][2][3][4] ESI relies on the formation of ions in solution, which can be inefficient for non-polar compounds. APCI, on the other hand, utilizes a gas-phase ionization mechanism initiated by a corona discharge, which is generally more suitable for compounds with lower polarity.[1] A comparison of the two techniques is summarized below.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets. | Gas-phase chemical ionization. |
| Analyte Polarity | Best for polar to moderately polar compounds. | Ideal for moderately polar to non-polar compounds.[1] |
| Thermal Stability | Suitable for thermally labile compounds. | Requires analyte to be thermally stable. |
| Typical Ions | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ | Primarily [M+H]⁺ |
| Recommendation | May provide a signal, but likely requires significant optimization of mobile phase and source parameters. | Generally recommended as the first choice for this compound. |
Q3: How do mobile phase additives affect the ionization of this compound in ESI?
A3: Mobile phase additives play a crucial role in enhancing the ionization efficiency in ESI, primarily by promoting the formation of protonated molecules ([M+H]⁺) or specific adducts. For a weakly basic compound like this compound, acidic additives are commonly used.
| Additive | Typical Concentration | Effect on Ionization |
| Formic Acid | 0.1% (v/v) | Promotes protonation by lowering the mobile phase pH.[5][6] |
| Ammonium Formate | 5-10 mM | Can enhance signal by providing a source of protons and forming ammonium adducts ([M+NH₄]⁺), which can sometimes be more stable and provide a better signal than the protonated molecule.[7] |
| Ammonium Acetate | 5-10 mM | Similar to ammonium formate, it can improve signal intensity. |
It is important to use high-purity, LC-MS grade additives to avoid contamination and the formation of unwanted adducts (e.g., sodium [M+Na]⁺), which can suppress the desired signal and complicate spectra.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Issue 1: Low or No Signal Intensity
Possible Causes and Solutions:
-
Suboptimal Ionization Technique:
-
Incorrect Mobile Phase Composition:
-
Recommendation (ESI): Ensure the mobile phase contains an appropriate additive to promote ionization. Start with 0.1% formic acid or 5-10 mM ammonium formate.[5][6]
-
Recommendation (APCI): While less dependent on additives for ionization, ensuring the mobile phase is compatible with good chromatography is still important. A typical mobile phase would be a gradient of water and methanol or acetonitrile.
-
-
Inappropriate MS Source Parameters:
-
Recommendation: Optimize key source parameters. The table below provides typical starting points for ESI and APCI.
-
| Parameter | ESI | APCI |
| Capillary/Spray Voltage | 3.0 - 4.5 kV | Not applicable |
| Corona Discharge Current | Not applicable | 3 - 5 µA |
| Cone/Orifice Voltage | 20 - 40 V (Optimize to minimize in-source fragmentation)[7][9] | 20 - 40 V |
| Desolvation Gas Temperature | 350 - 500 °C[10] | 400 - 550 °C |
| Desolvation Gas Flow | 600 - 1000 L/hr[10] | 600 - 1000 L/hr |
| Nebulizer Gas Pressure | 30 - 50 psi | 40 - 60 psi |
-
Workflow for Optimizing Source Parameters:
Caption: Workflow for optimizing MS source parameters.
Issue 2: Poor Peak Shape and Chromatographic Resolution
Possible Causes and Solutions:
-
Mismatch between Injection Solvent and Mobile Phase:
-
Recommendation: The injection solvent should be weaker than the initial mobile phase to ensure good peak shape. Dissolving the sample in the initial mobile phase composition is ideal.[11]
-
-
Suboptimal Chromatographic Conditions:
-
Recommendation: Use a C18 column for this non-polar compound. Optimize the gradient elution profile to ensure sufficient separation from matrix components. Increasing the column temperature (e.g., to 40 °C) can also improve peak shape.[11]
-
Issue 3: Presence of Multiple Adducts or In-source Fragments
Possible Causes and Solutions:
-
High Levels of Salts in the System:
-
Recommendation: The presence of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts can reduce the intensity of the desired protonated molecule. Use high-purity LC-MS grade solvents and additives.[8] If sodium adducts are still prominent, adding a small amount of ammonium formate can sometimes help to promote the formation of the ammonium adduct over the sodium adduct.
-
-
High Cone/Orifice Voltage:
-
Troubleshooting Workflow for Adducts and Fragments:
Caption: Troubleshooting adducts and in-source fragmentation.
Experimental Protocols
Protocol 1: General LC-MS/MS Method for this compound
This protocol provides a starting point for method development.
-
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (APCI - Positive Ion Mode):
-
Corona Discharge Current: 4 µA.
-
Vaporizer Temperature: 450 °C.
-
Sheath Gas Flow: 40 arb.
-
Aux Gas Flow: 10 arb.
-
Capillary Temperature: 320 °C.
-
Scan Type: Full Scan (for initial investigation) or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) (for quantification).
-
Protocol 2: Direct Infusion for Source Parameter Optimization
This protocol is for optimizing the MS source parameters without the LC system.
-
Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of Mobile Phase A and B from Protocol 1.
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 10 µL/min.
-
Set the mass spectrometer to monitor the expected m/z of the protonated molecule.
-
Vary one source parameter at a time (e.g., cone voltage, desolvation gas temperature, desolvation gas flow) while keeping others constant, and record the signal intensity.
-
Plot the signal intensity against the parameter value to determine the optimum setting for each.
By following these guidelines and protocols, researchers can systematically enhance the ionization efficiency of this compound, leading to improved sensitivity and more reliable analytical results.
References
- 1. microsaic.com [microsaic.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. perkinelmer.com.ar [perkinelmer.com.ar]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography | Separation Science [sepscience.com]
- 12. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Resolving Co-eluting Interferences in Biological Samples
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-eluting interferences in the analysis of biological samples.
Frequently Asked Questions (FAQs)
Q1: What is co-eluting interference?
A1: Co-eluting interference occurs when two or more distinct chemical compounds exit a chromatography column at the same time, resulting in overlapping peaks in the chromatogram.[1] This phenomenon can complicate the accurate identification and quantification of the target analyte. In mass spectrometry, this is particularly problematic if the co-eluting compounds are isobaric, meaning they have the same nominal mass-to-charge ratio (m/z).
Q2: What are the common causes of co-elution in biological samples?
A2: Biological samples are complex matrices containing numerous endogenous compounds like metabolites, lipids, and proteins.[2] Common causes of co-elution include:
-
Sample Complexity: The sheer number of components in a biological sample increases the likelihood of co-elution.[3]
-
Isomers and Isobars: Structural isomers (same chemical formula, different structure) and isobars (different elements, same nominal mass) are frequent sources of co-elution that are difficult to separate by chromatography and mass spectrometry alone.[4][5][6]
-
Insufficient Chromatographic Resolution: The chosen chromatographic method (column, mobile phase, gradient) may not have enough resolving power to separate all compounds.[7][8]
-
Matrix Effects: Components of the biological matrix can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as ion suppression or enhancement.[2][9][10]
Q3: How can I detect co-eluting interferences?
A3: Detecting co-elution can be challenging, especially with perfectly overlapping peaks.[1] Key indicators include:
-
Asymmetrical Peak Shapes: Look for shoulders or split peaks in your chromatogram.[1][11]
-
Diode Array Detector (DAD) Analysis: For UV-active compounds, a DAD can acquire UV spectra across a single peak. If the spectra are not identical, it suggests the presence of more than one compound.[1]
-
Mass Spectrometry (MS) Peak Purity: By examining the mass spectra at different points across a chromatographic peak, you can identify changes in the spectral profile that indicate co-elution.[1]
-
High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with very similar m/z values that would appear as a single peak in a lower-resolution instrument.[12][13]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving co-eluting interferences.
dot
Caption: Troubleshooting workflow for co-eluting interferences.
Problem: My target analyte peak is showing a shoulder or is split.
This is a strong indication of co-elution.[1][11] The following table outlines strategies to resolve this issue, categorized by approach.
| Strategy Category | Specific Technique | Expected Outcome & Considerations |
| Sample Preparation | Solid-Phase Extraction (SPE) | Removes interfering compounds with different chemical properties before analysis. Can improve analyte recovery and reduce matrix effects. |
| Liquid-Liquid Extraction (LLE) | Separates compounds based on their differential solubility in immiscible liquids. Effective for removing highly non-polar or polar interferences.[2] | |
| Protein Precipitation (PPT) | A simple method to remove proteins, but may not effectively remove other small molecule interferences. | |
| Chromatography | Change Mobile Phase Composition | Altering the solvent strength or pH can change the selectivity of the separation.[14] |
| Modify Gradient Elution | Adjusting the gradient slope (making it shallower) or duration can improve the resolution between closely eluting peaks.[8][15] | |
| Change Column Chemistry | Switching to a column with a different stationary phase (e.g., C18 to Phenyl-Hexyl) can alter the retention mechanism and separate co-eluting compounds. | |
| Adjust Column Temperature | Increasing temperature can sometimes improve peak shape and resolution, especially for large molecules.[7] | |
| Mass Spectrometry | High-Resolution MS (HRMS) | Can distinguish between isobaric compounds with small mass differences, effectively resolving the interference at the detector level.[12][13] |
| Ion Mobility Spectrometry (IMS) | Provides an additional dimension of separation based on the size, shape, and charge of the ions in the gas phase.[4][5][6][16][17] It is particularly effective for separating isomers.[4][5][6][17] | |
| Tandem MS (MS/MS) | By selecting a specific precursor ion and fragmenting it, you can selectively detect your analyte of interest, even if it co-elutes with other compounds, provided the fragment ion is unique. |
Problem: My analyte signal is suppressed or enhanced inconsistently across samples.
This is likely due to matrix effects, where co-eluting endogenous compounds interfere with the ionization process.[9][10]
| Strategy | Description |
| Improve Sample Cleanup | Employ more rigorous sample preparation techniques like SPE or LLE to remove matrix components.[2][18] |
| Dilute the Sample | Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing ion suppression. |
| Optimize Chromatography | Develop a chromatographic method that separates the analyte from the majority of the matrix components.[10] |
| Use Isotope-Labeled Internal Standards | A stable isotope-labeled internal standard will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during quantification.[10] |
Detailed Experimental Protocols
Protocol 1: Basic Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol is a general guideline for removing phospholipids, a common source of ion suppression in plasma samples.
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 100 µL of plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the target analytes with 1 mL of an appropriate solvent (e.g., acetonitrile or methanol), leaving the phospholipids bound to the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.
dot
Caption: A typical workflow for Solid-Phase Extraction (SPE).
Protocol 2: Gradient Optimization for HPLC
This protocol outlines a systematic approach to optimizing a gradient elution method to resolve co-eluting peaks.[8]
-
Scouting Gradient: Start with a broad, fast gradient (e.g., 5% to 95% organic solvent in 10 minutes) to determine the approximate elution time of the target analyte and interferences.
-
Shallow Gradient Segment: Based on the scouting run, create a shallower gradient segment around the elution time of the compounds of interest. For example, if the peaks elute between 4 and 6 minutes in the scouting run, you might run a gradient from 30% to 50% organic solvent over 15 minutes.
-
Isocratic Hold: If two peaks are very close, an isocratic hold at a specific mobile phase composition can sometimes improve separation.
-
Mobile Phase Modifier: Consider changing the pH of the aqueous mobile phase (if your analyte's charge state is pH-dependent) or using a different organic solvent (e.g., acetonitrile vs. methanol) to alter selectivity.[14]
-
Re-equilibration: Ensure the column is properly re-equilibrated to the initial conditions between injections to maintain reproducible retention times.
Advanced Techniques for Resolving Co-elution
For particularly challenging separations, such as with isomers, advanced analytical techniques may be necessary.
Ion Mobility Spectrometry (IMS): IMS separates ions in the gas phase based on their size, shape, and charge.[16] When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation that can resolve co-eluting compounds that are indistinguishable by chromatography and mass alone.[4][6][17] For example, differential ion mobility has been used to separate co-eluting glucuronide isomers of Losartan that were not resolved by a fast LC method.[4]
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, like Orbitrap or TOF analyzers, provide high mass accuracy and resolution, allowing them to distinguish between ions with very close m/z values.[12][13] This is invaluable for resolving isobaric interferences where the mass difference is very small.[12][13][19]
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. info.owlstonenanotech.com [info.owlstonenanotech.com]
- 5. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 6. Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mastelf.com [mastelf.com]
- 9. zefsci.com [zefsci.com]
- 10. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Resolving isobaric interferences in direct infusion tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Collection | ETH Library [research-collection.ethz.ch]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An emerging powerful technique for distinguishing isomers: Trapped ion mobility spectrometry time-of-flight mass spectrometry for rapid characterization of estrogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. kronika.ac [kronika.ac]
- 19. goldschmidtabstracts.info [goldschmidtabstracts.info]
Technical Support Center: Ensuring Reproducibility in Synthetic Cannabinoid Analytical Methods
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure the reproducibility and reliability of their synthetic cannabinoid analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of irreproducibility in synthetic cannabinoid analysis?
A1: The primary sources of irreproducibility stem from the vast and ever-changing landscape of synthetic cannabinoid structures, variations in sample matrices, and a lack of standardized analytical methods.[1][2] Key factors include:
-
Inter-laboratory Variation : Different laboratories often obtain statistically different results for the same sample.[1] A study on CBD products found that over 69% were mislabeled, highlighting significant analytical discrepancies across the industry.[1]
-
Sample Preparation Variability : This is considered one of the biggest variables between laboratories.[1] Differences in extraction solvents, grinding techniques, vortexing, and centrifugation can lead to varying analyte extraction efficiencies.[1]
-
Inhomogeneous Samples : In herbal products, synthetic cannabinoids are often sprayed onto plant material, leading to an uneven distribution and "hot spots" within a single package.[3][4][5]
-
Lack of Standardized Methods : The absence of universal, federally regulated testing protocols leads to high variability in procedures for determining potency and contaminants.[2]
-
Analyte Stability : Some cannabinoids can degrade over time. For instance, THC potency in oils can decrease, meaning samples analyzed at different times may yield different results.[1]
Q2: Why is method validation crucial for synthetic cannabinoid analysis?
A2: Method validation is essential to ensure that an analytical procedure is accurate, reliable, and reproducible for its intended purpose. Given the potent nature of many synthetic cannabinoids and their legal implications, unvalidated methods can lead to incorrect quantification, false positives or negatives, and questionable data. Validation establishes and documents the method's performance characteristics, including linearity, sensitivity, accuracy, and precision.[3][6][7] Due to the constant emergence of new synthetic cannabinoid analogs, analytical methods must be rigorously validated to cope with these rapid changes in chemical structures.[8][9]
Q3: What are the key parameters to evaluate during method validation?
A3: According to established guidelines, key validation parameters include:
-
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte.[7][10]
-
Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3][6]
-
Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][6]
-
Accuracy : The closeness of the test results obtained by the method to the true value.[3][7]
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3][7] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Selectivity/Specificity : The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10][11]
-
Matrix Effect : The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[11][12]
-
Recovery : The efficiency of the extraction procedure for an analyte from the sample matrix.[11]
Q4: Should I analyze for the parent synthetic cannabinoid or its metabolites?
A4: The choice depends on the biological matrix being tested. In blood, serum, and oral fluid, the parent drug is typically detected, which is indicative of recent use.[3][11][13] However, synthetic cannabinoids undergo extensive and rapid metabolism.[11][12][14] Consequently, in urine, metabolites are almost exclusively detected, with very low concentrations of the parent compound, if any.[12] Analyzing for metabolites in urine provides a longer window of detection.[12] Therefore, a comprehensive analysis may involve screening for parent compounds in blood or oral fluid and metabolites in urine.[11]
Analytical Method Validation Data
The following tables summarize quantitative data from validated methods for the analysis of synthetic cannabinoids in various biological matrices.
Table 1: Method Performance in Urine
| Analyte/Metabolite | Method | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Reference |
| JWH-018/JWH-073 Metabolites | LC-MS/MS | 0.225 - 3.375 | 0.225 - 3.375 | N/A | [6] |
| 29 Synthetic Cannabinoid Markers | ELISA | N/A | 5.0 (Cutoff) | 1 - 500 (µg/L) | [10] |
| 20 SCs & 21 Metabolites | LC-MS | 0.1 - 100 | 0.1 - 100 | 0.1 - 10000 | [6] |
| 9 SCs & 20 Metabolites | LC-MS/MS | 0.5 - 10 | N/A | N/A | [6] |
| 53 Synthetic Cannabinoid Analytes | LC-MS/MS | N/A | 0.1 - 1 (µg/L) | N/A | [13] |
Table 2: Method Performance in Whole Blood
| Analyte | Method | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Reference |
| Various Synthetic Cannabinoids | LC-MS/MS | 0.675 | 3.375 | N/A | [6] |
| JWH-018 and JWH-073 | LC-MS/MS | 0.01 | N/A | 0.05 - 50 | [6] |
| 15 Parent Synthetic Cannabinoids | LC-MS/MS | 0.01 - 0.5 | 0.1 | 0.1 - 10 | [11] |
Table 3: Method Performance in Oral Fluid
| Analyte | Method | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Accuracy (% Target) | Reference |
| 19 Synthetic Cannabinoids | LC-MS/MS | 1.0 | 2.5 | 2.5 - 500 | 90.5 - 112.5 | [3] |
| 10 New Psychoactive Substances | HPLC-MS/MS | S/N > 3 | S/N > 10 | LOQ - 100 | N/A | [7] |
Experimental Protocols & Workflows
Reproducibility starts with a well-defined and consistent protocol. Below are generalized methodologies for common analytical workflows.
General Experimental Workflow
The overall process from sample receipt to final data analysis requires careful attention to detail at each step to ensure consistency.
Caption: General workflow for synthetic cannabinoid analysis.
Protocol 1: Liquid-Liquid Extraction (LLE) for Biological Fluids
LLE is a common and relatively simple extraction method used for synthetic cannabinoids due to their high hydrophobicity.[8]
-
Sample Preparation : To 1 mL of sample (e.g., urine, blood), add an appropriate internal standard.
-
pH Adjustment : Add a buffer to adjust the sample pH. For example, add 1 mL of 0.1 M phosphate buffer (pH 6.0).[15]
-
Extraction : Add a water-immiscible organic solvent (e.g., ethyl acetate, hexane/ethyl acetate mixture). Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Phase Separation : Centrifuge the sample (e.g., 5 min at 3000 rpm) to separate the organic and aqueous layers.[8]
-
Collection : Carefully transfer the organic layer (top layer) to a clean tube.
-
Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in a small volume of mobile phase or appropriate solvent for injection into the analytical instrument.
Protocol 2: Solid-Phase Extraction (SPE) for Urine
SPE can provide a cleaner extract compared to LLE, reducing matrix effects.[16]
-
Sample Pre-treatment : For urine samples, perform enzymatic hydrolysis to cleave glucuronide conjugates. Add β-glucuronidase solution to 2 mL of urine and incubate (e.g., 3 hours at 60°C).[16] After cooling, add a buffer (e.g., 100 mM phosphate buffer, pH 6.0) and centrifuge.[16]
-
Column Conditioning : Condition an SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol followed by water or a buffer, as recommended by the manufacturer.
-
Sample Loading : Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with a weak solvent (e.g., 5-10% methanol in water) to remove interferences.[16] Some robust methods may allow for a stronger wash (e.g., 50% methanol) without loss of analyte.[16]
-
Elution : Elute the analytes of interest using an appropriate organic solvent or solvent mixture (e.g., methanol, acetonitrile, or a mixture with dichloromethane/isopropanol/ammonium hydroxide).[15]
-
Evaporation & Reconstitution : Evaporate the eluate to dryness and reconstitute in the injection solvent.
Troubleshooting Guides
GC-MS Troubleshooting
Q: My peaks are tailing, especially for active compounds. What should I do?
A: Peak tailing is often caused by active sites in the system or improper setup.
-
Cause : Active sites in the injector liner.[17]
-
Solution : Clean or replace the injector liner. Using a silanized (deactivated) liner can significantly reduce active sites.[17]
-
-
Cause : Contamination or degradation at the front of the GC column.[17]
-
Solution : Remove the first 15-30 cm of the column from the injector end and reinstall it. If this doesn't resolve the issue, the column may need to be replaced.[17]
-
-
Cause : Poor column installation leading to dead volume.[17]
-
Cause : Injector temperature is too low for higher boiling point compounds.[17]
-
Solution : Increase the injector temperature, but do not exceed the column's maximum operating temperature.[19]
-
Q: I'm seeing low or no peak response for my analytes.
A: A lack of sensitivity can be due to issues with the sample introduction, the system, or the detector.
-
Cause : Leak in the injector.[18]
-
Solution : Check for leaks at the septum and column fittings using an electronic leak detector. Replace the septum and ferrules if necessary.[20]
-
-
Cause : Partially plugged or faulty syringe.[17]
-
Solution : Visually check that the syringe is drawing and dispensing the sample correctly. Clean or replace the syringe.[17]
-
-
Cause : Sample degradation in a hot injector.[18]
-
Solution : Ensure the injector temperature is not excessively high. Use a deactivated liner to minimize catalytic degradation.
-
-
Cause : Detector issue (e.g., FID flame is extinguished).[20]
-
Solution : Check that detector gas flows are correct and that the detector is at the proper temperature. Re-ignite the flame if necessary.[20]
-
LC-MS/MS Troubleshooting
Q: My retention times are shifting from run to run.
A: Inconsistent retention times usually point to problems with the mobile phase or the pump.
-
Cause : Inadequate column equilibration.[20]
-
Solution : Ensure the column is equilibrated with the initial mobile phase for a sufficient amount of time between runs, especially after a steep gradient. Increase the equilibration time in your method.[20]
-
-
Cause : Fluctuation in mobile phase composition.
-
Solution : Check for leaks in the pump, lines, and fittings. Ensure mobile phase solvents are properly degassed to prevent air bubbles from entering the pump.
-
-
Cause : Column degradation.
-
Solution : If retention times consistently decrease and peak shape degrades, the column's stationary phase may be degrading. Replace the column.[20]
-
Q: I'm observing split peaks.
A: Peak splitting can be caused by a disruption in the sample path or an injection issue.
-
Cause : Injection solvent is much stronger than the mobile phase.[21]
-
Solution : Whenever possible, dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. If a strong solvent must be used, reduce the injection volume.[21]
-
-
Cause : Clogged frit or void at the head of the column.
-
Solution : Try back-flushing the column (if permitted by the manufacturer). If a void has formed, the column likely needs to be replaced. Using an in-line filter or guard column can prevent particulates from reaching the analytical column.[21]
-
-
Cause : Partially blocked tubing or injector port.
-
Solution : Systematically check for blockages by loosening fittings to see where the pressure drops. Clean or replace any clogged components.
-
Visual Troubleshooting and Logic Diagrams
A systematic approach is key to effective troubleshooting. The diagrams below illustrate logical workflows for addressing common issues and understanding sources of variability.
Caption: Key factors influencing analytical reproducibility.
Caption: Troubleshooting decision tree for poor peak shape.
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. academic.oup.com [academic.oup.com]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. unodc.org [unodc.org]
- 6. A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa [scielo.org.za]
- 7. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances [mdpi.com]
- 16. americanlaboratory.com [americanlaboratory.com]
- 17. researchgate.net [researchgate.net]
- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 19. youtube.com [youtube.com]
- 20. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 21. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Cyclohexyl(1H-indol-3-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of cyclohexyl(1H-indol-3-yl)methanone, a synthetic cannabinoid. Given the limited availability of specific validation data for this exact compound, this guide leverages data from closely related structural analogs to provide a robust framework for researchers. The primary analytical techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the gold standards for the analysis of synthetic cannabinoids in forensic and research settings.[1][2]
Comparison of Analytical Methods
The selection of an appropriate analytical method for the validation of this compound depends on various factors, including the sample matrix, required sensitivity, and the desired quantitative accuracy. Both LC-MS/MS and GC-MS offer high selectivity and sensitivity, making them suitable for the detection and quantification of this compound in complex matrices such as seized materials or biological samples.[1][3]
Table 1: Comparison of LC-MS/MS and GC-MS for the Analysis of Synthetic Cannabinoids
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. | Separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass analysis. |
| Applicability | Suitable for a wide range of compounds, including thermally labile and non-volatile molecules. | Generally requires analytes to be volatile and thermally stable. Derivatization may be necessary for some compounds. |
| Sensitivity | Typically offers high sensitivity, with Limits of Detection (LOD) and Quantitation (LOQ) in the low nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range.[4] | Also provides good sensitivity, with LODs and LOQs often in the low microgram per milliliter (µg/mL) to nanogram per milliliter (ng/mL) range.[5] |
| Sample Throughput | Can be automated for high-throughput analysis. | Generally has a slightly lower sample throughput compared to modern LC-MS/MS systems. |
| Matrix Effects | Can be susceptible to ion suppression or enhancement from co-eluting matrix components, which may affect accuracy. | Less prone to matrix effects compared to LC-MS/MS, but matrix components can still affect the injection port and column. |
| Primary Use | Widely used for the analysis of synthetic cannabinoids in both seized materials and biological samples (e.g., blood, urine).[4][6] | A well-established technique for the analysis of synthetic cannabinoids in seized materials, particularly in powder or herbal form.[1][7] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and validating analytical methods. Below are representative protocols for the analysis of synthetic cannabinoids in seized materials using LC-MS/MS and GC-MS.
LC-MS/MS Protocol for Herbal Material
This protocol is adapted from established methods for the analysis of synthetic cannabinoids in herbal mixtures.[3][8]
-
Sample Preparation:
-
Homogenize the seized herbal material.
-
Accurately weigh approximately 10 mg of the homogenized sample into a centrifuge tube.
-
Add 10 mL of a suitable organic solvent (e.g., methanol or a mixture of methanol, water, and acetonitrile with 1% formic acid).[3]
-
Vortex the sample for 2 minutes, followed by sonication for 10 minutes.[3]
-
Centrifuge the sample to pellet the solid material.
-
Dilute the supernatant to an appropriate concentration for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.[8]
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for synthetic cannabinoids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions for the target analyte and an internal standard.
-
GC-MS Protocol for Powdered Material
This protocol is based on standard procedures for the analysis of powdered seized substances containing synthetic cannabinoids.[1][9]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the powder sample.
-
Dissolve the sample in a suitable organic solvent (e.g., methanol).[9]
-
Vortex the sample until fully dissolved.
-
Dilute the solution to a final concentration suitable for GC-MS analysis.
-
Transfer an aliquot to a GC vial.
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is often used for trace analysis.[10]
-
Temperature Program: A temperature gradient is employed to ensure good separation of the analytes. A typical program might start at a lower temperature and ramp up to a higher temperature.[10]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode is used for identification by comparing the resulting mass spectrum to a reference library. Selected Ion Monitoring (SIM) can be used for quantification to improve sensitivity.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of synthetic cannabinoids using LC-MS/MS and GC-MS. While specific data for this compound is not available, the data presented for analogous compounds provides a strong indication of the expected performance of a validated method.
Table 2: Representative Validation Parameters for LC-MS/MS Analysis of Synthetic Cannabinoids
| Parameter | JWH-018 (Analog) | AM-2201 (Analog) | Expected Performance for this compound | Reference |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 | [11] |
| Accuracy (% Recovery) | 95-110% | 92-108% | 90-110% | [4] |
| Precision (% RSD) | < 15% | < 15% | < 15% | [4] |
| LOD | ~0.1 ng/mL | ~0.1 ng/mL | 0.1 - 1.0 ng/mL | [4] |
| LOQ | ~0.5 ng/mL | ~0.5 ng/mL | 0.5 - 2.0 ng/mL | [4] |
Table 3: Representative Validation Parameters for GC-MS Analysis of Synthetic Cannabinoids
| Parameter | JWH-073 (Analog) | JWH-250 (Analog) | Expected Performance for this compound | Reference |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.99 | [5] |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±20% | [7] |
| Precision (% RSD) | < 10% | < 10% | < 15% | [7] |
| LOD | ~0.5 µg/mL | ~0.5 µg/mL | 0.1 - 1.0 µg/mL | [5] |
| LOQ | ~2.5 µg/mL | ~2.5 µg/mL | 0.5 - 5.0 µg/mL | [5] |
Visualizations
Cannabinoid Receptor Signaling Pathway
Synthetic cannabinoids, including this compound, exert their effects primarily by acting as agonists at the cannabinoid receptors, CB1 and CB2. The following diagram illustrates the general signaling pathway initiated upon receptor activation.
Caption: General signaling pathway of cannabinoid receptors upon agonist binding.
Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram outlines the key steps in this workflow.
Caption: A typical workflow for the validation of an analytical method.
References
- 1. Simultaneous analysis of synthetic cannabinoids in the materials seized during drug trafficking using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. dea.gov [dea.gov]
- 11. Determination of naphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-018) in mouse blood and tissue after inhalation exposure to ‘buzz’ smoke by HPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Inter-laboratory Comparison of Synthetic Cannabinoid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of synthetic cannabinoids, supported by experimental data from multiple studies. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical techniques for their specific needs. The information is presented to allow for a clear comparison of performance metrics across different methodologies and laboratories.
Data Presentation: Quantitative Comparison of Analytical Methods
The following table summarizes the quantitative performance of various analytical methods for the determination of synthetic cannabinoids in different biological matrices and seized materials. These methods, primarily based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are crucial for forensic toxicology, clinical analysis, and drug development.
| Analytical Method | Matrix | Synthetic Cannabinoids Analyzed | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Accuracy (%) | Precision (RSD %) | Reference |
| LC-HRMS | Whole Blood | JWH-018, JWH-019, JWH-073, JWH-081, JWH-122, JWH-200, JWH-250, AM-2201, (±)-CP 47,497, (C8)-CP 47,497, HU-211 and metabolites | 0.675 - 3.375 | 0.675 - 3.375 | 88 - 107 | 7.5 - 15.0 | [1][2] |
| LC-HRMS | Urine | JWH-018, JWH-019, JWH-073, JWH-081, JWH-122, JWH-200, JWH-250, AM-2201, (±)-CP 47,497, (C8)-CP 47,497, HU-211 and metabolites | 0.225 - 3.375 | 0.225 - 3.375 | 95 - 109 | 4.9 - 11.9 | [1][2] |
| LC-MS/MS | Whole Blood | 15 parent synthetic cannabinoids | 0.01 - 0.5 | 0.1 - 10 (Linear Range) | Acceptable | Acceptable | [3] |
| LC-MS/MS | Oral Fluid | 19 synthetic cannabinoids including AM2233, JWH-200, AB-FUBINACA, etc. | 1 | 2.5 | 90.5 - 112.5 | 3.0 - 14.7 | [4] |
| LC-MS/MS | Oral Fluid | 10 New Psychoactive Substances (including synthetic cannabinoids) | S/N > 3 | S/N > 10 (up to 100) | Within ±15% bias | < 15 | [5] |
| LC-MS/MS | Cannabis Oil | 117 synthetic and 13 natural cannabinoids | 0.1 | 0.05 - 50 | -14.0 to 19.2 | 1.79 to 19.77 | [6] |
| GC-MS | Seized Materials | AB-FUBINACA, AB-CHMINACA, XLR-11 | - | - | - | - | [7][8] |
| UPLC-MS/MS | Hair | 5 synthetic cannabinoids | 0.5 pg/mg | 1 pg/mg | -9.6 to 13.7 (bias) | - | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below. These protocols offer insights into the sample preparation, chromatographic separation, and mass spectrometric detection techniques employed.
LC-HRMS for Synthetic Cannabinoids in Whole Blood and Urine[1][2]
-
Sample Preparation (Whole Blood): A liquid-liquid extraction (LLE) method was utilized.
-
Sample Preparation (Urine): A solid-phase extraction (SPE) method was employed. 3 mL of urine was added to C18 SPE cartridges, which were then eluted with dichloromethane:ethanol (96:4). The eluant was dried and reconstituted in methanol.[1]
-
Instrumentation: A Liquid Chromatography system coupled with a High-Resolution Mass Spectrometer (LC-HRMS).
-
Mobile Phase: A gradient of water to acetonitrile, both containing 5 mM ammonium acetate and 0.1% formic acid.[1]
-
Detection: The mass spectrometer was a Thermo Fisher Q Exactive Orbitrap High Resolution Mass Spectrometer.[1]
LC-MS/MS for Parent Synthetic Cannabinoids in Blood[3]
-
Sample Preparation: To 1 mL of blood, 100 µL of internal standard was added, followed by 500 µL of sodium carbonate buffer (pH 9.3) and 1.5 mL of hexane-ethyl acetate (99:1). After mixing and centrifugation, the organic layer was evaporated and reconstituted.[3]
-
Instrumentation: A Waters Acquity Ultra Performance Liquid Chromatograph (UPLC) coupled to a Xevo tandem quadrupole detector (TQD) with an electrospray ionization (ESI) source.[3]
-
Chromatographic Separation: Performed on a Waters Acquity UPLC T3 C18 column (2.1 × 100 mm, 1.8 µm).[3]
LC-MS/MS for Synthetic Cannabinoids in Oral Fluid[4]
-
Sample Preparation: A simple protein precipitation step was performed on a 100 μL sample, followed by centrifugation before injection into the LC-MS/MS system.[4]
-
Instrumentation: An LC-MS/MS system.
-
Chromatographic Separation: Achieved in 4 minutes on a Kinetex Biphenyl column (50 mm × 3 mm × 2.6 μm) using 0.1% formic acid in water and acetonitrile as the mobile phase.[4]
GC-MS for Synthetic Cannabinoids in Seized Materials[7][8][10]
-
Sample Preparation: Approximately 500 mg of the seized material (powder or plant matter) was dissolved in 1 mL of methanol and centrifuged. An aliquot of the supernatant was then transferred to a GC-vial for analysis.[10]
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
GC Parameters: The injection port temperature was set to 250°C with a splitless injection volume of 0.2 µL.[10]
Visualizations: Workflows and Signaling Pathways
To further elucidate the processes involved in synthetic cannabinoid analysis and their biological effects, the following diagrams are provided.
References
- 1. scielo.org.za [scielo.org.za]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
A Comparative Analysis of Receptor Binding Affinities: JWH-018 vs. Cyclohexyl(1H-indol-3-yl)methanone (RCS-4)
This guide provides a detailed comparison of the receptor binding affinities of two synthetic cannabinoid receptor agonists: JWH-018 and a representative cyclohexyl(1H-indol-3-yl)methanone analog, RCS-4. The data and methodologies presented are intended for researchers, scientists, and drug development professionals engaged in the study of cannabinoid pharmacology.
Introduction
JWH-018 (1-pentyl-3-(1-naphthoyl)indole) and RCS-4 (1-pentyl-3-(4-methoxybenzoyl)indole, with the cyclohexyl analog being structurally related) are synthetic cannabinoids that act as agonists at the cannabinoid receptors CB1 and CB2. While both compounds mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, their receptor binding affinities and potencies can differ significantly. Understanding these differences is crucial for predicting their pharmacological and toxicological profiles.
Quantitative Data Presentation
The binding affinities of JWH-018 and RCS-4 for the human cannabinoid receptors CB1 and CB2 are summarized in the table below. The affinity is expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Binding Affinity (Ki) [nM] |
| JWH-018 | CB1 | 9.00 ± 5.00[1] |
| CB2 | 2.94 ± 2.65[1] | |
| RCS-4 | CB1 | 7.3 x 10³ (or 7300)[1] |
| CB2 | Data not readily available |
Note: The Ki value for RCS-4 at the CB1 receptor is significantly higher than that of JWH-018, indicating a much lower binding affinity for the CB1 receptor.[1] Data for RCS-4 binding to the CB2 receptor was not found in the reviewed literature.
Experimental Protocols
The binding affinities presented above are typically determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," e.g., JWH-018 or RCS-4) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Protocol: Radioligand Competition Binding Assay for CB1/CB2 Receptors
-
Membrane Preparation:
-
Cell lines stably expressing the human CB1 or CB2 receptor (e.g., CHO-K1 or HEK293 cells) are cultured and harvested.
-
The cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris.
-
The supernatant is then ultracentrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is resuspended in a suitable assay buffer and the protein concentration is determined.
-
-
Binding Assay:
-
The assay is performed in microplates. Each well contains:
-
A fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940).
-
Increasing concentrations of the unlabeled competitor compound (JWH-018 or RCS-4).
-
A fixed amount of the prepared cell membranes.
-
-
Total Binding: Wells containing only the radioligand and membranes.
-
Non-specific Binding: Wells containing the radioligand, membranes, and a high concentration of a known unlabeled agonist to saturate the receptors.
-
The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Experimental workflow for a radioligand binding assay.
Caption: Cannabinoid receptor signaling pathway.
Conclusion
The experimental data clearly indicate that JWH-018 possesses a significantly higher binding affinity for the CB1 receptor compared to RCS-4.[1] JWH-018 also demonstrates high affinity for the CB2 receptor.[1] The lower Ki values for JWH-018 suggest that it is a more potent ligand at these receptors than RCS-4. This difference in binding affinity is a critical determinant of their respective pharmacological activities and should be a key consideration in experimental design and data interpretation within the field of cannabinoid research.
References
A Comparative Guide to the Efficacy of Cyclohexyl(1H-indol-3-yl)methanone and THC at CB1 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of cyclohexyl(1H-indol-3-yl)methanones, a class of synthetic cannabinoids, and Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, at the cannabinoid type 1 (CB1) receptor. The information presented is supported by experimental data to aid in research and drug development. For the purpose of a direct comparison, the synthetic cannabinoid RCS-4 ((4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone), which contains a structure similar to the core cyclohexyl(1H-indol-3-yl)methanone, will be used as a representative compound from this class.
Executive Summary
Cyclohexyl(1H-indol-3-yl)methanones, such as RCS-4, generally exhibit higher binding affinity and greater efficacy at the CB1 receptor compared to THC. While THC is a partial agonist, synthetic cannabinoids in this class are typically full agonists, leading to a more robust activation of downstream signaling pathways. This fundamental difference in efficacy has significant implications for their pharmacological and toxicological profiles.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data for the binding affinity and functional activity of RCS-4 and THC at the CB1 receptor.
Table 1: CB1 Receptor Binding Affinity
| Compound | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |
| RCS-4 | 7300 | [3H]SR141716A | Membranes from cells overexpressing CB1 | [1] |
| Δ⁹-THC | 230 | [3H]SR141716A | Membranes from cells overexpressing CB1 | [1] |
Ki (inhibitory constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
Table 2: CB1 Receptor Functional Activity
| Compound | Agonist Type | Assay | Emax (% of control agonist) | EC50 (nM) | Reference |
| RCS-4 | Full Agonist | GTPγS | Not directly compared | Not available | General literature consensus |
| Δ⁹-THC | Partial Agonist | GTPγS | Lower than full agonists | ~100-400 | [2] |
Emax represents the maximum efficacy of the agonist. EC50 is the concentration of an agonist that gives a response halfway between the baseline and maximum.
Signaling Pathways and Experimental Workflows
The activation of the CB1 receptor by both cyclohexyl(1H-indol-3-yl)methanones and THC initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, CB1 receptor activation stimulates the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The degree of activation of these pathways differs significantly between full agonists like RCS-4 and partial agonists like THC.
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membranes from cells expressing the CB1 receptor.
-
[3H]SR141716A (radioligand).
-
Test compounds (RCS-4, THC).
-
Incubation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 0.9% NaCl.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes (20-40 µg of protein) with various concentrations of the test compound and a fixed concentration of [3H]SR141716A (e.g., 1 nM) in incubation buffer.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor upon agonist binding.
Materials:
-
Membranes from cells expressing the CB1 receptor.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
GDP.
-
Test compounds (RCS-4, THC).
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA, pH 7.4.
Procedure:
-
Pre-incubate cell membranes (10-20 µg of protein) with GDP (e.g., 10 µM) in assay buffer on ice.
-
Add increasing concentrations of the test compound and [35S]GTPγS (e.g., 0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters.
-
Plot the specific binding of [35S]GTPγS as a function of agonist concentration to determine EC₅₀ and Emax values.[3]
cAMP Inhibition Assay
This assay measures the functional consequence of Gαi/o activation by determining the inhibition of adenylyl cyclase activity.
Materials:
-
Whole cells expressing the CB1 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (RCS-4, THC).
-
cAMP assay kit (e.g., ELISA-based).
Procedure:
-
Pre-incubate cells with the test compound at various concentrations for 15-30 minutes.
-
Stimulate the cells with forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubate for an additional 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay or other detection method as per the kit instructions.
-
Calculate the percent inhibition of forskolin-stimulated cAMP production and determine the IC₅₀ of the agonist.[4][5]
ERK1/2 Phosphorylation Assay
This assay quantifies the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
Whole cells expressing the CB1 receptor.
-
Test compounds (RCS-4, THC).
-
Antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Western blotting or ELISA-based detection system.
Procedure (Western Blotting):
-
Serum-starve the cells overnight.
-
Treat the cells with the test compound for a specific time course (e.g., 5, 10, 15 minutes).
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against p-ERK and total ERK.
-
Use secondary antibodies conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Differentiation between low- and high-efficacy CB1 receptor agonists using a drug discrimination protocol for rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabidiol Promotes Neuronal Differentiation Using Akt and Erk Pathways Triggered by Cb1 Signaling [mdpi.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Cannabinoid CB1 receptors transactivate multiple receptor tyrosine kinases and regulate serine/threonine kinases to activate ERK in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of LC-MS/MS and GC-MS for cannabinoid analysis
A Head-to-Head Comparison of LC-MS/MS and GC-MS for Cannabinoid Analysis
For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is paramount for accurate and reliable cannabinoid quantification. The two most prominent methods employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While both are powerful, they possess fundamental differences that make them suitable for different analytical goals.
This guide provides an objective, data-driven comparison of LC-MS/MS and GC-MS, outlining their respective principles, workflows, and performance metrics in the context of cannabinoid analysis.
Core Principles and Key Differences
Gas Chromatography-Mass Spectrometry (GC-MS) operates by separating compounds in a gaseous mobile phase. Samples are vaporized in a heated injector before entering a column where they are separated based on their volatility and interaction with the column's stationary phase.[1] The separated compounds then enter a mass spectrometer for detection. A significant challenge for GC-MS in cannabinoid analysis is the thermal instability of acidic cannabinoids like Δ9-tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA). The high temperatures of the GC injector cause these acids to decarboxylate into their neutral, psychoactive forms (THC and CBD).[2][3] To prevent this and to analyze the native composition of cannabinoids, a chemical derivatization step is required to make the acidic forms more volatile and thermally stable.[4][5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) separates compounds in a liquid mobile phase at or near ambient temperatures.[1] This avoids the issue of thermal degradation, allowing for the direct analysis of both acidic and neutral cannabinoids without a derivatization step.[5][6] This makes LC-MS/MS particularly advantageous for determining the native cannabinoid profile in a sample.[7] The technique is highly sensitive and specific, making it a method of choice for analyzing cannabinoids in complex biological matrices such as blood, urine, and oral fluid.[5]
Quantitative Data Comparison
The following tables summarize the quantitative performance of both methods as reported in various studies.
LC-MS/MS Performance Data
| Cannabinoids Analyzed | Matrix | LLOQ | Linearity (R²) | Accuracy (%) | Precision (%RSD) | Reference |
| 17 Cannabinoids | Cannabis/Hemp | 0.002 mg/g | ≥ 0.99 | 91.4 - 108.0 | 0.5 - 6.5 | [5] |
| THC, CBD, CBN & metabolites | Human Urine | 2 ng/mL | > 0.99 | 100 ± 15 | < 15 | [8] |
| 130 Cannabinoids | Cannabis Oil | 0.05 - 50 ng/mL | N/A | ± 20 | ≤ 20 | [9] |
| CBD, CBDA, THC, THCA | Consumer Products | 0.195 ng/mL | > 0.99 | N/A | N/A | [10] |
GC-MS Performance Data
| Cannabinoids Analyzed | Matrix | LOD | LLOQ | Linearity (R²) | Reference |
| 7 Cannabinoids | Cannabis Oil | 0.01 µg/mL | 0.2 µg/mL | > 0.99 | [4] |
| THC, THCA | Human Bile | 0.30 ng/mL | 1 ng/mL | N/A | [11] |
| 10 Cannabinoids | Hemp Inflorescences | N/A | N/A | N/A | [12] |
| 9 Cannabinoids | Hemp Flower | N/A | 0.05 - 0.100 µg/mL (spiked) | > 0.99 | [13] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and understanding the nuances of each technique.
LC-MS/MS Experimental Protocol (Adapted from multiple sources)
1. Sample Preparation (Cannabis Plant Material):
-
Homogenization: Grind plant material into a fine powder.[14]
-
Extraction: Weigh approximately 100-200 mg of homogenized sample into a centrifuge tube. Add a suitable extraction solvent (e.g., methanol or an acetonitrile/methanol/water mixture).[5][14]
-
Sonication/Vortexing: Vortex and sonicate the sample to ensure complete extraction of cannabinoids.[14]
-
Centrifugation & Filtration: Centrifuge the sample to pellet solid material. Filter the supernatant through a 0.20 or 0.45 µm syringe filter.[14]
-
Dilution: Dilute the filtered extract to fall within the calibration range of the instrument.[5]
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.[6]
-
Column: A reversed-phase column, such as a C18, is commonly used.[15]
-
Mobile Phase: A gradient of (A) water with an additive like formic acid and (B) an organic solvent like acetonitrile or methanol.[10][14]
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer (MS/MS).[6][8]
-
Ionization Source: Electrospray ionization (ESI) is most common and can be operated in both positive (for neutral cannabinoids) and negative (for acidic cannabinoids) modes.[6][16]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each cannabinoid.[17]
GC-MS Experimental Protocol (Adapted from multiple sources)
1. Sample Preparation & Derivatization:
-
Extraction: Extract cannabinoids from the matrix using an organic solvent like ethyl acetate or n-hexane.[12][13]
-
Derivatization (Silylation): Evaporate the solvent and add a derivatizing reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylsilyl chloride (TMCS).[4][13]
-
Reaction: Heat the mixture (e.g., at 70°C for 60 minutes) to ensure complete derivatization of all cannabinoids, which protects the acidic functional groups and increases volatility.[3][13]
-
Reconstitution: After cooling, the sample is typically dissolved in a solvent like n-hexane prior to injection.[12]
2. Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with an autosampler.[12]
-
Column: A capillary column, often a 5% phenylmethylsiloxane type (e.g., Restek RTX-5).[4][12]
-
Carrier Gas: Helium is typically used at a constant flow rate.[4][18]
-
Injector Temperature: Set to a high temperature (e.g., 280-300°C) to ensure sample vaporization.[4][12]
-
Oven Program: A temperature program is used to separate the cannabinoids, for example, starting at 60°C and ramping up to 300°C or higher.[4]
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A single quadrupole or tandem mass spectrometer.[11][12]
-
Ionization Source: Electron Impact (EI) ionization is standard.[12]
-
Ion Source Temperature: Typically set around 200-230°C.
-
Data Acquisition: Can be performed in full scan mode to identify compounds based on their fragmentation patterns or in selected ion monitoring (SIM) mode for enhanced sensitivity.[12]
Workflow Visualizations
The following diagrams illustrate the typical experimental workflows for both techniques.
Head-to-Head Comparison
| Feature | LC-MS/MS | GC-MS |
| Analyte Suitability | Excellent for both acidic (THCA, CBDA) and neutral cannabinoids directly.[5][18] | Requires derivatization for acidic cannabinoids; otherwise, they decarboxylate in the hot injector.[2][4] |
| Derivatization | Not required, simplifying sample preparation and reducing analysis time.[6] | Mandatory for accurate quantification of acidic cannabinoids, adding time and complexity.[3][13] |
| Sensitivity | Generally offers very high sensitivity, especially with tandem MS, ideal for trace analysis in complex matrices.[5][17] | Can achieve good sensitivity, but may be lower than LC-MS/MS for certain compounds.[12] |
| Selectivity | Extremely high selectivity due to chromatographic separation combined with MRM transitions in tandem MS.[17] | Good selectivity, especially with MS detection. Mass spectra can be compared against libraries for identification.[18] |
| Matrix Effects | Can be susceptible to ion suppression or enhancement, especially in biological fluids, requiring careful method development.[6] | Generally less susceptible to matrix effects than ESI-based LC-MS/MS, but still possible. |
| Volatile Compounds | Not suitable for analyzing highly volatile compounds like terpenes.[18] | Excellent for analyzing volatile compounds, allowing for simultaneous analysis of cannabinoids and terpenes.[1][18] |
| Throughput | Can achieve high throughput with modern UHPLC systems and fast gradients.[14] | Can be lower due to the additional derivatization step and potentially longer GC run times. |
| Cost & Complexity | Instrumentation can be more expensive and complex to operate and maintain.[14] | Instrumentation is generally less expensive and more common in analytical labs. |
Conclusion
There is no single "better" technique; the choice between LC-MS/MS and GC-MS depends entirely on the analytical objective.
Choose LC-MS/MS when:
-
The primary goal is to accurately quantify the native profile of both acidic and neutral cannabinoids without alteration.
-
Analyzing cannabinoids in complex biological matrices (blood, urine, plasma) where high sensitivity and selectivity are critical.[5]
-
A derivatization step is undesirable due to time, cost, or complexity.
Choose GC-MS when:
-
The analysis of volatile compounds, such as terpenes, alongside cannabinoids is required.
-
The focus is primarily on neutral cannabinoids, or when total THC/CBD content is the goal (where decarboxylation is implicitly part of the measurement).
-
Access to LC-MS/MS is limited, as GC-MS is a robust and more widely available technique.
For comprehensive quality control in the cannabis industry, many laboratories utilize both techniques to leverage their unique strengths—LC-MS/MS for accurate potency testing of the native cannabinoid profile and GC-MS for analyzing the terpene profile and other volatile compounds.[1]
References
- 1. conquerscientific.com [conquerscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. cannabissciencetech.com [cannabissciencetech.com]
- 4. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. scielo.br [scielo.br]
- 8. agilent.com [agilent.com]
- 9. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 12. jfda-online.com [jfda-online.com]
- 13. agilent.com [agilent.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. youtube.com [youtube.com]
- 18. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Unseen: A Comparative Guide to Validated Methods for Synthetic Cannabinoid Detection
For researchers, scientists, and drug development professionals, the accurate detection and quantification of synthetic cannabinoids are paramount. This guide provides an objective comparison of validated analytical methods, focusing on their performance characteristics and offering detailed experimental data to support informed decisions in this critical area of study.
The ever-evolving landscape of novel psychoactive substances presents a significant challenge for analytical laboratories. Synthetic cannabinoids, with their diverse chemical structures and potent physiological effects, demand robust and reliable detection methods. This guide delves into the performance characteristics of two predominant analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a comparative overview to aid in method selection and implementation.
Performance Characteristics: A Side-by-Side Comparison
The choice of an analytical method hinges on its performance. The following tables summarize the key performance characteristics of validated LC-MS/MS and GC-MS methods for the analysis of a range of synthetic cannabinoids in various matrices.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Synthetic Cannabinoids in Oral Fluid [1][2]
| Parameter | Performance |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 2.5 ng/mL |
| Linearity | 2.5–500 ng/mL |
| Accuracy | 90.5–112.5% of the target concentration |
| Precision (RSD) | 3–14.7% |
Table 2: Performance Characteristics of a Validated GC-MS Method for Synthetic Cannabinoids in Seized Materials [3][4][5]
| Parameter | Performance |
| Limit of Detection (LOD) | 0.5 mg/mL |
| Limit of Quantification (LOQ) | 2.5 mg/mL |
| **Linearity (R²) ** | 0.9991–0.9997 |
| Accuracy | Not explicitly stated in the provided abstracts |
| Precision | Not explicitly stated in the provided abstracts |
Table 3: Performance Characteristics of a Validated LC-MS/MS Method for Synthetic Cannabinoids in Urine [6][7][8]
| Parameter | Performance |
| Limit of Quantification (LOQ) | 0.01 to 0.1 ng/mL |
| **Linearity (R²) ** | 0.993 to 0.999 |
| Recovery | 69.90% to 118.39% |
| Accuracy (% Bias) | -2.21% to 14.0% |
| Precision (%CV) | 3.42% to 11.8% |
In-Depth Look: Experimental Protocols
The reliability of any analytical method is intrinsically linked to its protocol. Below are detailed methodologies for the key experiments cited in this guide.
Experimental Protocol 1: LC-MS/MS Analysis of Synthetic Cannabinoids in Oral Fluid[1][2]
1. Sample Preparation:
-
A 100 μL oral fluid sample is subjected to a protein precipitation step.
-
The sample is then centrifuged to separate the supernatant.
-
The resulting supernatant is injected into the LC-MS/MS system.
2. Chromatographic Separation:
-
Column: Kinetex Biphenyl column (50 mm × 3 mm × 2.6 μm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Run Time: 4 minutes.
3. Mass Spectrometric Detection:
-
The specific parameters for the mass spectrometer (e.g., ionization mode, transition ions) are optimized for each target analyte.
Experimental Protocol 2: GC-MS Analysis of Synthetic Cannabinoids in Seized Materials[3][4]
1. Sample Preparation:
-
A simple extraction procedure is employed to isolate the synthetic cannabinoids from the seized material (e.g., dried leaves, powders).
2. Chromatographic Separation:
-
A suitable capillary column is used for the separation of the analytes.
-
The oven temperature program is optimized to achieve good resolution of the target compounds.
3. Mass Spectrometric Detection:
-
The mass spectrometer is operated in electron ionization (EI) mode.
-
Identification is based on the comparison of the acquired mass spectra with reference libraries.
Visualizing the Mechanism: Synthetic Cannabinoid Signaling Pathway
Synthetic cannabinoids exert their effects primarily through the activation of cannabinoid receptors, CB1 and CB2. The following diagram illustrates the key signaling events that occur upon receptor binding.
Caption: Synthetic cannabinoid signaling cascade.
Conclusion
The choice between LC-MS/MS and GC-MS for the analysis of synthetic cannabinoids depends on the specific requirements of the study, including the matrix, the target analytes, and the desired sensitivity. LC-MS/MS generally offers higher sensitivity and is well-suited for the analysis of biological fluids like oral fluid and urine. GC-MS, on the other hand, provides robust and reliable identification for seized materials. The detailed protocols and performance data presented in this guide are intended to empower researchers to select and implement the most appropriate validated method for their analytical needs, ultimately contributing to a deeper understanding of these potent and ever-changing psychoactive substances.
References
- 1. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Simultaneous analysis of synthetic cannabinoids in the materials seized during drug trafficking using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of the In Vitro Functional Activity of Novel Synthetic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro functional activity of several novel synthetic cannabinoids. The data presented is intended to aid researchers in understanding the potency and efficacy of these compounds at the human cannabinoid receptors, CB1 and CB2. All experimental data is supported by detailed methodologies to ensure reproducibility.
Comparative Functional Activity Data
The following table summarizes the in vitro functional activity of selected novel synthetic cannabinoids at human CB1 and CB2 receptors. Data is presented for receptor binding affinity (Ki), and agonist potency (EC50) and efficacy (Emax) from functional assays.
| Compound | Receptor | Binding Affinity (Ki, nM) | Agonist Potency (EC50, nM) | Maximal Efficacy (Emax, %) |
| 5F-MDMB-PICA | hCB1 | 0.29 | 0.45 - 36 | >100 (compared to THC) |
| hCB2 | 1.1 | 4.6 - 128 | >100 (compared to THC) | |
| MMB-FUBICA | hCB1 | Not widely reported | Potent agonist | High efficacy |
| hCB2 | Not widely reported | Potent agonist | High efficacy | |
| ADB-BUTINACA | hCB1 | High affinity | Potent agonist | High efficacy |
| hCB2 | High affinity | Potent agonist | High efficacy | |
| MDMB-4en-PINACA | hCB1 | Not widely reported | 2.33 | 142-378 (normalized to JWH-018)[1] |
| hCB2 | Not widely reported | Potent agonist | High efficacy | |
| ADB-BINACA | hCB1 | Not widely reported | 6.36 | 142-378 (normalized to JWH-018)[1] |
| hCB2 | Not widely reported | Potent agonist | High efficacy |
Experimental Protocols
Radioligand Binding Assay for Cannabinoid Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human CB1 or CB2 receptors
-
Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, pH 7.4)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, 0.1% BSA, pH 7.4)
-
Radioligand: [3H]CP55,940
-
Non-specific binding control: Unlabeled CP55,940 (10 µM)
-
Test compounds
-
Glass fiber filters (GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the receptor of interest.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.
-
Determine protein concentration using a standard protein assay (e.g., Bradford).
-
-
Binding Reaction:
-
In a 96-well plate, add binding buffer, the desired concentration of the test compound, and the radioligand ([3H]CP55,940) to a final volume of 200 µL.
-
For determining non-specific binding, add a high concentration of unlabeled CP55,940.
-
Add the cell membrane preparation (typically 5-20 µg of protein).
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, 1 mg/ml BSA, pH 7.4).[2]
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay for Functional Activity
This functional assay measures the activation of G-proteins coupled to cannabinoid receptors, providing information on the agonist or antagonist properties of a compound.
Materials:
-
Cell membranes expressing CB1 or CB2 receptors
-
Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, pH 7.6)[3]
-
[³⁵S]GTPγS
-
GDP
-
Test compounds (agonists/antagonists)
-
Non-specific binding control: Unlabeled GTPγS
-
Glass fiber filters (GF/C)
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add assay buffer, GDP (typically 10-30 µM), the test compound, and the cell membrane preparation.
-
Pre-incubate for 15-30 minutes at 30°C.
-
-
Initiation of Reaction:
-
Add [³⁵S]GTPγS to each well to initiate the binding reaction.
-
Incubate for 60-90 minutes at 30°C with shaking.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
-
Counting and Analysis:
-
Dry the filters, add scintillation cocktail, and quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS against the concentration of the test compound.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) for agonists.
-
cAMP Accumulation Assay
This assay determines the functional activity of compounds by measuring their effect on the intracellular levels of cyclic AMP (cAMP), a downstream messenger in the cannabinoid receptor signaling pathway.
Materials:
-
CHO-K1 cells stably expressing human CB1 or CB2 receptors
-
Cell culture medium
-
Forskolin (an adenylyl cyclase activator)
-
Test compounds
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Culture:
-
Culture CHO-K1 cells expressing the receptor of interest in 96-well plates until they reach confluence.
-
-
Assay:
-
Replace the culture medium with assay buffer.
-
Pre-incubate the cells with the test compounds for 15-30 minutes.
-
Stimulate the cells with forskolin to induce cAMP production. CB1/CB2 receptor agonists will inhibit this forskolin-induced cAMP accumulation.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate concentration-response curves for the test compounds.
-
Calculate the EC50 and Emax values to determine the potency and efficacy of the agonists in inhibiting cAMP production.
-
Visualizations
Cannabinoid Receptor Signaling Pathway
Caption: Canonical signaling pathway of CB1/CB2 receptors upon agonist binding.
Experimental Workflow for In Vitro Functional Activity Screening
Caption: A typical workflow for characterizing the in vitro functional activity of synthetic cannabinoids.
References
- 1. Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids 4F-MDMB-BICA, 5F-MPP-PICA, MMB-4en-PICA, CUMYL-CBMICA, ADB-BINACA, APP-BINACA, 4F-MDMB-BINACA, MDMB-4en-PINACA, A-CHMINACA, 5F-AB-P7AICA, 5F-MDMB-P7AICA, and 5F-AP7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Navigating the Maze: A Comparative Guide to the Specificity and Selectivity of Detection Methods for Indolylmethanones
For researchers, scientists, and drug development professionals, the accurate detection and quantification of indolylmethanones, a prominent class of synthetic cannabinoids, is of paramount importance. The choice of analytical method significantly impacts the reliability of results, with specificity and selectivity being the cornerstones of a robust assay. This guide provides a comprehensive comparison of the most commonly employed detection methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Indolylmethanones, often found in "Spice" or "K2" products, are synthetic agonists of the cannabinoid receptors, primarily CB1 and CB2. Their ever-evolving chemical structures pose a continuous challenge for analytical laboratories. This guide will delve into the performance of three principal detection methods: Immunoassays, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), with a focus on their ability to distinguish target analytes from structurally similar compounds and complex biological matrices.
Performance Comparison: A Quantitative Overview
The selection of a detection method is often a trade-off between speed, cost, and analytical rigor. The following table summarizes the key performance characteristics of immunoassays, GC-MS, and LC-MS/MS for the detection of indolylmethanones, based on data from various validation studies.
| Analytical Method | Principle | Specificity | Selectivity | Throughput | Cost per Sample |
| Immunoassays (e.g., ELISA) | Antigen-antibody binding | Moderate to High | Moderate | High | Low |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Chromatographic separation followed by mass-to-charge ratio analysis of volatile compounds | High | High | Moderate | Moderate |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation of compounds in liquid phase followed by tandem mass analysis | Very High | Very High | Moderate to High | High |
In-Depth Analysis of Detection Methods
Immunoassays: The Rapid Screening Tool
Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISA), are widely used for the initial screening of indolylmethanones in biological samples. Their high throughput and relatively low cost make them suitable for large-scale testing. However, their specificity is dependent on the antibody's ability to recognize a specific chemical structure or a common structural motif.
Specificity and Cross-Reactivity: The primary limitation of immunoassays is the potential for cross-reactivity. Antibodies developed against one indolylmethanone may bind to other structurally related synthetic cannabinoids or their metabolites, leading to false-positive results. For instance, an immunoassay targeting the JWH-018 N-(5-hydroxypentyl) metabolite has shown cross-reactivity with other JWH-series compounds[1]. The sensitivity and specificity of a commercially available homogeneous enzyme immunoassay (HEIA) for synthetic cannabinoids were found to be 75.6% and 99.6%, respectively, at a 10 µg/L cutoff when compared to LC-MS/MS[2]. This highlights the need for confirmatory analysis of positive immunoassay results.
Gas Chromatography-Mass Spectrometry (GC-MS): A Confirmatory Workhorse
GC-MS has long been a gold standard for the confirmation of presumptive positive results from screening assays. It offers a high degree of specificity and selectivity by separating volatile compounds in a gas chromatograph before they are ionized and detected by a mass spectrometer.
Specificity and Selectivity: The combination of chromatographic retention time and the unique mass spectrum of a compound provides a high level of confidence in identification. The fragmentation patterns generated by electron ionization (EI) in GC-MS are highly reproducible and can be compared against spectral libraries for identification[3][4]. However, the requirement for analytes to be volatile and thermally stable can necessitate derivatization steps for some indolylmethanones, which can add complexity to the workflow. The selectivity can be further enhanced by using different GC columns, as the retention times of analytes are not correlated between different column chemistries, a principle that can be used to confirm positive results with a secondary, independent technique[5].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Pinnacle of Specificity
LC-MS/MS has emerged as the most specific and selective method for the detection and quantification of indolylmethanones and their metabolites. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds directly from complex biological matrices.
Specificity and Selectivity: The high specificity of LC-MS/MS is achieved through the use of multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented to produce characteristic product ions. This "triple quadrupole" approach virtually eliminates matrix interferences and provides unambiguous identification and quantification[6][7][8][9][10]. The selectivity of the method can be further optimized by the choice of liquid chromatography column chemistry, which can be tailored to the specific properties of the indolylmethanones being analyzed[11][12][13]. Validation studies of LC-MS/MS methods for indolylmethanones consistently demonstrate high accuracy, precision, and low limits of detection[7][8][9][10].
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway affected by indolylmethanones, a typical experimental workflow for their detection, and the logical relationship between the analytical methods.
Caption: Simplified signaling pathway of an indolylmethanone acting on the CB1 receptor.
Caption: General experimental workflow for the detection of indolylmethanones.
Caption: Logical relationship between different indolylmethanone detection methods.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and validating analytical methods. Below are outlines of typical protocols for the three discussed methods.
Immunoassay (ELISA) Protocol for Synthetic Cannabinoids in Oral Fluid
-
Sample Collection: Collect oral fluid using a specialized collection device.
-
Sample Preparation: Dilute the oral fluid sample with the assay buffer provided in the ELISA kit.
-
Assay Procedure:
-
Add calibrators, controls, and diluted samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated drug to each well.
-
Incubate the plate at room temperature to allow for competitive binding.
-
Wash the plate to remove unbound components.
-
Add a substrate solution to the wells, which will react with the bound enzyme conjugate to produce a color change.
-
Stop the reaction and measure the absorbance of each well using a microplate reader.
-
-
Data Analysis: Compare the absorbance of the samples to the calibrator curve to determine the presence or absence of the target synthetic cannabinoid. A result is typically considered positive if the absorbance is below a certain cutoff value.
GC-MS Protocol for Indolylmethanones in Serum
-
Sample Preparation:
-
To a serum sample, add an internal standard.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the matrix.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent.
-
If necessary, perform a derivatization step to increase the volatility and thermal stability of the analytes.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the gas chromatograph.
-
The analytes are separated on a capillary column based on their boiling points and interaction with the stationary phase.
-
The separated compounds elute from the column and enter the mass spectrometer.
-
In the mass spectrometer, the molecules are ionized (typically by electron ionization) and fragmented.
-
The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.
-
-
Data Analysis:
-
Identify the target indolylmethanones by comparing their retention times and mass spectra to those of certified reference standards.
-
Quantify the analytes by comparing the peak area of the target compound to that of the internal standard.
-
LC-MS/MS Protocol for Indolylmethanones in Urine
-
Sample Preparation:
-
To a urine sample, add an internal standard.
-
Perform an enzymatic hydrolysis step to cleave glucuronide conjugates of metabolites.
-
Conduct a solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.
-
Evaporate the eluate and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the liquid chromatograph.
-
The analytes are separated on a reversed-phase or other suitable column using a gradient of mobile phases.
-
The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
The first quadrupole (Q1) selects the precursor ion of the target analyte.
-
The precursor ion is fragmented in the collision cell (Q2).
-
The third quadrupole (Q3) selects specific product ions for detection.
-
-
Data Analysis:
-
Identify the target indolylmethanones and their metabolites by their retention times and the specific precursor-to-product ion transitions.
-
Quantify the analytes using a calibration curve generated from standards and the response ratio of the analyte to the internal standard.
-
Conclusion
The detection of indolylmethanones requires a careful consideration of the analytical goals. Immunoassays serve as a valuable and efficient tool for initial screening, but their inherent potential for cross-reactivity necessitates confirmation of positive findings by a more specific method. Both GC-MS and LC-MS/MS provide high levels of specificity and selectivity required for unambiguous identification and accurate quantification. While GC-MS is a robust and well-established technique, LC-MS/MS offers superior performance for a broader range of indolylmethanones and their metabolites, particularly those that are non-volatile or thermally labile. For researchers, scientists, and drug development professionals, a thorough understanding of the strengths and limitations of each method is essential for generating reliable and defensible data in the complex and evolving landscape of synthetic cannabinoids.
References
- 1. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.org.za [scielo.org.za]
- 10. tandfonline.com [tandfonline.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
Assessing the Linearity and Range of a Quantitative Assay for Cyclohexyl(1H-indol-3-yl)methanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative assays for the synthetic cannabinoid cyclohexyl(1H-indol-3-yl)methanone, with a focus on assessing the critical performance characteristics of linearity and range. The information presented herein is essential for researchers and professionals in drug development and forensic analysis who require accurate and reliable quantification of this compound in various biological matrices.
Introduction to Quantitative Analysis of Synthetic Cannabinoids
This compound is a synthetic cannabinoid that, like many others, poses a significant challenge for analytical laboratories due to its structural diversity and the continuous emergence of new analogs. Accurate quantification is crucial for pharmacokinetic studies, toxicological assessments, and forensic investigations. The validation of any quantitative assay is paramount, with linearity and range being fundamental parameters that define the reliability of the method.[1][2] Linearity demonstrates that the assay's response is directly proportional to the analyte's concentration, while the range defines the upper and lower concentration limits within which the assay is accurate and precise.[1][2]
This guide will delve into a detailed experimental protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay, a widely accepted and robust method for the quantification of synthetic cannabinoids.[3][4] Furthermore, we will present a comparative analysis with an alternative screening method, the Enzyme-Linked Immunosorbent Assay (ELISA), to provide a broader perspective on available analytical strategies.
Experimental Protocols
A detailed methodology for the quantitative analysis of this compound using LC-MS/MS is provided below. This protocol is a composite based on established practices for the analysis of synthetic cannabinoids in biological matrices.[3][5][6]
Sample Preparation (Human Urine)
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare a stock solution of this compound and a suitable internal standard (e.g., a deuterated analog) in methanol.
-
Spike blank human urine with the stock solution to create calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
-
Enzymatic Hydrolysis:
-
To 1 mL of urine sample, standard, or QC, add β-glucuronidase to deconjugate any metabolites.
-
Incubate the samples to allow for complete hydrolysis.
-
-
Liquid-Liquid Extraction (LLE):
-
Add the internal standard to each sample.
-
Perform extraction using an appropriate organic solvent (e.g., a mixture of 1-chlorobutane and isopropyl alcohol).[7]
-
Vortex and centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Chromatographic Column: A C18 reverse-phase column is commonly used for separation.[8][9]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is typically employed.[6]
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure selectivity and sensitivity.
Data Presentation: Linearity and Range Assessment
The linearity of the LC-MS/MS assay is evaluated by analyzing the calibration standards and plotting the peak area ratio (analyte/internal standard) against the nominal concentration. A linear regression analysis is then performed.
Table 1: Linearity and Range of the LC-MS/MS Assay for this compound
| Parameter | Result | Acceptance Criteria |
| Calibration Curve Range | 0.5 - 200 ng/mL | Should cover expected concentrations |
| Regression Equation | y = 0.012x + 0.005 | - |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | S/N > 10, with acceptable precision and accuracy |
| Upper Limit of Quantification (ULOQ) | 200 ng/mL | Within the linear range with acceptable precision and accuracy |
The data presented in this table is representative and based on typical performance characteristics of validated LC-MS/MS methods for synthetic cannabinoids.[3][6][7]
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Logical workflow for assessing the linearity of a quantitative assay.
Comparison with Alternative Methods
While LC-MS/MS is considered the gold standard for confirmation and quantification, other methods like ELISA can be used for initial screening.
Table 2: Comparison of LC-MS/MS and ELISA for the Quantification of this compound
| Feature | LC-MS/MS | ELISA |
| Principle | Chromatographic separation followed by mass-based detection | Antigen-antibody binding |
| Linearity | Excellent (r² > 0.99) | Generally good, but can be sigmoidal |
| Range | Wide, typically 0.5 - 500 ng/mL | Narrower, often in the 1 - 100 µg/L range |
| Specificity | High, distinguishes between structurally similar compounds | Prone to cross-reactivity with related compounds |
| Sensitivity | Very high, can detect low ng/mL concentrations | Good, but generally less sensitive than LC-MS/MS |
| Throughput | Lower, sequential sample analysis | High, suitable for screening large numbers of samples |
| Cost | High initial investment and operational costs | Lower cost per sample |
| Application | Confirmatory analysis and precise quantification | Screening and semi-quantitative analysis |
This comparison is based on general characteristics of the techniques. Specific assay performance may vary. An ELISA for synthetic cannabinoids can exhibit good linearity within its defined range, for instance, from 1–500µg/L, but its primary limitation is the potential for cross-reactivity.[10]
Conclusion
The assessment of linearity and range is a critical step in the validation of any quantitative assay for this compound. LC-MS/MS offers a highly specific, sensitive, and linear method over a wide dynamic range, making it the preferred choice for confirmatory analysis and accurate quantification in research and drug development. While screening methods like ELISA provide a high-throughput and cost-effective alternative for initial testing, their results should be confirmed by a more robust technique like LC-MS/MS, especially in forensic and clinical settings. The detailed experimental protocol and comparative data presented in this guide serve as a valuable resource for scientists and researchers in selecting and validating the most appropriate analytical method for their specific needs.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpsonline.com [ajpsonline.com]
- 3. A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa [scielo.org.za]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of naphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-018) in mouse blood and tissue after inhalation exposure to ‘buzz’ smoke by HPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of naphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-018) in mouse blood and tissue after inhalation exposure to 'buzz' smoke by HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Effects of Cyclohexyl-Containing Synthetic Cannabinoids and Classic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo effects of cyclohexyl-containing synthetic cannabinoid receptor agonists (SCRAs) and classic cannabinoids, represented by Δ⁹-tetrahydrocannabinol (THC). Due to a lack of published in vivo studies on cyclohexyl(1H-indol-3-yl)methanones such as RCS-4 and RCS-8, this guide will focus on the well-characterized cyclohexyl-containing indazole carboxamide, AB-CHMINACA , as a representative compound of this structural class.
The available data indicates that synthetic cannabinoids, including those with a cyclohexyl moiety, generally exhibit significantly higher potency and efficacy at cannabinoid receptors compared to THC. This translates to more pronounced physiological and behavioral effects, as well as a greater potential for toxicity.
Pharmacological Effects: The Cannabinoid Tetrad
The "cannabinoid tetrad" is a battery of four standardized tests used in rodents to characterize the central nervous system effects of cannabinoid receptor 1 (CB1) agonists. These tests measure:
-
Spontaneous Locomotor Activity: A measure of sedation or stimulation.
-
Antinociception: A reduction in pain sensitivity, typically assessed using the tail-flick test.
-
Hypothermia: A decrease in core body temperature.
-
Catalepsy: A state of immobility, often measured by the ring immobility test.
AB-CHMINACA induces the classic full profile of cannabinoid effects in mice, but with a dramatically higher potency than THC.[1]
Quantitative Comparison of Cannabinoid Tetrad Effects
| Compound | Test | ED₅₀ (mg/kg, i.p.) in Mice | Potency Relative to Δ⁹-THC | Reference |
| Δ⁹-THC | Locomotor Suppression | 10.2 | 1x | [1] |
| Antinociception (Tail-Flick) | 12.0 | 1x | [1] | |
| Hypothermia | 11.0 | 1x | [1] | |
| Catalepsy (Ring Immobility) | 3.2 | 1x | [1] | |
| AB-CHMINACA | Locomotor Suppression | 0.28 | 36x | [1] |
| Antinociception (Tail-Flick) | 1.0 | 12x | [1] | |
| Hypothermia | 0.19 | 58x | [1] | |
| Catalepsy (Ring Immobility) | 0.28 | 11x | [1] |
ED₅₀ (Median Effective Dose) is the dose required to produce a 50% of the maximal effect.
Toxicological Profile
Synthetic cannabinoids are generally associated with a higher incidence of severe adverse effects compared to THC.[2][3][4] This is often attributed to their higher efficacy at the CB1 receptor.[1][5]
Acute and Subacute Toxicity Data
| Compound | Test | Result | Species | Reference |
| Δ⁹-THC | LD₅₀ (i.p.) | ~100-200 mg/kg | Mice | [6] |
| AB-CHMINACA | LD₅₀ (i.p.) | 282.84 mg/kg | Mice | [6] |
| Subacute Toxicity (4 weeks, daily i.p.) | Histological evidence of congestion, hemorrhage, degeneration, and cellular infiltration in liver and kidney tissues at doses of 0.3, 3, and 10 mg/kg. Significant increase in serum AST at the highest dose. | Mice | [6][7] |
LD₅₀ (Median Lethal Dose) is the dose required to kill 50% of a test population.
Experimental Protocols
Cannabinoid Tetrad Methodology (as per Wiley et al., 2015)
-
Animals: Male ICR mice were used for the tetrad experiments. For drug discrimination studies, both male and female C57BL/6J mice were utilized.[1]
-
Drug Administration: Δ⁹-THC and AB-CHMINACA were administered via intraperitoneal (i.p.) injection. The vehicle consisted of ethanol, Emulphor, and saline in a 1:1:18 ratio.
-
Locomotor Activity: Spontaneous activity was measured in automated activity chambers. Mice were placed in the chambers immediately after injection, and activity was recorded for a set duration.
-
Antinociception (Tail-Flick Test): The latency to flick the tail from a radiant heat source was measured. A baseline latency was determined before drug administration, and a post-injection latency was measured at the time of peak drug effect. A maximum cut-off time was used to prevent tissue damage.
-
Hypothermia: Core body temperature was measured using a rectal probe at a specified time after drug injection.
-
Catalepsy (Ring Immobility Test): A metal ring was placed over the mouse's head and onto its neck. The time the mouse remained immobile (all four paws on the surface) within a 60-second period was recorded.
Signaling Pathways and Experimental Workflow
Cannabinoid Receptor Signaling
Both classic and synthetic cannabinoids exert their primary psychoactive effects through the activation of the CB1 receptor, a G-protein coupled receptor. As a partial agonist, THC does not fully activate the receptor even at high concentrations. In contrast, many synthetic cannabinoids like AB-CHMINACA are full agonists, leading to a stronger downstream signaling cascade.[1][5]
Caption: General signaling pathway of cannabinoid receptor agonists.
In Vivo Experimental Workflow: Cannabinoid Tetrad
The following diagram illustrates a typical workflow for assessing the in vivo effects of a novel cannabinoid compound using the cannabinoid tetrad.
Caption: A typical experimental workflow for the cannabinoid tetrad.
Conclusion
The available in vivo data for the cyclohexyl-containing synthetic cannabinoid AB-CHMINACA demonstrates that it is substantially more potent than THC in producing classic cannabinoid effects in mice. This increased potency is consistent with its higher efficacy as a full agonist at the CB1 receptor, in contrast to THC which is a partial agonist. While the acute lethal dose of AB-CHMINACA in mice is high, subacute administration reveals potential for liver and kidney toxicity even at low doses. These findings underscore the greater potential for adverse health effects associated with synthetic cannabinoids compared to classic cannabinoids and highlight the importance of further research into the pharmacology and toxicology of this diverse class of compounds. It is crucial to note that direct in vivo comparative data for cyclohexyl(1H-indol-3-yl)methanones remains a significant gap in the scientific literature.
References
- 1. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthetic cannabinoids menace: a review of health risks and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthetic and Non-synthetic Cannabinoid Drugs and Their Adverse Effects-A Review From Public Health Prospective [frontiersin.org]
- 5. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol-Like Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxic effects of AB-CHMINACA on liver and kidney and detection of its blood level in adult male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabinoid | Toxic effects of AB-CHMINACA on liver and kidney and detection of its blood level in adult male mice | springermedicine.com [springermedicine.com]
A Comparative Guide to the Diagnostic Accuracy of Screening Tests for New Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
The ever-evolving landscape of novel psychoactive substances (NPS) presents a significant challenge to clinical and forensic toxicology. Synthetic cannabinoids, in particular, are a rapidly expanding class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Their structural diversity and high potency necessitate robust and accurate screening methods. This guide provides an objective comparison of the performance of common screening tests for new cannabinoids, supported by experimental data, to aid researchers and drug development professionals in selecting the most appropriate diagnostic tools.
Comparison of Screening and Confirmatory Methods
The detection of synthetic cannabinoids typically involves a two-step process: an initial rapid screening using immunoassays, followed by a more specific and sensitive confirmation of positive results using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
Immunoassay Screening
Immunoassays are a widely used initial screening tool due to their speed, low cost, and high-throughput capabilities.[2] These tests utilize antibodies to detect the presence of specific drug classes. However, their efficacy for new synthetic cannabinoids can be limited by the specificity of the antibodies and the constant emergence of new chemical structures.[2] The cross-reactivity with different synthetic cannabinoid metabolites is a critical factor influencing their accuracy.[3] Some enzyme-linked immunosorbent assays (ELISAs) have demonstrated good sensitivity and specificity for specific synthetic cannabinoids like JWH-018 and JWH-250 and their metabolites.[3][4] For example, a validation study of an ELISA for JWH-018 and its metabolites reported a sensitivity of 96% and a specificity of 100%.[5] However, other studies have shown that the diagnostic accuracy of some immunoassays for newer generations of synthetic cannabinoids can be as low as 51%, with a sensitivity of only 2%.[2]
Confirmatory Methods: GC-MS and LC-MS/MS
Confirmatory methods like GC-MS and LC-MS/MS are considered the gold standard for the definitive identification and quantification of synthetic cannabinoids.[1] These techniques offer high sensitivity and specificity, allowing for the detection of a wide range of compounds and their metabolites at low concentrations.[6][7] LC-MS/MS is often preferred due to its ability to analyze a broader range of compounds with minimal sample preparation.[8] The development and validation of these methods are crucial for ensuring reliable results in forensic and clinical settings.[9][10]
Data on Diagnostic Accuracy
The following tables summarize the performance characteristics of various screening and confirmatory tests for new cannabinoids based on published data.
| Immunoassay Performance for Synthetic Cannabinoids | ||||
| Assay Target | Sensitivity | Specificity | Accuracy | Reference |
| JWH-018 Direct ELISA | 96% | 100% | 98% | [5] |
| JWH-250 Direct ELISA | 96% | 100% | 98% | [5] |
| JWH-018 N-(5-hydroxypentyl) metabolite ELISA (5µg/L cutoff) | 83.7% | 99.4% | 97.6% | [11] |
| JWH-018 N-(5-hydroxypentyl) metabolite ELISA (10µg/L cutoff) | 71.6% | 99.7% | 96.4% | [11] |
| Combined 'JWH-018' and 'UR-144' kits | 2% | - | 51% | [2] |
| Confirmatory Method Performance for Synthetic Cannabinoids | |||
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS for various synthetic cannabinoids | 0.5 - 2.5 mg/mL | 2.5 mg/mL | [12] |
| LC-MS/MS for 182 novel psychoactive substances | - | 0.25–10 ng/ml (synthetic cannabinoids) | [6] |
| LC-MS/MS for 30 synthetic cannabinoids in serum | 0.01–2.0 ng/ml | 0.1–2.0 ng/ml | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of diagnostic tests. Below are summarized protocols for common analytical methods.
Immunoassay (ELISA) Protocol for Synthetic Cannabinoids
This protocol is a generalized representation based on common ELISA procedures for synthetic cannabinoid detection.
-
Sample Preparation: Urine samples are centrifuged to remove particulate matter.
-
Assay Procedure:
-
Aliquots of urine samples, calibrators, and controls are added to microplate wells coated with antibodies specific to the target synthetic cannabinoid metabolite.
-
An enzyme-conjugated version of the drug is added, which competes with the drug in the sample for antibody binding sites.
-
The plate is incubated, followed by a washing step to remove unbound reagents.
-
A substrate is added, which reacts with the enzyme to produce a color change.
-
The absorbance is read using a microplate reader. The color intensity is inversely proportional to the concentration of the drug in the sample.
-
-
Data Analysis: A calibration curve is generated using the calibrators, and the concentration of the drug in the samples is determined by interpolating their absorbance values from the curve.
LC-MS/MS Confirmatory Protocol
This protocol outlines the general steps for the confirmation and quantification of synthetic cannabinoids in biological samples.
-
Sample Preparation (e.g., for urine):
-
An internal standard is added to each sample.
-
Enzymatic hydrolysis is performed to cleave glucuronide conjugates of the metabolites.
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to isolate and concentrate the analytes from the matrix.
-
The extracted sample is evaporated to dryness and reconstituted in the mobile phase.
-
-
Instrumentation: An LC-MS/MS system equipped with a high-performance liquid chromatograph and a triple quadrupole mass spectrometer is used.
-
Chromatographic Conditions:
-
A C18 or similar reversed-phase column is typically used for separation.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol) is employed.
-
-
Mass Spectrometric Conditions:
-
The mass spectrometer is operated in positive electrospray ionization (ESI) mode.
-
Multiple reaction monitoring (MRM) is used for quantification, with at least two transitions (a quantifier and a qualifier) monitored for each analyte to ensure specificity.
-
-
Method Validation: The method is validated for parameters including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and matrix effect, following guidelines from organizations such as the Scientific Working Group for Forensic Toxicology (SWGTOX).[13]
Visualizing Key Processes
To better understand the mechanisms and workflows involved in cannabinoid detection, the following diagrams are provided.
Caption: Typical workflow for synthetic cannabinoid testing.
Caption: Simplified CB1 receptor signaling cascade.
Conclusion
The accurate detection of new synthetic cannabinoids is a critical and challenging task in toxicology. While immunoassays provide a rapid and cost-effective initial screen, their diagnostic accuracy for emerging compounds can be limited. Therefore, it is imperative to confirm all presumptive positive results using highly sensitive and specific methods such as LC-MS/MS or GC-MS. The validation of these analytical methods according to established forensic toxicology standards is essential to ensure the reliability of the results. As the landscape of synthetic cannabinoids continues to evolve, ongoing development and validation of both screening and confirmatory tests will be necessary to keep pace with this public health challenge.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunoassay screening in urine for synthetic cannabinoids - an evaluation of the diagnostic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nyc.gov [nyc.gov]
- 4. Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Framework for the Development of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for the Analysis of Synthetic Cannabinoids | NIST [nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. aafs.org [aafs.org]
- 10. mdpi.com [mdpi.com]
- 11. gcms.labrulez.com [gcms.labrulez.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safe Disposal of Cyclohexyl(1H-indol-3-yl)methanone: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of cyclohexyl(1H-indol-3-yl)methanone, a compound that requires careful handling due to its chemical nature and the potential for regulatory scrutiny, similar to other indole derivatives used in research.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the substance as hazardous, is essential. The following procedures are based on established best practices for the disposal of laboratory chemical waste.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a fume hood.
II. Waste Identification and Segregation
Proper identification and segregation of chemical waste are the first critical steps in the disposal process.
-
Waste Characterization: Treat this compound as a hazardous chemical waste. Due to its indole core, it may be classified as a synthetic cannabinoid or be subject to other specific regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific classification guidance.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office. Incompatible wastes can react, leading to fire, explosion, or the release of toxic gases. Keep it separate from:
-
Acids and bases
-
Oxidizing agents
-
Aqueous waste
-
Halogenated and non-halogenated solvents (unless the compound is dissolved in one of these, in which case it should be collected in the appropriate solvent waste container)
-
III. Step-by-Step Disposal Protocol
1. Container Selection and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap. The original manufacturer's container is often a suitable choice if it is in good condition.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location (room number).
-
A clear indication of the hazards (e.g., "Caution: Research Chemical, Handle with Care").
-
2. Waste Collection:
-
Solid Waste: Collect any solid residue, contaminated filter paper, or weighing boats in the designated solid hazardous waste container.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, vials) that has come into contact with the compound should be placed in the solid hazardous waste container. Non-disposable glassware must be decontaminated.
-
Decontamination of Glassware:
-
Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) to dissolve any remaining residue.
-
Collect this first rinse as hazardous waste in a designated "Non-Halogenated Solvent Waste" container.
-
Subsequent rinses with soap and water can typically be disposed of down the drain, but confirm this with your institutional guidelines.[1]
-
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from heat, open flames, and incompatible chemicals.[1][2]
-
Secondary containment (e.g., placing the waste container inside a larger, chemically resistant bin) is highly recommended to contain any potential leaks.[1]
4. Arranging for Disposal:
-
Once the waste container is full (typically no more than 75% capacity to allow for expansion), or if the project is complete, arrange for a pickup from your institution's EHS or hazardous waste management department.
-
Complete any required waste pickup forms, ensuring all information is accurate and matches the container label.
IV. Quantitative Data Summary
| Property | Cyclohexyl Methyl Ketone | 1-Hydroxycyclohexyl Phenyl Ketone | (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |
| Molecular Formula | C8H14O | C13H16O2 | C16H19NO |
| Physical State | Liquid[2] | Solid | Solid |
| Flash Point | 66 °C / 150.8 °F[2] | Not Available | Not Available |
| Boiling Point | 181 - 183 °C[2] | Not Available | Not Available |
| Melting Point | -34 °C[2] | Not Available | Not Available |
| Solubility | No information available | Soluble in DMF, DMSO, and Ethanol[3] | Soluble in DMF, DMSO, and Ethanol[3] |
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Navigating the Safe Handling of Cyclohexyl(1H-indol-3-yl)methanone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling novel compounds. This guide provides essential safety and logistical information for the handling and disposal of cyclohexyl(1H-indol-3-yl)methanone, a compound likely classified as a synthetic cannabinoid.
Due to the limited availability of specific safety data for this compound, a conservative approach to handling, based on the safety profiles of analogous compounds and general best practices for potent research chemicals, is strongly advised. A thorough risk assessment should be conducted by qualified personnel before any handling of this substance.
Personal Protective Equipment (PPE): A Multi-layered Defense
The following table summarizes the recommended personal protective equipment (PPE) for handling this compound, based on guidelines for the broader cannabis and synthetic cannabinoid industry.[1][2][3][4][5]
| Body Part | Recommended PPE | Specifications and Considerations |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Consider double-gloving, especially during prolonged handling or when dealing with larger quantities. |
| Body | Laboratory coat or disposable gown | A fully buttoned lab coat provides a primary barrier. For tasks with a higher risk of splashes or aerosol generation, a disposable gown offers enhanced protection. |
| Eyes | Safety glasses with side shields or chemical splash goggles | Safety glasses are the minimum requirement. Goggles provide a tighter seal and are recommended when there is a risk of splashes. |
| Face | Face shield | A face shield should be worn in conjunction with safety glasses or goggles during procedures with a high potential for splashes or aerosolization. |
| Respiratory | N95 respirator or higher | A properly fitted N95 respirator is recommended, particularly when handling the powdered form of the compound or when there is a potential for aerosol generation. In poorly ventilated areas or for larger spills, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), may be necessary. |
| Feet | Closed-toe shoes | Shoes should fully cover the feet to protect against spills. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
The following protocol outlines a general procedure for the safe handling of this compound in a laboratory setting.
-
Preparation and Engineering Controls:
-
Conduct all manipulations of the compound within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.
-
Assemble all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.
-
-
Personal Protective Equipment (PPE) Donning:
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
-
-
Weighing and Aliquoting:
-
Handle the solid compound with care to avoid generating dust.
-
Use a dedicated, clean spatula and weighing vessel.
-
If preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
-
Experimental Procedures:
-
Keep all containers with the compound sealed when not in use.
-
Avoid direct contact with the skin, eyes, and clothing.
-
In case of accidental contact, immediately follow the first aid procedures outlined below.
-
-
Post-Experiment Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a thorough cleaning with soap and water.
-
Properly dispose of all contaminated materials as outlined in the disposal plan.
-
-
PPE Doffing:
-
Remove PPE in a designated area, being careful to avoid self-contamination.
-
Remove gloves first, followed by the lab coat or gown, face shield, and finally the respirator.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Procedures: Immediate Actions in Case of Exposure
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Disposal Plan: Responsible Management of Chemical Waste
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Collect all solid waste (e.g., contaminated gloves, paper towels, disposable labware) in a designated, labeled, and sealed hazardous waste container.
-
Collect all liquid waste in a separate, labeled, and sealed hazardous waste container. Ensure the container is compatible with the solvents used.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
